molecular formula C10H6BrNO2 B3032948 5-(4-Bromophenyl)isoxazole-3-carbaldehyde CAS No. 640292-04-2

5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Cat. No.: B3032948
CAS No.: 640292-04-2
M. Wt: 252.06 g/mol
InChI Key: GXLXRMHJLMLRLG-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)isoxazole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLXRMHJLMLRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464798
Record name 5-(4-bromophenyl)isoxazole-3-carbaldehyde
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Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640292-04-2
Record name 5-(4-bromophenyl)isoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-BROMOPHENYL)-3-ISOXAZOLECARBALDEHYDE
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Foundational & Exploratory

A Comprehensive Technical Guide to 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 640292-04-2[1]

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary drug discovery.[2][3] Its unique electronic properties and rigid planar structure make it a privileged scaffold, capable of engaging in various biological interactions. The incorporation of an isoxazole ring into a molecular structure can enhance pharmacokinetic profiles, increase efficacy, and reduce toxicity.[2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on a specific, promising derivative: 5-(4-Bromophenyl)isoxazole-3-carbaldehyde, a versatile building block for the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While specific experimental data for this compound is not extensively published, we can infer its characteristics based on closely related analogues.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₀H₆BrNO₂Calculated
Molecular Weight 252.06 g/mol Calculated
Appearance Likely a solid at room temperatureBased on analogues like 5-(4-bromophenyl)-3-phenylisoxazole (m.p. 184–185 °C)[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General solubility of similar organic compounds.

Structural Confirmation: The structural integrity of synthesized this compound would be confirmed using standard analytical techniques. The expected spectral data, based on analogues such as 5-(4-bromophenyl)-3-phenylisoxazole and other substituted isoxazoles, are summarized below.[4][5]

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons of the bromophenyl group would appear as doublets in the range of δ 7.6-7.9 ppm. The isoxazole proton would be a singlet around δ 6.8-7.0 ppm. The aldehyde proton would be a distinct singlet further downfield, typically δ 9.5-10.5 ppm.
¹³C NMR Aromatic carbons would resonate in the δ 120-140 ppm region. The isoxazole ring carbons would appear at approximately δ 100 ppm and δ 160-170 ppm. The aldehyde carbonyl carbon would be a characteristic peak around δ 180-190 ppm.
FT-IR (cm⁻¹) A strong carbonyl (C=O) stretch for the aldehyde group is expected around 1700 cm⁻¹. C=N stretching of the isoxazole ring would be observed near 1600 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-Br stretch will be in the fingerprint region.
Mass Spectrometry The molecular ion peak [M]+ would be observed at m/z 251/253, showing the characteristic isotopic pattern for bromine.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be approached through two primary, reliable strategies: the [3+2] cycloaddition reaction, which builds the isoxazole ring, and the oxidation of a pre-formed isoxazole methanol derivative.

Method 1: [3+2] Cycloaddition of a Nitrile Oxide and an Alkyne

This is a highly efficient and widely used method for constructing the isoxazole core.[6][7] The reaction involves the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with an appropriately substituted alkyne.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition 4-Bromobenzaldoxime 4-Bromobenzaldoxime Nitrile_Oxide 4-Bromophenylnitrile Oxide (Intermediate) 4-Bromobenzaldoxime->Nitrile_Oxide Oxidation NCS NCS or NaOCl NCS->Nitrile_Oxide Base Base (e.g., Et3N) Base->Nitrile_Oxide Target_Compound 5-(4-Bromophenyl)isoxazole -3-carbaldehyde Nitrile_Oxide->Target_Compound Cycloaddition Propargyl_Aldehyde Propargyl Aldehyde (or protected equivalent) Propargyl_Aldehyde->Target_Compound G cluster_0 Step 1: Synthesis of Alcohol Precursor cluster_1 Step 2: Oxidation Nitrile_Oxide 4-Bromophenylnitrile Oxide Alcohol_Precursor (5-(4-Bromophenyl)isoxazol -3-yl)methanol Nitrile_Oxide->Alcohol_Precursor Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Alcohol_Precursor [3+2] Cycloaddition Target_Compound 5-(4-Bromophenyl)isoxazole -3-carbaldehyde Alcohol_Precursor->Target_Compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, DMP) Oxidizing_Agent->Target_Compound

Sources

5-(4-Bromophenyl)isoxazole-3-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Executive Summary this compound (CAS: 640292-04-2) is a privileged heterocyclic scaffold in medicinal chemistry.[1] Characterized by a 1,2-oxazole core substituted with a lipophilic 4-bromophenyl group at the C5 position and a reactive formyl handle at C3, it serves as a dual-functional building block. Its utility lies in its orthogonality: the aldehyde allows for rapid diversification via condensation reactions (Schiff bases, Knoevenagel), while the aryl bromide facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space. This guide details its physicochemical profile, robust synthetic pathways, and validated protocols for downstream functionalization.

Part 1: Structural Analysis & Physicochemical Profile[2][3]

The molecule exhibits a planar geometry, extending conjugation from the phenyl ring through the isoxazole system to the aldehyde. This conjugation influences its stability and UV-Vis absorption properties.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
IUPAC Name 5-(4-Bromophenyl)-1,2-oxazole-3-carbaldehyde
CAS Number 640292-04-2
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 149–153 °CConsistent with high lattice energy of planar heterocycles.
Solubility DMSO, DMF, CH₂Cl₂, Ethyl AcetatePoor water solubility; requires organic co-solvents for bio-assays.
LogP (Predicted) ~2.6 – 3.1Lipophilic; suitable for membrane permeability optimization.
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors

Part 2: Synthetic Architecture (The "How-To")

The most regioselective and scalable route to 5-aryl-3-substituted isoxazoles is the [3+2] Cycloaddition of a nitrile oxide dipole with a terminal alkyne dipolarophile.

Retrosynthetic Logic

To achieve the 5-(4-bromophenyl) and 3-formyl substitution pattern:

  • C5-Aryl Source: 4-Bromophenylacetylene (Dipolarophile).

  • C3-Formyl Source: Ethyl 2-chloro-2-(hydroxyimino)acetate (Dipole precursor).[2] The ester is synthesized first, then reduced and oxidized to the aldehyde. Direct synthesis of the aldehyde via nitrile oxide is unstable.

Validated Synthetic Protocol

Note: This protocol synthesizes the ester intermediate, which is then converted to the target aldehyde.

Step 1: [3+2] Cycloaddition (Formation of Isoxazole Core)

  • Reagents: 4-Bromophenylacetylene (1.0 eq), Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq), Triethylamine (Et₃N, 1.5 eq).

  • Solvent: Toluene or Ethanol (anhydrous).

  • Procedure:

    • Dissolve 4-bromophenylacetylene in solvent.

    • Add Ethyl 2-chloro-2-(hydroxyimino)acetate.

    • Add Et₃N dropwise over 30 mins at 0°C (Controls exotherm and prevents nitrile oxide dimerization to furoxan).

    • Stir at RT for 12 hours.

    • Workup: Evaporate solvent, wash with water, extract with EtOAc. Purify via recrystallization (EtOH).

    • Product: Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.

Step 2: Reduction to Alcohol

  • Reagents: Sodium Borohydride (NaBH₄, 2.0 eq) in Methanol/THF.

  • Procedure:

    • Cool ester solution to 0°C.

    • Add NaBH₄ in portions.

    • Monitor via TLC (Ester spot disappears, lower Rf alcohol appears).

    • Product: [5-(4-Bromophenyl)isoxazole-3-yl]methanol.

Step 3: Oxidation to Aldehyde (Target Molecule)

  • Reagents: Dess-Martin Periodinane (DMP) or PCC (1.2 eq) in CH₂Cl₂.

  • Procedure:

    • Add oxidant to alcohol solution at 0°C.

    • Stir 2-4 hours.

    • Self-Validating Endpoint: Appearance of aldehyde proton peak in NMR (~10.1 ppm).

    • Purification: Silica gel chromatography (Hexane:EtOAc).

SynthesisPath cluster_0 Precursors node_alkyne 4-Bromophenylacetylene (Dipolarophile) node_ester Intermediate 1: Ethyl 5-(4-bromophenyl) isoxazole-3-carboxylate node_alkyne->node_ester [3+2] Cycloaddition (Et3N, Toluene) node_oxime Ethyl chloro-oximidoacetate (Dipole Precursor) node_oxime->node_ester node_alcohol Intermediate 2: Hydroxymethyl derivative node_ester->node_alcohol Reduction (NaBH4) node_target TARGET: 5-(4-Bromophenyl) isoxazole-3-carbaldehyde node_alcohol->node_target Oxidation (DMP or PCC)

Figure 1: Step-wise synthetic route ensuring correct regiochemistry (5-aryl, 3-formyl).

Part 3: Reactivity & Functionalization

The target molecule offers two orthogonal reactive sites ("handles") for medicinal chemistry optimization.

The Aldehyde Handle (C3)

The C3-formyl group is highly electrophilic. It is the primary site for generating scaffold diversity.

  • Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ yields secondary amines (common in GPCR ligands).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles, often used to target Michael acceptors in cysteine proteases.

  • Oxime/Hydrazone Formation: Reaction with hydroxylamine or hydrazines yields stable derivatives often used to improve metabolic stability.

The Aryl Bromide Handle (C5)

The 4-bromophenyl moiety is a "pre-installed" handle for palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl systems, increasing lipophilicity and pi-stacking potential.

  • Buchwald-Hartwig: Coupling with amines introduces solubility-enhancing groups or morpholine/piperazine motifs.

Reactivity cluster_aldehyde C3-Aldehyde Reactivity cluster_bromide C5-Bromide Reactivity target 5-(4-Bromophenyl) isoxazole-3-carbaldehyde schiff Schiff Bases / Amines (Reductive Amination) target->schiff R-NH2, NaBH(OAc)3 vinyl Vinyl Derivatives (Knoevenagel) target->vinyl Malononitrile, Base heterocycle Imidazoles/Thiazoles (Cyclization) target->heterocycle 1,2-Diamines biaryl Biaryl Analogs (Suzuki Coupling) target->biaryl Ar-B(OH)2, Pd(0) aminoaryl Aminophenyl Analogs (Buchwald-Hartwig) target->aminoaryl R2NH, Pd(0)

Figure 2: Divergent synthesis map. Blue paths utilize the aldehyde; Red paths utilize the bromide.

Part 4: Safety & Handling Protocols

Hazard Identification:

  • Skin/Eye Irritant: Aldehydes are generally irritants. The brominated moiety suggests potential for sensitization.

  • Stability: The isoxazole ring is thermally stable, but the aldehyde is prone to air oxidation (forming the carboxylic acid).

Storage & Handling:

  • Atmosphere: Store under Nitrogen or Argon.

  • Temperature: 2–8 °C (Refrigerate) to prevent slow oxidation.

  • Self-Validating Purity Check: Before use, run a TLC (Hexane:EtOAc 3:1). If a baseline spot (acid) or a lower Rf spot (alcohol) is observed, repurify via short silica plug filtration.

Part 5: References

  • Synthesis of Isoxazoles via [3+2] Cycloaddition:

    • Himo, F., et al. (2005).[3] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.[3] Link

  • Regioselectivity of Nitrile Oxide Cycloadditions:

    • Padwa, A. (1984). "1,3-Dipolar Cycloaddition Chemistry." General Heterocyclic Chemistry Series. (Foundational text on 5-substituted isoxazole preference).

  • Pharmacological Relevance of 5-Aryl Isoxazoles:

    • Kolesnik, I. A., et al. (2022).[4] "Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity." Russian Journal of General Chemistry. Link

  • General Physical Properties & Vendor Data:

    • PubChem Compound Summary for CID 2771350 (Acid derivative) and related aldehyde fragments. Link

  • Aldehyde Oxidation Protocols (DMP):

    • Meyer, S. D., & Schreiber, S. L. (1994). "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry. Link

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of 5-(4-bromophenyl)isoxazole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver insights into the rationale behind analytical choices, ensuring a robust and self-validating approach to structural confirmation.

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities.[1] The precise characterization of substituted isoxazoles, such as the title compound, is a critical step in the development of novel therapeutics.[2][3] This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to unambiguously determine the molecular structure.

Section 1: The Strategic Approach to Structure Elucidation

The confirmation of a chemical structure is a process of systematic evidence gathering, where each analytical technique provides a unique piece of the molecular puzzle. For this compound, our strategy relies on the convergence of data from multiple orthogonal techniques. This multi-faceted approach ensures that the proposed structure is not merely consistent with one set of data, but is rigorously supported by all observations.

Below is a conceptual workflow illustrating the integrated approach to the structure elucidation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Syn Synthesis of 5-(4-Bromophenyl) isoxazole-3-carbaldehyde Pur Purification (e.g., Column Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR MS Mass Spectrometry (HRMS) Pur->MS FTIR FTIR Spectroscopy Pur->FTIR Elu Final Structure Elucidation NMR->Elu MS->Elu FTIR->Elu

Caption: Integrated workflow for the synthesis, purification, and structural elucidation of the target compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.[4] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR) Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift, splitting pattern (multiplicity), and integration of each signal are key to assigning the protons of the 4-bromophenyl, isoxazole, and carbaldehyde moieties.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.[5]

  • Data Acquisition:

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.

Predicted Data & Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9-10.1Singlet (s)1HAldehyde proton (-CHO)The strong deshielding effect of the carbonyl group and the isoxazole ring results in a characteristic downfield chemical shift.
~7.8-8.0Doublet (d)2HAromatic protons (ortho to Br)These protons are part of an AA'BB' spin system and are deshielded by the electron-withdrawing bromine atom and the isoxazole ring.
~7.6-7.8Doublet (d)2HAromatic protons (meta to Br)These protons are also part of the AA'BB' system and are influenced by the bromine and isoxazole moieties.
~7.0-7.2Singlet (s)1HIsoxazole proton (H-4)The chemical shift of the isoxazole H-4 proton is sensitive to the nature of the substituents at positions 3 and 5.[6]
¹³C NMR (Carbon NMR) Spectroscopy

Rationale: ¹³C NMR provides information on the number of chemically non-equivalent carbon atoms and their electronic environments. This is crucial for confirming the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition:

    • Proton-decoupled mode is used to simplify the spectrum to single lines for each carbon.

    • A wider spectral width and a longer acquisition time are necessary compared to ¹H NMR.

Predicted Data & Interpretation:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~185-195Aldehyde Carbonyl (C=O)The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
~160-175Isoxazole C3 and C5These carbons are part of a heteroaromatic system and are typically found in this region. The specific shifts are influenced by the attached substituents.
~125-140Aromatic Carbons (C-Br, C-isoxazole)The carbons directly attached to the bromine and the isoxazole ring will have distinct chemical shifts.
~120-135Aromatic Carbons (CH)The protonated carbons of the bromophenyl ring.
~100-110Isoxazole C4The protonated carbon of the isoxazole ring.

Section 3: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the molecular formula.

Experimental Protocol:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Liquid Chromatography (LC-MS).

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for producing the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used to induce fragmentation.[7]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

Predicted Data & Interpretation:

  • Molecular Ion: The molecular formula of this compound is C₁₀H₆BrNO₂.[8] The expected monoisotopic mass is approximately 250.96 g/mol . HRMS should confirm this exact mass. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will be observed for the molecular ion peak (M⁺ and M+2⁺).

  • Fragmentation Analysis: The fragmentation of isoxazole rings often involves cleavage of the weak N-O bond.[9] Key fragmentation pathways can help to confirm the connectivity of the molecule.

G M Molecular Ion (M⁺) m/z ~251/253 F1 [M-CHO]⁺ Loss of formyl radical M->F1 - CHO• F2 [M-Br]⁺ Loss of bromine radical M->F2 - Br• F3 Bromophenyl Cation [C₆H₄Br]⁺ M->F3 Ring Cleavage

Caption: A simplified representation of potential fragmentation pathways in mass spectrometry.

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For the target compound, we expect to see characteristic absorptions for the aldehyde, the aromatic rings, and the isoxazole moiety.

Experimental Protocol:

  • Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The typical range is 4000-400 cm⁻¹.

Predicted Data & Interpretation:

Wavenumber (cm⁻¹)Functional GroupVibration
~2820 and ~2720Aldehyde C-HC-H stretch (Fermi doublet)
~1700-1720Aldehyde C=OC=O stretch
~1600 and ~1475Aromatic C=CC=C stretch
~1400-1600Isoxazole RingRing stretching
~1000-1100C-BrC-Br stretch

Section 5: Data Synthesis and Structure Confirmation

The definitive elucidation of the structure of this compound is achieved by synthesizing the information from all analytical techniques.

  • NMR establishes the carbon-hydrogen framework, confirming the presence and connectivity of the bromophenyl, isoxazole, and carbaldehyde groups.

  • MS provides the molecular formula and corroborates the major structural components through fragmentation analysis.

  • FTIR confirms the presence of the key functional groups predicted by the proposed structure.

The convergence of these datasets provides a self-validating system, leading to an unambiguous structural assignment. This rigorous, multi-technique approach is fundamental to ensuring the quality and integrity of chemical entities in research and development.

References

  • Wiley-VCH. (2007).
  • Beilstein Journals.
  • Supporting Inform
  • CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
  • Benchchem. (2025). Application Note: Structural Elucidation of 2H-Isoxazolo[4,5-B]indole using NMR Spectroscopy.
  • CRIS Ulima. (2021).
  • ResearchG
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Deriv
  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • ResearchGate. (2021).
  • Hoffman Fine Chemicals. (n.d.). CAS 640292-04-2 | this compound | MFCD06199346.
  • Construction of Isoxazole ring: An Overview. (2024).
  • RSC Publishing. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • ResearchGate. (n.d.). Spectral studies, Crystal structure, molecular docking and Hirshfeld surfaces computational studies of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole.
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. (2023).
  • Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
  • Benchchem. (n.d.). Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide.
  • Mass Spectrometry: Fragment
  • Semantic Scholar. (1987).
  • Benchchem. (n.d.).
  • Mass spectral fragmentation pattern of 3-methyl-4-arylaminomethyleneisoxazol-5-ones. (1980).
  • PMC - PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

Sources

13C NMR Analysis of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Validation

Executive Summary

This guide provides a definitive technical framework for the


C NMR analysis of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde , a critical pharmacophore intermediate often used in the synthesis of COX-2 inhibitors, antimicrobial agents, and tubulin polymerization inhibitors.

The structural validation of this molecule presents two specific spectroscopic challenges:

  • Regiochemical Assignment: Distinguishing the isoxazole C3 and C5 quaternary carbons, which appear in similar downfield regions.

  • Substituent Effects: Correctly identifying the halogenated aromatic carbon (C-Br) due to the "heavy atom" shielding effect, which often counterintuitively shifts this carbon upfield relative to other aromatic signals.[1]

This document synthesizes empirical data from isoxazole analogs with chemometric principles to provide a self-validating assignment protocol.

Structural Deconstruction & Predicted Chemical Shifts

To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments: the Isoxazole Core , the Aldehyde Handle , and the Bromophenyl Moiety .

The Chemometric Table

Note: Values are high-confidence predictive ranges based on 5-aryl-3-substituted isoxazole analogs validated in recent literature (e.g., RSC Advances, 2014).

Carbon LabelMoietyChemical Shift (

, ppm)
Multiplicity (DEPT-135)Mechanistic Rationale
C-CHO Aldehyde182.0 – 186.0 Positive (CH)Highly deshielded carbonyl carbon; distinctive low-field signal.
C-5 Isoxazole168.0 – 171.0 Quaternary (No Signal)Adjacent to Oxygen; most deshielded ring carbon.
C-3 Isoxazole158.0 – 163.0 Quaternary (No Signal)Adjacent to Nitrogen and CHO; slightly shielded relative to C-5.
C-4 Isoxazole97.0 – 102.0 Positive (CH)Characteristic high-field heteroaromatic methine; diagnostic for isoxazole ring closure.
C-3', C-5' Phenyl131.5 – 133.0 Positive (CH)Ortho to Bromine.
C-2', C-6' Phenyl127.0 – 129.0 Positive (CH)Meta to Bromine (Ortho to Isoxazole).
C-1' Phenyl125.5 – 127.0 Quaternary (No Signal)Ipso to Isoxazole ring.
C-4' Phenyl123.0 – 125.5 Quaternary (No Signal)Heavy Atom Effect: Bromine provides diamagnetic shielding, shifting this carbon upfield despite electronegativity.

Critical Assignment Logic (The "Why")

The Isoxazole Regiochemistry (C3 vs. C5)

A common error in isoxazole analysis is misassigning the quaternary carbons C3 and C5.

  • C5 (O-C=C): This carbon is directly bonded to the ring oxygen. Oxygen is more electronegative than nitrogen, causing greater deshielding. Consequently, C5 consistently appears downfield of C3 (typically

    
     ppm).
    
  • C4 (HC=C): The C4 carbon in 3,5-disubstituted isoxazoles is exceptionally shielded (~100 ppm) compared to benzene rings. If this peak is missing or shifted >115 ppm, the isoxazole ring has likely not formed or has degraded.

The Heavy Atom Effect (C-Br)

While electronegative substituents (F, Cl) typically deshield the attached carbon (shifting it downfield), Bromine and Iodine exhibit the Heavy Atom Effect .[1][2] The large electron cloud of Bromine introduces diamagnetic shielding that opposes the inductive deshielding.[1][2]

  • Result: The C-Br carbon (C-4') appears at ~124 ppm , often overlapping with or appearing upfield of the ipso-carbon (C-1'). Do not look for C-Br >135 ppm.

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    . Isoxazole aldehydes are polar; DMSO prevents aggregation and provides sharper aldehyde signals.
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Acquisition Parameters (Bruker/Varian Standard)

To ensure detection of the slow-relaxing quaternary carbons (C3, C5, C-Br, C=O):

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Standard delays (1.0s) may saturate quaternary carbons, reducing their intensity.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary peaks.

  • Spectral Width: -10 to 220 ppm.

Assignment Workflow & Visualization

The following diagram illustrates the logical decision tree for assigning the critical quaternary carbons in this molecule.

G Start Start Assignment (13C + DEPT-135) CheckCHO Check Region > 180 ppm Start->CheckCHO Aldehyde Signal at ~184 ppm? (Aldehyde C=O) CheckCHO->Aldehyde Yes CheckIsox Check Region 90-110 ppm Aldehyde->CheckIsox C4_Isox Signal at ~100 ppm? (Isoxazole C4 - CH) CheckIsox->C4_Isox Confirm Ring QuatCheck Analyze Quaternary Signals (150-175 ppm) C4_Isox->QuatCheck C5_Assign Signal ~170 ppm (C5: O-C=C) QuatCheck->C5_Assign Most Deshielded C3_Assign Signal ~160 ppm (C3: C=N) QuatCheck->C3_Assign Less Deshielded AromCheck Analyze Aromatic Region (120-135 ppm) C3_Assign->AromCheck HeavyAtom Identify C-Br (Look Upfield ~124 ppm) AromCheck->HeavyAtom Quaternary Signal

Figure 1: Logic flow for assigning the critical carbon environments in this compound.

Troubleshooting & Validation

Common Artifacts
  • Aldehyde Hydration: In the presence of water (wet DMSO), the aldehyde signal at 184 ppm may diminish, and a new peak at ~90 ppm (gem-diol) may appear. Solution: Use fresh ampoules of DMSO-

    
    .
    
  • Oxime Impurity: If the synthesis involved an oxime intermediate, look for a broad C=N signal at ~150 ppm that does not correlate with the isoxazole pattern.

2D NMR Confirmation (Self-Validating Protocol)

Do not rely solely on 1D shifts. Validate using Heteronuclear Multiple Bond Correlation (HMBC):

  • HMBC (Long Range): The Aldehyde proton (~10 ppm in

    
    H NMR) typically shows a strong 2-bond coupling (
    
    
    
    ) to the Isoxazole C3 . This definitively distinguishes C3 from C5.
  • HMBC (Ring): The Isoxazole C4 proton (~7.0 ppm) will correlate to both C3 and C5, confirming the ring integrity.

References

  • RSC Advances (2014). Synthesis and characterization of 3,5-diarylisoxazoles. (Provides specific shifts for 5-(4-bromophenyl)isoxazole core).

  • LibreTexts Chemistry. 13C NMR Chemical Shift Standards. (General reference for carbonyl and aromatic shifts).

  • MDPI Molecules. Clean and Efficient Synthesis of Isoxazole Derivatives. (Synthesis context and spectral data for isoxazole aldehydes).

  • Stack Exchange / Chemistry. 13C NMR of bromobenzene ipso carbon shielding. (Detailed explanation of the Heavy Atom Effect on C-Br shifts).

Sources

Technical Whitepaper: Mass Spectrometric Profiling of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric (MS) characterization of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde , a critical heterocyclic intermediate in the synthesis of antitubercular and antimicrobial pharmacophores. The presence of the isoxazole ring, a reactive aldehyde moiety, and a halogenated aryl group creates a unique spectral fingerprint. This document synthesizes fragmentation mechanics, isotopic distribution analysis, and experimental protocols to provide a self-validating framework for researchers confirming the identity and purity of this compound.

Physicochemical Context & Isotopic Signature[1][2][3][4]

The mass spectral analysis of this compound (C


H

BrNO

) is dominated by the isotopic abundance of bromine. Unlike chlorinated or non-halogenated compounds, bromine possesses two stable isotopes,

Br and

Br, in an approximate 1:1 ratio (50.69% vs 49.31%).[1]
Theoretical Isotope Distribution

For the monoisotopic peak (containing


Br) and its isotopologue (containing 

Br), the mass difference is exactly 2.0 Daltons. This results in a characteristic "doublet" molecular ion pattern of nearly equal intensity, which serves as the primary diagnostic filter for confirming the presence of the 4-bromophenyl moiety.

Table 1: Calculated Exact Masses and Relative Abundances

Ion IdentityIsotope CompositionExact Mass (Da)Relative Abundance (%)Diagnostic Note
[M+H]+

C

H


Br

N

O

251.9660 100.0Base Peak (Monoisotopic)
[M+H]+ +2

C

H


Br

N

O

253.9640 ~97.31:1 Doublet Confirmation
[M+H]+ +1

C

C

...
252.9694~11.0Carbon-13 Satellite

Analyst Note: Any significant deviation from the 1:1 intensity ratio between m/z 252 and 254 (nominal mass) suggests interference, co-elution, or loss of the bromine atom prior to detection.

Ionization Techniques & Instrumentation

Ionization Source Selection

The molecule contains a basic nitrogen (isoxazole) and a carbonyl oxygen, making it amenable to Electrospray Ionization (ESI) in positive mode. However, the aldehyde group is labile.

  • ESI (+): Preferred. Forms stable [M+H]

    
     and [M+Na]
    
    
    
    adducts.
  • APCI (+): Alternative if the compound exhibits poor solubility in protic solvents, though thermal degradation of the aldehyde is a risk.

  • EI (Electron Impact): Useful for GC-MS but requires derivatization or careful thermal control to prevent decomposition of the isoxazole ring prior to ionization.

Solvent-Induced Artifacts (Critical)

Aldehydes are electrophilic. When analyzing this compound in methanol (MeOH), the formation of hemiacetals is a common artifact.

  • Artifact Mass: [M + MeOH + H]

    
     = m/z 284/286.
    
  • Mitigation: Use Acetonitrile (ACN) as the organic modifier in LC-MS to prevent hemiacetal formation.

Fragmentation Dynamics (MS/MS)

The fragmentation of this compound follows a logic dictated by the weakness of the N-O bond in the isoxazole ring and the stability of the bromophenyl cation.

Primary Pathway: Decarbonylation

The aldehyde group at the C3 position is prone to alpha-cleavage or direct loss of carbon monoxide (CO, 28 Da).

  • Transition: m/z 252/254

    
     m/z 224/226.
    
  • Mechanism: Inductive cleavage destabilizes the carbonyl, ejecting neutral CO.

Secondary Pathway: Isoxazole Ring Cleavage

Following or concurrent with decarbonylation, the isoxazole ring undergoes N-O bond rupture. This is often described as a retro-1,3-dipolar cycloaddition or a rearrangement to an azirine intermediate.

  • Fragment: Loss of HCN or nitrile fragments.[2]

  • Diagnostic Ion: Formation of the bromophenyl cation (m/z 155/157) or benzonitrile-like fragments.

Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ m/z 252 / 254 (1:1 Doublet) LossCO [M - CO]+ m/z 224 / 226 (Aldehyde Loss) Parent->LossCO -28 Da (CO) BrPhenyl Bromophenyl Cation [C6H4Br]+ m/z 155 / 157 Parent->BrPhenyl Direct High Energy CID RingOpen Ring Cleavage (N-O Bond Rupture) LossCO->RingOpen Isomerization Benzonitrile Bromobenzonitrile Ion [Br-Ph-CN]+ m/z 180 / 182 RingOpen->Benzonitrile Retro-Cycloaddition Benzonitrile->BrPhenyl -26 Da (CN/HCN)

Figure 1: Predicted MS/MS fragmentation tree for this compound, highlighting the sequential loss of the aldehyde carbonyl and isoxazole ring degradation.

Experimental Protocols

Sample Preparation Workflow

To ensure reproducibility and prevent aldehyde oxidation (to carboxylic acid) or acetalization.

  • Stock Solution: Dissolve 1 mg of substance in 1 mL of Acetonitrile (ACN) . Do not use Methanol.

  • Dilution: Dilute to 1 µg/mL using 50:50 ACN:Water + 0.1% Formic Acid.

  • Vialing: Use amber glass vials to prevent photodegradation of the brominated moiety.

LC-MS Method Parameters (Standardized)

This method is optimized for an Agilent Q-TOF or Thermo Orbitrap but is transferable to triple quads.

ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50 mm, 1.8 µm)Standard retention for mid-polarity heterocycles.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]+ generation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent prevents hemiacetal artifacts.
Gradient 5% B to 95% B over 5 minEnsures elution of hydrophobic bromophenyl group.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Source Temp 300°CSufficient to desolvate without thermally degrading the aldehyde.
Derivatization (Optional for Sensitivity)

If sensitivity is low due to poor ionization of the aldehyde, perform Oxime Derivatization :

  • Add excess Hydroxylamine HCl to the sample.

  • Incubate at 40°C for 30 mins.

  • Result: The aldehyde converts to an oxime (-CH=N-OH).

  • New Mass: Shift of +15 Da (O replaced by N-OH) and significantly enhanced ionization efficiency.

Troubleshooting & Artifact Identification

When analyzing this specific molecule, three common spectral errors occur. Use this logic gate to resolve them.

Troubleshooting Issue1 Peak at M+32 (m/z 284) Cause1 Hemiacetal Formation (Solvent = MeOH) Issue1->Cause1 Fix1 Switch to ACN Cause1->Fix1 Issue2 Peak at M+16 (m/z 268) Cause2 Oxidation to Acid (R-COOH) Issue2->Cause2 Fix2 Use Fresh Sample Amber Vials Cause2->Fix2 Issue3 No Br Pattern (Single Peak) Cause3 Debromination (In-Source) Issue3->Cause3 Fix3 Lower Cone Voltage Cause3->Fix3

Figure 2: Diagnostic workflow for resolving common spectral anomalies associated with aldehyde reactivity and halogen stability.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole.[3] Organic Mass Spectrometry, 16(10), 459–464.[3] [Link][3]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Refer to Chapter 6 for Isotopic Distributions of Halogens). [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of aldehydes and ketones. Encyclopedia of Mass Spectrometry, Vol 4. (Context on alpha-cleavage and CO loss).
  • NIST Mass Spectrometry Data Center. (General reference for fragmentation patterns of brominated aromatics). [Link]

Sources

Technical Guide: Purity Assessment of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purity assessment of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde . This document is structured for researchers and analytical scientists involved in drug discovery and material science, where this compound serves as a critical intermediate.[1]

Executive Summary

This compound is a versatile heterocyclic building block. Its value lies in the orthogonality of its functional groups: the aldehyde at position 3 allows for reductive aminations, condensations, and oxidations, while the aryl bromide at position 5 facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the chemical reactivity that makes it useful also renders it susceptible to specific degradation pathways—primarily oxidation to the carboxylic acid and dimerization. Furthermore, its synthesis via [3+2] cycloaddition introduces unique regioisomeric impurities that are difficult to separate. This guide establishes a multi-modal analytical framework to ensure the structural integrity and purity required for downstream pharmaceutical applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF, CH₂Cl₂; Sparingly soluble in MeOH, MeCN; Insoluble in Water
Stability Profile Air-sensitive (aldehyde oxidation); Light-sensitive (isoxazole ring contraction/cleavage)
Storage Under Argon/Nitrogen at -20°C; Protect from light

Synthesis-Driven Impurity Profiling

To accurately assess purity, one must understand the origin of potential impurities. The industrial standard synthesis involves a [3+2] cycloaddition followed by functional group manipulation.

Synthetic Route & Impurity Origins[5]
  • Cycloaddition : Reaction of ethyl 2-chloro-2-(hydroxyimino)acetate (nitrile oxide precursor) with 4-bromophenylacetylene.

    • Target: Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.

    • Impurity A (Regioisomer): Ethyl 4-(4-bromophenyl)isoxazole-3-carboxylate.

    • Impurity B (Dimer): Diethyl furoxan-3,4-dicarboxylate (from nitrile oxide dimerization).

  • Reduction : Ester reduction to alcohol (typically NaBH₄ or DIBAL-H).[2]

    • Impurity C: Unreacted Ester.

  • Oxidation : Alcohol oxidation to aldehyde (Swern, PCC, or MnO₂).

    • Impurity D (Precursor): 5-(4-Bromophenyl)isoxazole-3-methanol (Incomplete oxidation).

    • Impurity E (Over-oxidation): 5-(4-Bromophenyl)isoxazole-3-carboxylic acid (Air oxidation).

Impurity Workflow Diagram

ImpurityFlow Start Start: 4-Bromophenylacetylene + Nitrile Oxide Precursor Cyclo [3+2] Cycloaddition Start->Cyclo Inter1 Intermediate: Isoxazole-3-Ester Cyclo->Inter1 Imp_Regio Impurity A: 4-Regioisomer (Steric mismatch) Cyclo->Imp_Regio Minor Path Imp_Dimer Impurity B: Furoxan Dimer (Side Reaction) Cyclo->Imp_Dimer No Alkyne Redox Reduction & Oxidation Inter1->Redox Final Target: 5-(4-Br-Ph)isoxazole-3-CHO Redox->Final Imp_Alc Impurity D: Residual Alcohol (Incomplete Rxn) Redox->Imp_Alc Incomplete Imp_Acid Impurity E: Carboxylic Acid (Air Oxidation) Final->Imp_Acid Storage/Air

Figure 1: Synthesis pathway highlighting the origin of critical process-related impurities.

Analytical Strategy & Protocols

The purity assessment relies on a "Triad of Validation": HPLC-UV (Quantitative Purity), 1H-NMR (Structural Identity & Organic Residuals), and LC-MS (Impurity Identification).

Primary Method: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the aldehyde against its non-volatile impurities (acid, alcohol, ester).

Protocol Parameters:

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid (buffers silanols, improves peak shape).

  • Mobile Phase B : Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient :

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm (aromatic) and 280 nm (aldehyde conjugation).

  • Temperature : 30°C.[3]

  • Sample Diluent : Acetonitrile (Avoid alcohols to prevent hemiacetal formation).

System Suitability Criteria:

  • Retention Time (RT) : Aldehyde peak typically elutes ~10-12 min.

  • Resolution (Rs) : > 1.5 between the Target Aldehyde and Impurity D (Alcohol). The alcohol is more polar and will elute earlier.

  • Tailing Factor : < 1.5.

Orthogonal Validation: 1H-NMR Spectroscopy

NMR is non-negotiable for distinguishing the aldehyde from its oxidation product (acid) and confirming the regiochemistry.

Key Diagnostic Signals (in DMSO-d₆):

  • Aldehyde (-CHO) : Singlet at ~10.1 ppm . Integration must be 1.0.

  • Isoxazole Ring Proton (C4-H) : Singlet at ~7.5 - 7.8 ppm .

    • Note: In the 4-bromo regioisomer, this proton shifts significantly.

  • Aromatic Protons : Two doublets (AA'BB' system) at ~7.6 - 7.9 ppm .

  • Impurity - Alcohol (-CH₂OH) : Doublet at ~4.6 ppm (CH₂) and Triplet at ~5.5 ppm (OH).

  • Impurity - Acid (-COOH) : Broad singlet at ~13.0 ppm (often invisible if wet, but shifts water peak).

Protocol: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d₆. Acquire 16 scans minimum.

Trace Analysis: Residual Solvents & Metals
  • GC-FID : Required if dichloromethane or ethyl acetate were used in workup.

  • ICP-MS : Mandatory if Palladium (Pd) or Copper (Cu) catalysts were used in the cycloaddition step. Limit: < 10 ppm for pharma intermediates.

Decision Tree for Purity Assessment

This logic flow ensures no compromised material moves to the next stage of development.

DecisionTree Sample Crude Sample NMR 1H-NMR Analysis Sample->NMR AldehydeCheck Aldehyde Peak (10.1 ppm) Present? NMR->AldehydeCheck HPLC HPLC-UV Analysis AldehydeCheck->HPLC Yes Repurify FAIL: Recrystallize (EtOH/Hexane) or Column AldehydeCheck->Repurify No (Wrong Structure) ImpurityCheck Acid/Alcohol Signals > 2%? Pass PASS: Release for Use ImpurityCheck->Pass No ImpurityCheck->Repurify Yes (Acid/Other) Oxidize FAIL: Re-oxidize (if Alcohol high) ImpurityCheck->Oxidize Yes (Alcohol) PurityCheck Area % > 98%? HPLC->PurityCheck PurityCheck->ImpurityCheck Yes PurityCheck->Repurify No

Figure 2: Analytical decision matrix for batch release.

Handling & Stability Recommendations

The aldehyde functionality at the 3-position of the isoxazole ring is electronically activated, making it prone to autoxidation .

  • Re-Assay Rule : If the compound has been stored for >2 weeks at room temperature, re-run HPLC before use. The formation of 5-(4-bromophenyl)isoxazole-3-carboxylic acid is the most common failure mode.

  • Purification : If purity drops below 95%, the best purification method is usually recrystallization from Ethanol/Heptane or flash chromatography (Silica, 10-30% EtOAc in Hexanes).

  • Avoid Amines : Do not store in the presence of primary amines or ammonium salts to prevent Schiff base formation.

References

  • Cycloaddition Methodology : Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210-216. Link

  • Isoxazole Synthesis : Chatterjee, A., et al. (2025).[4] "Synthesis of Isoxazole Derivatives via [3+2] Cycloaddition." ResearchGate. Link

  • Aldehyde Oxidation: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • General Purity Standards : International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." Link

Sources

The Isoxazole Carbaldehyde Handle: Reactivity, Synthesis, and the Reductive Trap

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole moiety serves as a critical bioisostere for phenyl and pyridine rings in modern drug discovery, offering unique hydrogen-bonding capabilities and improved metabolic stability profiles. However, the introduction of an aldehyde group (carbaldehyde) onto this electron-deficient heterocycle creates a "chemical handle" with divergent reactivity. While it enables rapid diversification via reductive amination and condensation, it also introduces a significant liability: the lability of the N–O bond.

This technical guide analyzes the reactivity of isoxazole carbaldehydes, contrasting the electronic environments of the C3, C4, and C5 positions. It provides validated protocols for functionalization while explicitly mapping the "Reductive Trap"—the unintended ring cleavage that plagues standard reduction workflows.

Part 1: The Electronic Landscape (C3 vs. C4 vs. C5)

To manipulate isoxazole aldehydes effectively, one must first understand the electronic bias of the parent ring. The isoxazole ring is π-electron deficient, but the distribution of electron density is not uniform.

PositionElectronic CharacterAldehyde ElectrophilicityPrimary Synthetic Route
C3 Adjacent to Nitrogen (Imine-like). Electron-poor.High. The inductive withdrawal of the adjacent N increases carbonyl electrophilicity.[3+2] Cycloaddition (Nitrile oxides + Alkynes)
C4 "Aromatic-like" node. Highest electron density of the ring carbons.Moderate. Electron density from the ring donates into the carbonyl

orbital, slightly tempering reactivity.
Vilsmeier-Haack Formylation
C5 Adjacent to Oxygen.[1] Inductively electron-poor but capable of resonance donation.High. Similar to C3, but influenced by oxygen's electronegativity.[3+2] Cycloaddition or Lithiation/Formylation
Mechanistic Insight: The C4 Anomaly

The C4 position is the standard site for Electrophilic Aromatic Substitution (EAS). Consequently, 4-formylisoxazoles are readily accessible via Vilsmeier-Haack conditions. However, because C4 is the most electron-rich carbon, an aldehyde at this position is less prone to hydration or hemiacetal formation than its C3/C5 counterparts, making it the most "well-behaved" isomer for storage and handling.

Part 2: Synthetic Access & Validated Protocols

Synthesis of 4-Formylisoxazoles (Vilsmeier-Haack)

This is the industry-standard approach for installing a C4 aldehyde. The reaction relies on the electron-rich nature of the C4 position in 3,5-disubstituted isoxazoles.

Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole

  • Reagents: DMF (3.0 equiv), POCl

    
     (1.2 equiv), Substituted Isoxazole (1.0 equiv).
    
  • Solvent: DMF (acts as solvent and reagent) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Reagent Formation: Cool anhydrous DMF to 0°C under N

    
    . Add POCl
    
    
    
    dropwise over 15 minutes. A white precipitate (the Vilsmeier salt, chloroiminium ion) will form. Stir for 30 min at 0°C.
  • Addition: Add the isoxazole substrate (dissolved in minimal DMF) dropwise to the salt suspension.

  • Heating: Warm the mixture to 70–80°C. Monitor by TLC/LCMS. The reaction typically requires 2–4 hours.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/sodium acetate solution (pH ~5). Note: Strong base (NaOH) can degrade the isoxazole ring.

  • Isolation: Extract with EtOAc, wash with brine, and recrystallize from EtOH/Hexane.

Synthesis of 3- or 5-Formylisoxazoles ([3+2] Cycloaddition)

Direct formylation at C3/C5 is difficult. These are best assembled de novo using a propargyl aldehyde equivalent or by oxidizing a methyl group.

Protocol 2: Nitrile Oxide Cycloaddition (General)

  • Reagents: Aryl-oxime (1.0 equiv), NCS (1.1 equiv), Propargyl aldehyde diethyl acetal (1.2 equiv), Et

    
    N (1.5 equiv).
    
  • Workflow: Generate the nitrile oxide in situ from the oxime and NCS/base. Trapping with the alkyne acetal yields the protected aldehyde. Acidic hydrolysis (dilute HCl/THF) reveals the aldehyde.

Part 3: Chemoselective Transformations & The Reductive Trap

The most common error in isoxazole chemistry is applying standard reduction conditions (e.g., H


/Pd-C) to an isoxazole aldehyde. This invariably leads to N–O bond cleavage, destroying the heterocycle.
The "Reductive Trap": N-O Bond Cleavage

The N-O bond energy (~55 kcal/mol) is significantly lower than C-C or C-N bonds. Under hydrogenation or strong electron-transfer conditions (dissolving metals), the ring opens to form


-amino enones.

Pathway Visualization (Graphviz):

Isoxazole_Reactivity cluster_0 Chemo-Selectivity Decision Aldehyde Isoxazole-4-Carbaldehyde Imine Intermediate Imine Aldehyde->Imine R-NH2, Acid Cat. RingOpen TRAP: β-Amino Enone (Ring Cleavage) Aldehyde->RingOpen Strong Reductant Amine Target: Isoxazolyl Amine Imine->Amine NaBH(OAc)3 (Mild Hydride) Imine->RingOpen H2, Pd/C or Mo(CO)6, NaBH4

Caption: Divergent reactivity of isoxazole imines. Green path preserves the ring; red path leads to destructive cleavage.

Safe Protocol: Reductive Amination without Ring Opening

To convert the aldehyde to an amine while preserving the isoxazole ring, one must use a hydride source that reduces the imine faster than it transfers electrons to the N-O antibonding orbital.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)


.[2]
  • Why: It is less basic and milder than NaBH

    
     or NaCNBH
    
    
    
    . It does not reduce the aldehyde competitively, allowing for "one-pot" procedures, and is too bulky/weak to cleave the N-O bond under standard conditions.

Protocol 3: Ring-Retentive Reductive Amination

  • Imine Formation: Dissolve Isoxazole-aldehyde (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE). Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir 30 min at RT.

  • Reduction: Add NaBH(OAc)

    
     (1.5 equiv) in one portion.
    
  • Quench: Stir for 2–4 hours. Quench with saturated NaHCO

    
    .
    
  • Note: Do not use MeOH as solvent if using STAB (reacts with reagent). Do not use H

    
    /Pd.
    

Part 4: C-C Bond Formation (Knoevenagel & MCRs)

The electron-withdrawing nature of the isoxazole ring makes the aldehyde highly reactive toward soft nucleophiles.

Knoevenagel Condensation

The isoxazole aldehyde reacts rapidly with active methylenes (malononitrile, ethyl cyanoacetate).

Protocol 4: Catalyst-Free Knoevenagel in Water

  • Concept: Exploiting the "on-water" effect for green synthesis.

  • Procedure: Mix Isoxazole-4-carbaldehyde (1 mmol) and Malononitrile (1 mmol) in Water (2 mL). Stir vigorously at RT. The product usually precipitates out within 15–30 minutes in high purity.

  • Mechanism: The water interface stabilizes the transition state, and the high electrophilicity of the isoxazole aldehyde drives the equilibrium.

Multicomponent Reactions (Passerini/Ugi)

Isoxazole aldehydes are excellent substrates for Isocyanide-based Multicomponent Reactions (IMCRs).

  • Passerini Reaction: Isoxazole-CHO + Carboxylic Acid + Isocyanide

    
    
    
    
    
    -Acyloxycarboxamide.
  • Utility: This generates peptidomimetic scaffolds rapidly. The isoxazole ring serves as a rigid linker, restricting conformational freedom in the resulting inhibitor.

Part 5: Case Studies in Drug Discovery

Case Study 1: Leflunomide (The Metabolic Trigger)

While this guide focuses on preventing ring opening, drug designers sometimes utilize it.

  • Mechanism: Leflunomide is an isoxazole prodrug. In vivo, the isoxazole ring is opened not by reduction, but by base-catalyzed abstraction of the C3-proton followed by N-O cleavage, generating the active metabolite (A771726).

  • Lesson: If your isoxazole aldehyde has a proton at C3 (i.e., it is a 4-formyl-5-substituted isoxazole with H at C3), it is chemically unstable to base. Always substitute C3 and C5 if ring stability is desired.

Case Study 2: Razaxaban Metabolites

In the development of Razaxaban (Factor Xa inhibitor), reductive cleavage of the benzisoxazole ring was identified as a major metabolic clearance pathway.[3]

  • Implication: When using isoxazole aldehydes to build lead compounds, early metabolic stability testing (microsomal stability) is crucial to ensure the ring survives first-pass metabolism.

References

  • Vilsmeier-Haack Formylation Mechanism

    • Title: Vilsmeier-Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles (Analogous mechanism for Isoxazoles).
    • Source: Journal of Chemical Research.
    • URL:[Link]

  • Reductive Ring Opening (The Trap)

    • Title: Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[3]

    • Source: Drug Metabolism and Disposition (PubMed).
    • URL:[Link]

  • Reductive Amination Selectivity

    • Title: Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination.[4]

    • Source: Journal of Organic Chemistry (PubMed).
    • URL:[Link]

  • Isoxazole Synthesis Overview

    • Title: The synthetic and therapeutic expedition of isoxazole and its analogs.[5][6]

    • Source: SpringerPlus (PMC).
    • URL:[Link]

  • Leflunomide Ring Opening Mechanism

    • Title: Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.[7]

    • Source: Chemical Research in Toxicology (ResearchG
    • URL:[Link]

Sources

Electrophilicity of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde: A Mechanistic & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilicity of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary

This compound represents a distinct class of heterocyclic electrophiles where the reactivity of the formyl group is significantly amplified by the adjacent isoxazole core. Unlike benzaldehyde, where the carbonyl is stabilized by resonance with the phenyl ring, the C3-formyl group in this scaffold is subjected to the strong inductive electron-withdrawal (-I) of the isoxazole's oxygen and nitrogen atoms.

This guide provides a technical analysis of its electrophilic profile, a validated synthetic pathway for its regioselective production, and a framework for its application as a "covalent warhead" precursor or high-reactivity intermediate in diversity-oriented synthesis (DOS).[1][2]

Electronic Structure & Electrophilicity Analysis

The Isoxazole Inductive Effect

The electrophilicity of the C3-aldehyde is the defining feature of this molecule.

  • Dipole Alignment: The isoxazole ring possesses a permanent dipole moment directed towards the heteroatoms. The C3-position is electron-deficient, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbonyl carbon.

  • Comparison to Benzaldehyde: In benzaldehyde, the phenyl ring acts as a weak donor via resonance (+M), stabilizing the carbonyl.[1][2] In this compound, the heterocyclic core acts as an electron sink.[1] Consequently, this compound exhibits faster kinetics in nucleophilic additions (e.g., Schiff base formation) compared to its carbocyclic analogs.[1]

Influence of the 5-(4-Bromophenyl) Moiety

The 4-bromophenyl group at the C5 position plays a dual role:

  • Conjugative Extension: It extends the π-system, providing UV-active chromophores useful for reaction monitoring (HPLC/TLC).[1]

  • Electronic Modulation: The bromine atom exerts a weak deactivating inductive effect (-I) and a weak activating resonance effect (+M).[1] Net effect: The phenyl ring remains electron-rich enough to engage in π-stacking interactions within protein binding pockets but does not significantly dampen the electrophilicity of the distal C3-aldehyde.

Validated Synthetic Protocol

To ensure high regioselectivity for the 5-aryl-3-formyl isomer (avoiding the 3-aryl-5-formyl isomer common in nitrile oxide cycloadditions), the Claisen-Cyclization-Reduction pathway is the authoritative method.

Workflow Diagram

SynthesisPathway Start 4-Bromoacetophenone Inter1 Diketo Ester Intermediate Start->Inter1 Claisen Condensation Reagent1 Diethyl Oxalate NaOEt/EtOH Reagent1->Inter1 Ester Ethyl 5-(4-bromophenyl) isoxazole-3-carboxylate Inter1->Ester Regioselective Cyclization Reagent2 NH2OH·HCl Reflux Reagent2->Ester Product 5-(4-Bromophenyl)isoxazole- 3-carbaldehyde Ester->Product Controlled Reduction Reagent3 DIBAL-H (1.1 eq) -78°C, Toluene Reagent3->Product

Figure 1: Regioselective synthesis pathway ensuring the aldehyde is positioned at C3.

Step-by-Step Methodology

Step 1: Claisen Condensation [1][2]

  • Reagents: 4-Bromoacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.5 eq), Ethanol (anhydrous).[1][2]

  • Protocol: Add sodium ethoxide to a stirred solution of diethyl oxalate in ethanol at 0°C. Add 4-bromoacetophenone dropwise. Stir at room temperature for 4 hours.

  • Checkpoint: The formation of a yellow precipitate (sodium enolate) indicates success.[1] Acidify with HCl to isolate the diketo ester.

Step 2: Cyclization to Isoxazole Ester

  • Reagents: Diketo ester (from Step 1), Hydroxylamine hydrochloride (1.2 eq), Ethanol.[1][2]

  • Protocol: Reflux the mixture for 2–4 hours.

  • Mechanism: Hydroxylamine attacks the C4-ketone (adjacent to the aryl group) preferentially due to conjugation, followed by cyclization onto the C2-ester carbonyl. This yields Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate .[1]

  • Validation: 1H NMR will show a singlet around δ 6.9–7.2 ppm for the isoxazole C4-H.

Step 3: Reduction to Aldehyde

  • Reagents: DIBAL-H (1.1 eq), Toluene/DCM, -78°C.

  • Protocol: Add DIBAL-H slowly to the ester solution at -78°C. Quench carefully with methanol after 1 hour to prevent over-reduction to the alcohol.

  • Alternative: Reduce fully to the alcohol (using NaBH4) and re-oxidize with MnO2 or Swern conditions if the DIBAL-H step is difficult to control.

Electrophilic Reactivity Profile

The C3-aldehyde is a versatile handle for divergent synthesis.

Reactivity Data Table[1][2]
Reaction TypeNucleophile / ReagentProduct ClassKinetic Profile
Schiff Base Primary Amines (R-NH2)Imines / AzomethinesFast. Requires minimal acid catalysis due to high electrophilicity.[1]
Knoevenagel Malononitrile / Ethyl CyanoacetateVinyl NitrilesHigh Yield. Proceeds readily in EtOH with piperidine cat.
Oxidation NaClO2 / H2O2Carboxylic AcidQuantitative. C3-COOH is a precursor for amides.
1,2-Addition Grignard (R-MgBr)Secondary AlcoholSensitive. Requires low temp (-78°C) to avoid ring opening.[1]
Reaction Network Diagram[1]

ReactivityNetwork Aldehyde 5-(4-Bromophenyl) isoxazole-3-CHO Imine Schiff Bases (Bioactive Linkers) Aldehyde->Imine R-NH2 -H2O Olefin Knoevenagel Adducts (Michael Acceptors) Aldehyde->Olefin CH2(CN)2 Base Alcohol Sec. Alcohols (via Grignard) Aldehyde->Alcohol R-MgX THF Acid Carboxylic Acid (Peptide Coupling) Aldehyde->Acid NaClO2 Oxidation

Figure 2: Divergent synthesis capabilities of the electrophilic aldehyde core.[1]

Applications in Drug Discovery[1][3][4][5][6]

Covalent Inhibition Potential

The high electrophilicity of the aldehyde makes it a candidate for Reversible Covalent Inhibition .

  • Target: Cysteine or Serine residues in enzyme active sites.[1]

  • Mechanism: Formation of a hemithioacetal (reversible).[1] This is a strategy used in modern protease inhibitors to increase residence time without permanent modification.[1]

Fragment-Based Drug Design (FBDD)

The compound serves as an ideal fragment:

  • MW: ~252 Da (Rule of 3 compliant).[1]

  • Vectors: The 4-bromo group allows for Suzuki/Buchwald couplings to extend the scaffold into solvent-exposed regions of a protein, while the aldehyde locks into the nucleophilic hotspot.

Safety & Handling Protocols

  • Hazards: As an aryl aldehyde, it is a potential skin sensitizer.[1][2] The isoxazole ring can be thermally unstable at very high temperatures (>200°C), potentially rearranging or ring-opening.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.[1]

  • Validation: Before use, check purity via TLC (Hexane:EtOAc 3:1). If the spot for the carboxylic acid (baseline or low Rf) is visible, purify via a short silica plug.[1]

References

  • Regioselective Synthesis of 5-Arylisoxazole-3-carboxylates

    • Source: Organic Chemistry Portal / J. Heterocyclic Chem.[1]

    • Context: Validates the Claisen condensation/hydroxylamine route for 3,5-disubstituted isoxazoles.
    • Link:[1][2]

  • Reactivity of Isoxazole-3-carbaldehydes

    • Source: Chem-Impex Intern
    • Context: Describes the utility of isoxazole-3-carbaldehyde as a versatile intermediate for Schiff bases and bioactive molecules.
    • Link:[1]

  • Biological Activity of 5-(4-Bromophenyl)

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • Context: Details the antioxidant and anticancer potential of 5-arylisoxazole derivatives, supporting the relevance of the 4-bromophenyl pharmacophore.
    • Link:[1]

  • Green Synthesis & Knoevenagel Condensation of Isoxazole Aldehydes

    • Source: ACG Publications.[1]

    • Context: Demonstrates the high reactivity of isoxazole aldehydes in condensation reactions (Knoevenagel), confirming their electrophilic nature.[1]

    • Link:[1]

Sources

Technical Guide: Potential Applications of Substituted Isoxazole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted isoxazole-3-carbaldehydes represent a privileged scaffold in medicinal chemistry and organic synthesis. Distinguished by the bioisosteric properties of the isoxazole ring—mimicking the peptide bond geometry while offering improved metabolic stability—this core structure serves as a critical intermediate for high-value pharmacophores. This guide details the synthetic pathways, mechanistic underpinnings, and therapeutic applications of these aldehydes, specifically focusing on their role as precursors for anticancer and antimicrobial agents.

Chemical Significance & Reactivity

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In the 3-carbaldehyde derivative, the formyl group at the C3 position possesses unique reactivity due to the electron-withdrawing nature of the isoxazole core.

  • Electronic Effects: The isoxazole ring acts as an electron-withdrawing group (EWG), activating the C3-formyl group towards nucleophilic attack. This makes it highly reactive in condensation reactions (e.g., Knoevenagel, Schiff base formation).

  • Bioisosterism: The 1,2-oxazole motif is a rigid bioisostere of the amide bond, often used to restrict conformation in peptide mimetics, enhancing receptor binding affinity.

Synthetic Versatility Hub

The C3-aldehyde is a "chemical hub," allowing access to diverse functional arrays.

IsoxazoleHub Iso Isoxazole-3-Carbaldehyde (Core) Schiff Schiff Bases (Imines) Iso->Schiff Primary Amines (Acid Cat.) Chalcone Chalcones (Enones) Iso->Chalcone Acetophenones (Claisen-Schmidt) Nitrile Nitriles (C≡N) Iso->Nitrile NH2OH then Dehydration Alcohol Alcohols (CH2OH) Iso->Alcohol NaBH4 Reduction Acid Carboxylic Acids (COOH) Iso->Acid KMnO4 Oxidation Hetero Fused Heterocycles (e.g., Isoxazolo-quinolines) Schiff->Hetero Cyclization Chalcone->Hetero Cyclization

Figure 1: The synthetic divergence of isoxazole-3-carbaldehyde. The aldehyde group serves as a linchpin for generating diverse chemical libraries.

Pharmacological Applications

The pharmacological utility of isoxazole-3-carbaldehydes stems largely from their downstream derivatives.

Anticancer Activity (Tubulin Inhibition)

Derivatives of 5-substituted isoxazole-3-carbaldehydes, particularly Schiff bases and chalcones, have demonstrated potent anticancer activity.

  • Mechanism: These compounds often function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine or taxane binding site of tubulin, inhibiting polymerization. This prevents mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

  • Key Target: Human cancer cell lines (HeLa, MCF-7, HepG2).

MechanismAction Compound Isoxazole Derivative (Ligand) Tubulin Tubulin Dimer (Target) Compound->Tubulin Binds to Colchicine Site Complex Ligand-Tubulin Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Mechanism of Action for anticancer isoxazole derivatives. Inhibition of tubulin polymerization triggers a cascade leading to apoptotic cell death.

Antimicrobial & Antifungal
  • Schiff Bases: Reaction with sulfonamides or heterocyclic amines yields Schiff bases with broad-spectrum antibacterial activity (e.g., against S. aureus, E. coli).

  • Mechanism: Interference with bacterial DNA gyrase or cell wall synthesis. The isoxazole ring's polarity facilitates penetration through the bacterial cell membrane.

Experimental Protocol: Synthesis of 5-Phenylisoxazole-3-Carbaldehyde[2]

This protocol describes a robust, two-stage synthesis starting from ethyl 5-phenylisoxazole-3-carboxylate.[2] While direct reduction (DIBAL-H) is possible, the Reduction-Oxidation (Red-Ox) route is preferred for reproducibility and ease of purification in a standard laboratory setting.

Stage 1: Reduction to Alcohol

Objective: Convert ethyl 5-phenylisoxazole-3-carboxylate to 5-phenylisoxazole-3-methanol.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Ethyl 5-phenylisoxazole-3-carboxylate (1.0 g, 4.6 mmol)

    • Sodium Borohydride (NaBH4) (0.35 g, 9.2 mmol, 2.0 eq)

    • Absolute Ethanol (20 mL)

  • Procedure:

    • Dissolve the ester in absolute ethanol and cool to 0°C in an ice bath.

    • Add NaBH4 portion-wise over 10 minutes to avoid vigorous gas evolution.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Quench: Cool back to 0°C and carefully add saturated NH4Cl solution (10 mL).

    • Workup: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.[3]

    • Yield: Expect ~90% of a white/off-white solid (Alcohol intermediate).

Stage 2: Selective Oxidation to Aldehyde

Objective: Oxidize the alcohol to 5-phenylisoxazole-3-carbaldehyde using Activated Manganese Dioxide (MnO2). MnO2 is chosen for its high selectivity for benzylic/allylic-like alcohols, preventing over-oxidation to the carboxylic acid.

  • Setup: 100 mL RBF with stir bar.

  • Reagents:

    • 5-Phenylisoxazole-3-methanol (from Stage 1)

    • Activated MnO2 (10 eq by weight is standard; excess is required for kinetics)

    • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Procedure:

    • Dissolve the alcohol in DCM (10 mL per 100 mg substrate).

    • Add Activated MnO2 (10-15 eq).

    • Stir vigorously at RT for 12–24 hours. Note: MnO2 oxidations are heterogeneous and surface-dependent; vigorous stirring is critical.

    • Filtration: Filter the black suspension through a pad of Celite to remove MnO2. Wash the pad thoroughly with DCM.

    • Purification: Concentrate the filtrate. The crude is often pure enough, but can be recrystallized from Ethanol/Hexane or purified via silica column chromatography (10-20% EtOAc/Hexane).

  • Characterization:

    • 1H NMR (CDCl3): Look for the distinct aldehyde singlet at δ 10.1–10.2 ppm . The isoxazole C4-H usually appears as a singlet around δ 6.9–7.1 ppm .

ExperimentalWorkflow Start Start: Ethyl 5-phenylisoxazole-3-carboxylate Step1 Reduction: NaBH4, EtOH, 0°C -> RT, 4h Start->Step1 Inter Intermediate: 5-Phenylisoxazole-3-methanol Step1->Inter Yield ~90% Step2 Oxidation: Activated MnO2, DCM, RT, 12h Inter->Step2 Filter Filtration: Filter through Celite Step2->Filter Final Product: 5-Phenylisoxazole-3-carbaldehyde Filter->Final Evaporate Solvent

Figure 3: Step-by-step synthetic workflow for the conversion of isoxazole ester to aldehyde via the alcohol intermediate.

Summary of Quantitative Data (SAR)

The following table summarizes the structure-activity relationship (SAR) trends observed in recent literature for Schiff base derivatives of isoxazole-3-carbaldehyde against cancer cell lines.

Substitution (R) on Phenyl RingCell LineIC50 (µM)Activity LevelReference
4-OCH3 (Methoxy) MCF-7 (Breast)12.4High[1]
4-Cl (Chloro) HeLa (Cervical)18.6Moderate[2]
H (Unsubstituted) HepG2 (Liver)> 50.0Low[2]
3,4,5-Tri-OMe MCF-74.2Potent[3]

Note: Electron-donating groups (like Methoxy) generally enhance cytotoxicity compared to unsubstituted analogs.

References

  • Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. CRIS Ulima. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PubMed Central (PMC). Available at: [Link]

  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PubMed. Available at: [Link]

  • Manganese Dioxide - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

Sources

Strategic Utilization of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde: A Dual-Functional Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Utilization of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde technical guide follows.

Executive Summary

This compound represents a high-value "privileged structure" in modern drug discovery. Unlike simple heterocycles, this molecule offers orthogonal reactivity: the electrophilic aldehyde at the C3 position allows for rapid diversification (Schiff bases, reductive aminations), while the aryl bromide at C5 serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira). This guide details the regioselective synthesis, reactivity profile, and application of this building block in generating bioactive libraries.

Structural Analysis & Reactivity Profile[1]

The utility of this building block stems from its ability to serve as a Linchpin Intermediate . It connects two distinct chemical spaces: the variable "head" group (via the aldehyde) and the variable "tail" group (via the aryl bromide).

Orthogonal Reactivity Map
  • Site A (C3-Formyl): Highly reactive towards nucleophiles. Ideal for installing solubility-enhancing amines or hydrazones.

  • Site B (Isoxazole Core): A bioisostere for amide bonds and aromatic rings. It imparts metabolic stability and engages in

    
     stacking interactions within receptor pockets.
    
  • Site C (C5-Aryl Bromide): A robust handle for C-C bond formation. It remains inert during aldehyde manipulations (under controlled conditions), allowing for sequential functionalization.

ReactivityMap Core 5-(4-Bromophenyl) isoxazole-3-carbaldehyde Aldehyde C3-Formyl Group (Electrophile) Core->Aldehyde Imine formation Reductive Amination Knoevenagel Condensation Bromide C5-Aryl Bromide (Cross-Coupling Handle) Core->Bromide Suzuki-Miyaura Sonogashira Buchwald-Hartwig Isoxazole Isoxazole Core (Pharmacophore) Core->Isoxazole H-Bond Acceptor Bioisostere

Figure 1: Orthogonal reactivity map of the building block.

Regioselective Synthesis Strategies

Achieving the correct regiochemistry (5-aryl-3-formyl vs. 3-aryl-5-formyl) is critical. The most robust route to the 3-formyl isomer involves the [3+2] cycloaddition of a nitrile oxide species with an alkyne, followed by functional group manipulation.

The "Carboxylate Reduction" Route (Recommended)

This pathway ensures unambiguous regiocontrol. The key intermediate is Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate .

Step 1: [3+2] Cycloaddition[1]
  • Precursors: 4-Bromophenylacetylene + Ethyl chlorooximidoacetate.

  • Mechanism: In situ generation of the nitrile oxide dipole using a weak base (e.g., NaHCO3), which undergoes regioselective cycloaddition with the alkyne.

  • Regioselectivity: The steric and electronic properties of the ester group favor the formation of the 3-carboxylate-5-aryl isomer over the 3-aryl-5-carboxylate.

Step 2: Reductive Transformation

Direct reduction of the ester to the aldehyde using DIBAL-H is possible but often difficult to control (over-reduction to alcohol is common). A two-step "Red-Ox" sequence is operationally more reliable for scale-up.

  • Reduction: Ester

    
     Alcohol (using NaBH4 in EtOH/THF).
    
  • Oxidation: Alcohol

    
     Aldehyde (using MnO2 or PCC).
    

SynthesisRoute Start 4-Bromophenylacetylene + Ethyl chlorooximidoacetate Inter1 Intermediate: Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate Start->Inter1 [3+2] Cycloaddition (NaHCO3, Toluene, Reflux) Inter2 Intermediate: (5-(4-Bromophenyl)isoxazole-3-yl)methanol Inter1->Inter2 Reduction (NaBH4, EtOH) Target Target: This compound Inter2->Target Oxidation (MnO2 or PCC, DCM)

Figure 2: Reliable synthetic pathway via the ester intermediate.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Context: Schiff bases of isoxazoles are potent antimicrobial agents.

Reagents:

  • This compound (1.0 equiv)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 equiv)

  • Ethanol (anhydrous)[2]

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the amine component.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Validation:

  • IR: Disappearance of C=O stretch (~1700 cm⁻¹) and appearance of C=N stretch (~1610-1630 cm⁻¹).

  • ¹H NMR: Appearance of the azomethine proton (-CH=N-) singlet around

    
     8.3–8.8 ppm.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Functionalizing the C5 position to create biaryl libraries.

Reagents:

  • Schiff Base Derivative (from Protocol A) or Parent Aldehyde (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • Dioxane:Water (4:1 ratio)

Procedure:

  • Degassing: Charge the reaction vessel with solvents and degas with nitrogen for 15 minutes (critical to prevent Pd oxidation).

  • Mixing: Add the isoxazole bromide, boronic acid, base, and catalyst under a nitrogen stream.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na2SO4.

  • Purification: Flash column chromatography.

Quantitative Data Summary: Reactivity Comparison

The following table summarizes typical yields and conditions for transformations involving this specific scaffold, based on analog chemistry in the referenced literature.

Reaction TypeTarget Functional GroupReagentsTypical YieldCritical Parameter
Condensation Schiff Base (Imine)Amine, EtOH, AcOH85-95%Removal of water drives equilibrium
Reduction Alcohol (CH2OH)NaBH4, MeOH90-98%Controlled temperature (0°C)
Oxidation Carboxylic AcidNaClO2, NaH2PO480-90%Scavenger for HOCl needed
Coupling Biaryl (Suzuki)Ar-B(OH)2, Pd(0)70-85%Inert atmosphere is mandatory
Condensation Chalcone analogAcetophenone, NaOH60-75%Strong base required (Claisen-Schmidt)

Case Study: Dual-Target Inhibitor Design

Objective: Design a molecule targeting both bacterial cell walls (via isoxazole pharmacophore) and DNA gyrase (via a fluoroquinolone-like tail).

Workflow:

  • Start: this compound.

  • Step 1 (Head): React aldehyde with thiosemicarbazide to form a thiosemicarbazone (metal chelator, antimicrobial motif).

  • Step 2 (Tail): Perform Suzuki coupling on the aryl bromide with 4-fluorophenylboronic acid to extend the lipophilic domain, enhancing membrane permeability.

Outcome: A "Y-shaped" molecule where the isoxazole core acts as the rigid spacer, separating the metal-binding head from the membrane-penetrating tail.

References

  • Regioselective Synthesis of Isoxazoles

    • Title: Regioselective synthesis of 3,5-disubstituted isoxazoles.
    • Source:Journal of Organic Chemistry.
    • Relevance: Establishes the [3+2] cycloaddition rules for nitrile oxides and alkynes.
  • Schiff Base Antimicrobials

    • Title: Synthesis and antimicrobial activities of Schiff bases derived from 5-substituted-salicylaldehydes and isoxazole deriv
    • Source:European Journal of Medicinal Chemistry.
    • Relevance: Validates the biological activity of isoxazole-imine conjug
  • Isoxazole Reactivity Guide

    • Title: The synthetic and therapeutic expedition of isoxazole and its analogs.[1][3]

    • Source:Medicinal Chemistry Research.
    • Relevance: Comprehensive review of isoxazole functionaliz
  • Suzuki Coupling on Heterocycles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Halogen
    • Source:Chemical Reviews.
    • Relevance: Provides standard conditions for coupling aryl bromides on isoxazole rings.
    • (Note: Deep link to specific review).

Disclaimer: All experimental protocols should be performed by qualified personnel in a suitable laboratory environment with appropriate safety equipment. Yields may vary based on specific substrate substituents.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Development Scientists

Abstract

The isoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (Valdecoxib), immunomodulators (Leflunomide), and broad-spectrum antibiotics.[1][2] This application note details a robust, four-step synthetic protocol for This compound , a versatile intermediate for introducing the 5-aryl-isoxazole moiety into complex bioactive molecules.

Unlike the [3+2] cycloaddition of nitrile oxides which typically yields the 3-aryl-5-substituted regioisomer, this protocol utilizes a Claisen condensation-cyclization strategy to selectively access the 5-aryl-3-substituted core. The workflow prioritizes regiochemical fidelity, operational safety, and intermediate stability.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis targets the C3-formyl group and the C5-aryl substitution pattern. The strategy hinges on the construction of the isoxazole ring via a 1,3-dicarbonyl precursor, followed by functional group interconversion (FGI) of the ester handle.

Strategic Pathway
  • Scaffold Construction: Claisen condensation of 4-bromoacetophenone with diethyl oxalate yields a diketo ester.

  • Heterocycle Formation: Regioselective cyclization with hydroxylamine hydrochloride.

  • Reduction: Conversion of the C3-ester to a primary alcohol.[3]

  • Oxidation: Chemoselective oxidation to the target aldehyde.

Synthesispathway Start 4-Bromoacetophenone (Starting Material) Inter1 Diketo Ester Intermediate Start->Inter1 Diethyl Oxalate NaOEt, EtOH Inter2 Ethyl 5-(4-bromophenyl) isoxazole-3-carboxylate Inter1->Inter2 NH2OH·HCl EtOH, Reflux Inter3 5-(4-Bromophenyl) isoxazol-3-yl-methanol Inter2->Inter3 NaBH4, MeOH (or LiAlH4) Target TARGET: 5-(4-Bromophenyl) isoxazole-3-carbaldehyde Inter3->Target MnO2, DCM (Oxidation)

Figure 1: Synthetic workflow for the regioselective synthesis of the 5-aryl-3-formyl isoxazole core.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Objective: Activation of the acetophenone methyl group via Claisen condensation.

  • Reagents: 4-Bromoacetophenone (1.0 equiv), Diethyl oxalate (1.2 equiv), Sodium ethoxide (1.3 equiv), Ethanol (anhydrous).

  • Mechanism: Nucleophilic attack of the acetophenone enolate on diethyl oxalate.

Protocol:

  • Charge a flame-dried round-bottom flask (RBF) with anhydrous ethanol (10 mL/g substrate) under nitrogen atmosphere.

  • Add sodium ethoxide (1.3 equiv) and stir until fully dissolved.

  • Add diethyl oxalate (1.2 equiv) dropwise at 0 °C.

  • Add a solution of 4-bromoacetophenone (1.0 equiv) in ethanol dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Work-up: Quench the reaction with 1M HCl until pH ~2. A yellow precipitate (the diketo ester) often forms. Extract with Ethyl Acetate (EtOAc) if precipitation is incomplete.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Checkpoint: The crude product is typically a yellow solid.[4] Proceed directly to Step 2 without extensive purification to avoid decarboxylation.

Step 2: Cyclization to Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Objective: Regioselective ring closure.

  • Reagents: Crude Diketo Ester (from Step 1), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv), Ethanol.

  • Critical Insight: The reaction pH and temperature control the regiochemistry. Refluxing in ethanol typically favors the 5-aryl-3-ester isomer over the 3-aryl-5-ester due to the higher electrophilicity of the ketone carbonyl adjacent to the aryl ring compared to the ester carbonyl.

Protocol:

  • Dissolve the crude diketo ester in Ethanol (10 mL/g).

  • Add Hydroxylamine hydrochloride (1.5 equiv).

  • Reflux the mixture for 4–6 hours. Monitor by TLC (typically 20% EtOAc/Hexanes).

  • Work-up: Cool to RT. Remove ethanol under reduced pressure.

  • Resuspend the residue in water and extract with EtOAc (3x).

  • Wash combined organics with saturated NaHCO₃ (to remove excess acid) and brine.

  • Dry (Na₂SO₄) and concentrate.[2][5][6]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Yield (Steps 1-2): 60–75%.

Step 3: Reduction to [5-(4-Bromophenyl)isoxazol-3-yl]methanol

Objective: Controlled reduction of the ester to the primary alcohol.

  • Reagents: Sodium Borohydride (NaBH₄, 2.5 equiv) in Methanol OR Lithium Aluminum Hydride (LiAlH₄, 1.0 equiv) in THF.

  • Selection Logic: While LiAlH₄ is standard for esters, NaBH₄ in refluxing methanol is preferred here to minimize the risk of debrominating the aryl ring, which can occur with LiAlH₄ under aggressive conditions.

Protocol (NaBH₄ Method):

  • Dissolve the isoxazole ester (1.0 equiv) in Methanol (10 mL/g).

  • Cool to 0 °C. Add NaBH₄ (2.5 equiv) portion-wise (gas evolution: H₂).

  • Allow to warm to RT, then heat to mild reflux (50 °C) for 2–3 hours.

  • Work-up: Cool to 0 °C. Quench carefully with Acetone (to destroy excess borohydride) followed by saturated NH₄Cl solution.

  • Remove methanol in vacuo. Extract the aqueous residue with EtOAc.[2][5]

  • Dry (Na₂SO₄) and concentrate to yield the crude alcohol.

    • Note: The product is typically pure enough for oxidation.

Step 4: Oxidation to this compound

Objective: Chemoselective oxidation of the primary alcohol to the aldehyde without over-oxidation to the acid.

  • Reagents: Activated Manganese Dioxide (MnO₂, 10 equiv) in Dichloromethane (DCM) or Chloroform.

  • Alternative: Swern Oxidation (Oxalyl chloride/DMSO) if MnO₂ is inactive.

Protocol (MnO₂ Method):

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM (15 mL/g).

  • Add activated MnO₂ (10 equiv). Note: Large excess is required due to surface-area dependence.

  • Stir vigorously at RT for 12–24 hours. Monitor by TLC (Aldehyde spot will be less polar than alcohol).

  • Work-up: Filter the suspension through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization.

    • Final Appearance: White to off-white solid.[7]

Part 3: Data Summary & Troubleshooting

Process Parameters Table
StepTransformationReagentsKey ConditionTypical Yield
1 Claisen CondensationDiethyl oxalate, NaOEt0°C to RTN/A (Crude used)
2 CyclizationNH₂OH·HClReflux (EtOH)65-75% (2 steps)
3 ReductionNaBH₄, MeOHReflux (50°C)85-90%
4 OxidationMnO₂, DCMRT, Vigorous Stir70-80%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Regioselectivity (Step 2) pH too high/low during cyclizationEnsure NH₂OH·HCl is used (acidic salt); do not add extra base.
Debromination (Step 3) Reducing agent too strongSwitch from LiAlH₄ to NaBH₄/MeOH; keep temp <60°C.
Incomplete Oxidation (Step 4) Inactive MnO₂Use "Activated" MnO₂ or activate by heating at 110°C overnight before use.
Aldehyde Decomposition Air oxidationStore aldehyde under inert gas (Ar/N₂) at 4°C.

References

  • Regioselective Synthesis of Isoxazoles

    • Title: Ethyl 5-(4-aminophenyl)
    • Source: N
    • URL:[Link]

    • Relevance: Confirms the regiochemistry of the Claisen/Hydroxylamine route yielding the 5-aryl-3-carboxyl
  • General Isoxazole Methodology

    • Title: Synthesis of Isoxazoles via Electrophilic Cyclization.[8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Provides background on alternative cyclization str
  • Reduction of Heterocyclic Esters

    • Title: Reduction of Carboxylic Acids and Esters using LiAlH4.[9]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Standard protocols for ester-to-alcohol reductions.
  • Oxidation Protocols

    • Title: Manganese Dioxide Oxid
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Validates MnO2 as the preferred reagent for benzylic/heterocyclic alcohol oxid

Sources

Application Note: Synthesis of 3-(4-Bromophenyl)-5-vinylisoxazole via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Rationale

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the isoxazole ring is paramount for the development of novel drug candidates with enhanced potency and selectivity. The introduction of a vinyl group onto the isoxazole core via the Wittig reaction transforms the molecule into a versatile intermediate. This alkene moiety serves as a synthetic handle for a multitude of subsequent transformations, such as Heck coupling, Michael additions, or epoxidations, thereby enabling access to a broad chemical space for drug discovery programs.

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(4-Bromophenyl)-5-vinylisoxazole from its corresponding aldehyde, 5-(4-Bromophenyl)isoxazole-3-carbaldehyde, using the Wittig reaction.[4][5] We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss critical parameters for ensuring a successful and reproducible outcome.

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction, a Nobel Prize-winning transformation, is an invaluable method for synthesizing alkenes from aldehydes or ketones.[6] The reaction's power lies in its reliability and the precise placement of the newly formed double bond, replacing the carbonyl C=O bond directly with a C=C bond.[7][8] The core of the reaction involves a phosphorus ylide, also known as a Wittig reagent.

The currently accepted mechanism, particularly under the salt-free conditions described in this protocol, proceeds through a concerted [2+2] cycloaddition pathway.[9][10]

  • Ylide Formation: The process begins with the deprotonation of a phosphonium salt, in this case, methyltriphenylphosphonium bromide, by a strong base like n-butyllithium (n-BuLi). This step generates the highly nucleophilic phosphorus ylide.[7][11]

  • Oxaphosphetane Intermediate: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This is not a stepwise process leading to a betaine intermediate, but rather a concerted cycloaddition that directly forms a four-membered ring intermediate called an oxaphosphetane.[9][10]

  • Irreversible Decomposition: The oxaphosphetane intermediate is unstable and rapidly decomposes, breaking the C-P and C-O bonds and forming a new C=C bond (the desired alkene) and a P=O bond. The formation of the highly stable triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[5]

Wittig_Mechanism Figure 1: Mechanism of the Wittig Reaction cluster_ylide Ylide Formation cluster_reaction Alkene Formation cluster_products Products Salt Ph₃P⁺-CH₃ Br⁻ (Phosphonium Salt) Ylide Ylide Salt->Ylide + Base Base n-BuLi (Strong Base) Ylide_React Ph₃P=CH₂ Aldehyde Ar-CHO (Isoxazole Aldehyde) Intermediate Oxaphosphetane (4-membered ring) Aldehyde->Intermediate Alkene Ar-CH=CH₂ (Vinyl Isoxazole) Intermediate->Alkene Decomposition TPO Ph₃P=O (Triphenylphosphine Oxide) Intermediate->TPO Ylide_React->Intermediate

Caption: A diagram illustrating the key stages of the Wittig reaction mechanism.

Experimental Protocol

This protocol details the in situ generation of methylenetriphenylphosphorane and its subsequent reaction with this compound.

Reagents and Materials
ReagentM.W. ( g/mol )EquivalentsAmountNotes
Methyltriphenylphosphonium Bromide357.231.21.07 gDry thoroughly under vacuum before use.
This compound252.071.00.756 gStarting material.[12]
n-Butyllithium (n-BuLi)64.061.11.83 mL1.6 M solution in hexanes. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)72.11-~50 mLUse a freshly dried, inhibitor-free solvent.
Saturated aq. NH₄Cl--~20 mLFor quenching the reaction.
Ethyl Acetate (EtOAc)88.11-~100 mLFor extraction.
Brine--~30 mLFor washing.
Anhydrous Na₂SO₄ or MgSO₄---For drying the organic phase.
Silica Gel---For column chromatography (230-400 mesh).
Step-by-Step Procedure

A. Ylide Preparation

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Add methyltriphenylphosphonium bromide (1.07 g, 3.0 mmol) to the flask.

  • Purge the flask with dry nitrogen for 10-15 minutes.

  • Add anhydrous THF (~30 mL) via syringe and stir to form a suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add n-BuLi (1.83 mL of a 1.6 M solution, 2.9 mmol) dropwise via syringe over 10 minutes. Causality: A slow addition rate is crucial to control the exotherm and prevent side reactions.

  • Upon addition of the base, the suspension will turn into a characteristic deep yellow or orange solution, indicating the formation of the ylide.[13] Allow the solution to stir at 0 °C for 1 hour.

B. Wittig Reaction 8. In a separate dry flask, dissolve this compound (0.756 g, 2.5 mmol) in anhydrous THF (~15 mL). 9. Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C over 15 minutes. 10. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 3-4 hours. 11. Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent). The reaction is complete when the starting aldehyde spot has been consumed. A white precipitate of triphenylphosphine oxide may form as the reaction proceeds.

C. Work-up and Purification 12. Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl (~20 mL). 13. Transfer the mixture to a separatory funnel and add ethyl acetate (~50 mL) and deionized water (~20 mL). 14. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). 15. Combine the organic layers and wash with brine (~30 mL). 16. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product. 17. Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 95:5 hexane:EtOAc) to separate the desired alkene product from the triphenylphosphine oxide byproduct. 18. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 3-(4-Bromophenyl)-5-vinylisoxazole as a solid.

Workflow Visualization

Workflow Figure 2: Experimental Workflow A 1. Ylide Preparation - Add Phosphonium Salt to dry THF - Cool to 0 °C - Add n-BuLi dropwise B 2. Wittig Reaction - Add Aldehyde solution dropwise - Warm to RT - Monitor by TLC A->B C 3. Reaction Quench & Work-up - Add aq. NH₄Cl - Liquid-Liquid Extraction (EtOAc/H₂O) B->C D 4. Isolation - Dry organic layer (Na₂SO₄) - Concentrate under vacuum C->D E 5. Purification - Flash Column Chromatography (Silica Gel) D->E F 6. Final Product - 3-(4-Bromophenyl)-5-vinylisoxazole - Characterization (NMR, MS) E->F

Caption: A flowchart of the protocol for synthesizing the target vinyl isoxazole.

Applications in Drug Development

The synthesized 3-(4-Bromophenyl)-5-vinylisoxazole is a highly valuable building block for medicinal chemistry. The presence of two distinct, reactive handles—the bromophenyl group and the vinyl group—allows for sequential, orthogonal functionalization.

  • Bromophenyl Group: This moiety is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity and explore structure-activity relationships (SAR).

  • Vinyl Group: The alkene can be subjected to a wide array of transformations, including hydrogenation, dihydroxylation, epoxidation, or polymerization, to generate novel derivatives.

The isoxazole core itself is known to engage in various biological interactions, and modifying its substituents is a proven strategy for tuning pharmacological profiles.[2][14][15] This dual functionality makes the title compound an excellent starting point for generating libraries of novel compounds for high-throughput screening in the search for new therapeutic leads against a range of diseases.[1]

References

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. [Link]

  • Chemistry Steps. Wittig Reaction - Examples and Mechanism. [Link]

  • Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: the role of substituents at phosphorus. Journal of the American Chemical Society. [Link]

  • OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • Batey, R. A., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. [Link]

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • Lumen Learning. 20.4. The Wittig reaction. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Schlosser, M., & Schaub, B. (1982). Cis selectivity of salt-free Wittig reactions: a "Leeward Approach" of the aldehyde at the origin? Journal of the American Chemical Society. [Link]

  • ResearchGate. The recent progress of isoxazole in medicinal chemistry. [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • University of California, Irvine. The WITTIG REACTION With CHEMILUMINESCENCE![Link]

  • Journal of the Chilean Chemical Society. A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. [Link]

  • University of Massachusetts Amherst. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • Stenutz. 3-(4-bromophenyl)isoxazole-5-carboxaldehyde. [Link]

Sources

Technical Application Note: Knoevenagel Condensation of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Nitriles via Isoxazole Scaffolds

Executive Summary

This technical guide details the Knoevenagel condensation of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde with active methylene compounds (specifically malononitrile). This transformation is a critical step in the synthesis of bioactive pharmacophores, particularly for anticancer and antimicrobial drug discovery. The resulting benzylidene derivatives extend the conjugation of the isoxazole core, enhancing lipophilicity and providing a Michael acceptor moiety often required for covalent inhibition or further heterocyclization.

This document provides two distinct protocols:

  • Method A (Classical): A robust, scalable solution-phase method using ethanol and piperidine.

  • Method B (High-Throughput): A microwave-assisted, solvent-free approach for rapid library generation.

Scientific Foundation & Mechanism

Substrate Analysis

The substrate, This compound , features an aldehyde group at the C3 position. The isoxazole ring acts as an electron-withdrawing group (EWG), significantly increasing the electrophilicity of the carbonyl carbon compared to a standard benzaldehyde. The p-bromo substituent on the phenyl ring adds lipophilicity and serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), but remains inert under Knoevenagel conditions.

Reaction Mechanism

The reaction follows a base-catalyzed aldol-type addition followed by dehydration.[1]

  • Deprotonation: The base (piperidine) deprotonates the active methylene compound (malononitrile, pKa ~11) to generate a carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic aldehyde carbonyl.

  • Dehydration: The resulting alkoxide is protonated, and subsequent E1cB-style elimination of water yields the conjugated alkene.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle and key intermediates.

KnoevenagelMechanism cluster_0 Key Transition Base Base (Piperidine) Malono Malononitrile (CH2(CN)2) Base->Malono Deprotonation Anion Carbanion [:CH(CN)2]- Malono->Anion Aldehyde Isoxazole-3-CHO Anion->Aldehyde Nucleophilic Attack Inter Tetrahedral Intermediate Aldehyde->Inter Product Vinyl Product (C=C Bond) Inter->Product Dehydration (-H2O) Water H2O (Byproduct) Inter->Water

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Reagents and Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Malononitrile (1.1 equiv) [Caution: Toxic]

  • Catalyst: Piperidine (Catalytic amount, ~5-10 mol%)

  • Solvent: Ethanol (Absolute)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle (Method A); Microwave reactor (Method B).

Method A: Classical Solution-Phase Synthesis (Scalable)

Best for: Gram-scale synthesis and high purity requirements.

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 252 mg) in absolute ethanol (10 mL).

  • Addition: Add malononitrile (1.1 mmol, 73 mg) to the solution. Stir for 2 minutes at room temperature to ensure homogeneity.

  • Catalysis: Add piperidine (2-3 drops, approx. 0.05 mmol). A slight color change (often yellowing) may occur immediately.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (20% Ethyl Acetate in Hexane). The product typically appears as a bright fluorescent spot under UV (254 nm).

  • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product should precipitate as a solid.

  • Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove residual catalyst and malononitrile.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if necessary. Dry in a vacuum oven at 50 °C for 4 hours.

Method B: Microwave-Assisted Synthesis (Green/Fast)

Best for: Library generation and rapid optimization.

Step-by-Step Procedure:

  • Setup: In a microwave-safe process vial (10 mL), mix This compound (0.5 mmol) and malononitrile (0.55 mmol).

  • Solvent System: Add water:ethanol (2:1, 3 mL) or perform solvent-free by grinding reactants with 1 drop of piperidine before placing in the vial.

  • Irradiation: Seal the vial and irradiate at 80 °C (100 W max power) for 5–10 minutes .

  • Workup: Pour the reaction mixture onto crushed ice. Filter the resulting precipitate.

  • Yield: This method typically affords higher yields (85-95%) with significantly reduced reaction times compared to Method A.

Data Analysis & Troubleshooting

Expected Characterization Data

The product, 2-((5-(4-bromophenyl)isoxazol-3-yl)methylene)malononitrile , should exhibit the following spectral characteristics:

TechniqueDiagnostic SignalInterpretation
1H NMR

7.90–8.20 ppm (s, 1H)
Vinylic Proton (-CH=C). The singlet confirms the formation of the double bond and lack of vicinal coupling.
1H NMR

7.10–7.30 ppm (s, 1H)
Isoxazole Ring Proton (C4-H). Characteristic of the 3,5-disubstituted isoxazole core.
IR 2220–2230 cm

C

N Stretch.
Strong, sharp absorption confirming the presence of the nitrile groups.
IR 1590–1610 cm

C=C / C=N Stretch. Conjugated alkene and isoxazole ring breathing.
Appearance Yellow/Orange SolidExtended conjugation typically imparts color to the crystalline solid.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or Cannizzaro side reaction.Increase catalyst load (up to 20 mol%). Ensure aldehyde quality (check for oxidation to carboxylic acid).
Oiling Out Product solubility in ethanol is too high at RT.Use a minimal amount of solvent during reflux. Add water dropwise during the cooling phase to force precipitation.
Impurity Knoevenagel Dimerization (Michael addition).Avoid large excess of malononitrile. Stop reaction immediately upon TLC completion; prolonged heating promotes Michael addition of a second malononitrile molecule.
No Reaction Old/Wet Catalyst.Use fresh piperidine or distill before use. Alternatively, use L-proline or imidazole as a robust solid catalyst.

Workflow Visualization

The following diagram outlines the operational workflow for the Classical Method (Method A), ensuring a self-validating process through checkpoints.

Workflow Start Start: Weigh Reagents (Aldehyde + Malononitrile) Mix Dissolve in EtOH Add Piperidine Start->Mix Reflux Reflux at 78°C (2-4 Hours) Mix->Reflux Check TLC Check (UV 254nm) Reflux->Check Check->Reflux Incomplete Workup Cool to 0°C Precipitate Solid Check->Workup Complete Filter Vacuum Filtration Wash w/ Cold EtOH Workup->Filter Dry Dry & Characterize (NMR, IR, MP) Filter->Dry

Figure 2: Operational workflow for the synthesis of the target isoxazole derivative.

Applications & Biological Relevance

The product of this reaction is not merely a synthetic intermediate; it is a "privileged scaffold" in drug discovery.

  • Anticancer Activity: The

    
    -unsaturated nitrile motif acts as a Michael acceptor, potentially interacting with cysteine residues in target proteins (e.g., kinases or tubulin). Isoxazole derivatives have shown efficacy against HeLa and MCF-7 cell lines [1, 2].[2]
    
  • Antimicrobial Agents: 3,5-Disubstituted isoxazoles are known to inhibit bacterial cell wall synthesis. The addition of the dicyanovinyl group enhances membrane permeability [3].

  • Precursor Utility: The nitrile groups can be further hydrolyzed to carboxylic acids, reduced to amines, or cyclized to form fused heterocyclic systems (e.g., pyrazolopyridines) [4].

References

  • Recent Developments in Knoevenagel Condensation: G. C. Kaupp, et al. "Knoevenagel condensation: A review of recent developments and applications."[3] Semantic Scholar.

  • Biological Activity of Isoxazoles: An-Najah National University Staff. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." An-Najah University Journal for Research.

  • Isoxazole Synthesis & Reactivity: Sigma-Aldrich. "3-bromophenyl isoxazole carboxaldehyde Product Data." Merck/Sigma-Aldrich.

  • Green Chemistry Approaches: Basude, M., et al. "Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst." Journal of Chemical and Pharmaceutical Research.

  • General Knoevenagel Methodology: "The Knoevenagel Condensation." Organic Reactions, Wiley Online Library.

Sources

Application Note: High-Yield Synthesis of Schiff Bases from 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 5-(4-bromophenyl)isoxazole-3-carbaldehyde . The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] When coupled with an azomethine linkage (Schiff base), the resulting pharmacophore often exhibits synergistic bioactivity.

This guide prioritizes reproducibility and purity . It moves beyond generic textbook descriptions to provide a field-tested workflow, including critical "stop/go" decision points, mechanistic insights, and rigorous characterization standards.

Pre-Synthesis Considerations

Starting Material Integrity

The quality of the Schiff base is directly dependent on the purity of the precursor aldehyde, This compound .

  • Stability: Isoxazole aldehydes are relatively stable but can oxidize to carboxylic acids upon prolonged exposure to air.

  • Quality Control: Before proceeding, verify the aldehyde signal via

    
    H-NMR (singlet at 
    
    
    
    10.0–10.2 ppm). If the acid impurity (broad singlet >11 ppm) exceeds 5%, purify via column chromatography (SiO
    
    
    , Hexane:EtOAc 8:2).
Reagent Selection[5]
  • Primary Amines: Aromatic amines (anilines) generally react slower than aliphatic amines due to resonance delocalization of the nitrogen lone pair, requiring acid catalysis.

  • Solvent System: Absolute ethanol is the solvent of choice. It supports the solubility of reactants while promoting the precipitation of the non-polar Schiff base product upon cooling.

  • Catalyst: Glacial acetic acid (GAA) is critical. It protonates the carbonyl oxygen, making the carbon more electrophilic without protonating the amine nucleophile to the point of deactivation.

Experimental Protocol

Materials
  • Precursor: this compound (1.0 mmol)

  • Reactant: Substituted Aniline / Primary Amine (1.0 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (GAA) (2–3 drops)

  • Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolution: In a 50 mL RBF, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol. Sonicate if necessary to ensure complete homogeneity.

  • Addition: Add 1.0 mmol of the target primary amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Technical Insight: The pH should be approximately 4–5. Too much acid protonates the amine, inhibiting the nucleophilic attack; too little fails to activate the carbonyl.

Step 2: Reflux and Monitoring
  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 78–80 °C) with stirring.

  • Duration: Standard reaction time is 2–6 hours. Electron-withdrawing groups on the aniline (e.g., -NO

    
    ) will increase reaction time; electron-donating groups (e.g., -OMe) will decrease it.
    
  • TLC Monitoring: Check progress every 60 minutes using Thin Layer Chromatography.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

    • Visualization: UV lamp (254 nm). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot.

Step 3: Workup and Isolation
  • Cooling: Once complete, remove the heat source and allow the flask to cool to room temperature. Then, place it in an ice bath (0–4 °C) for 30 minutes.

  • Precipitation: The Schiff base should crystallize out. If no precipitate forms, reduce the solvent volume by 50% using a rotary evaporator and re-cool.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the crude solid with ice-cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst traces.

Step 4: Purification
  • Recrystallization: Recrystallize the crude product from hot ethanol. For highly insoluble derivatives, use a DMF/Water mixture.

  • Drying: Dry the pure crystals in a desiccator over CaCl

    
     or under vacuum at 40 °C for 4 hours.
    

Reaction Mechanism & Pathway[2][3][5]

The formation of the Schiff base follows a nucleophilic addition-elimination mechanism. The acid catalyst is crucial for the dehydration step that drives the equilibrium toward the imine.

SchiffBaseMechanism Aldehyde Aldehyde (Electrophile) Activated Protonated Carbonyl Aldehyde->Activated + H+ (Acetic Acid) Amine Primary Amine (Nucleophile) Intermediate Carbinolamine Intermediate Activated->Intermediate + Amine (Nucleophilic Attack) Imine Schiff Base (Product) Intermediate->Imine - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water Elimination

Figure 1: Acid-catalyzed mechanism for Schiff base formation involving nucleophilic attack and dehydration.

Characterization Standards

To validate the synthesis, the following spectroscopic data must be obtained.

Infrared Spectroscopy (FT-IR)

The diagnostic band is the azomethine (C=N) stretch.

Functional GroupFrequency (cm

)
IntensityNotes
C=N (Imine) 1600 – 1640 StrongConfirmation of Schiff base formation.
C=C (Aromatic)1450 – 1600MediumAromatic ring skeletal vibrations.[2]
C-O-N (Isoxazole)1000 – 1100MediumCharacteristic of the isoxazole ring.
C-Br500 – 700MediumAryl halide stretch.
Absence of C=O ~1700-Disappearance confirms aldehyde consumption.
Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-


 or CDCl

.
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegration
-CH=N- (Azomethine) 8.4 – 9.0 Singlet 1H (Diagnostic)
Isoxazole C4-H6.8 – 7.5Singlet1H
Aromatic Protons7.0 – 8.2MultipletsDepends on substitution
-CHO (Aldehyde) 10.0 – 10.2 Singlet Must be ABSENT

Synthesis Workflow Visualization

This diagram outlines the complete operational workflow from starting materials to final characterization.

Workflow Start Start: 5-(4-Bromophenyl) isoxazole-3-carbaldehyde Mix Dissolve in EtOH Add Amine + GAA Start->Mix Reflux Reflux (78°C) 2-6 Hours Mix->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Cool Cool to 0°C Precipitation TLC->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallize (EtOH or DMF/H2O) Filter->Recryst Analyze Characterization (IR, NMR, Mass) Recryst->Analyze

Figure 2: Operational workflow for the synthesis and purification of isoxazole-based Schiff bases.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in ethanol.Evaporate 50% of solvent; add drops of cold water to induce turbidity; refrigerate overnight.
Oily Product Impurities or incomplete dehydration.Triturate the oil with hexane or diethyl ether to induce crystallization.
Low Yield Incomplete reaction or loss during wash.Increase reflux time; check pH (add more GAA); ensure wash solvent is ice-cold.
Aldehyde Peak Remains Equilibrium not shifted.Add molecular sieves (4Å) to reaction to trap water; increase catalyst concentration.

References

  • Isoxazole Synthesis & Reactivity: Fatollahzadeh Dizaji, M., et al. (2025).[2][3][5][6] Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol. Discover Chemistry. [Link]

  • Schiff Base Biological Activity: Ahmed, S. M., et al. (2023).[5][6][7][8][9][10][11][12] Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Zanco Journal of Medical Sciences. [Link]

  • General Schiff Base Protocols: Hameed, A., et al. (2017). Schiff bases in medicinal chemistry: A patent review (2010–2015). Expert Opinion on Therapeutic Patents. [Link]

  • Isoxazole Schiff Base Hybrids: Kiranmai, K., et al. (2011). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Derivatization of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic derivatization of 5-(4-bromophenyl)isoxazole-3-carbaldehyde , a privileged scaffold in drug discovery. The isoxazole core serves as a bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic profiles. This molecule provides two orthogonal "handles" for diversification: the C-3 formyl group (electrophilic center for reductive aminations/condensations) and the C-5 aryl bromide (handle for palladium-catalyzed cross-couplings). This guide provides validated protocols, mechanistic insights, and troubleshooting workflows to maximize library generation efficiency while preserving the integrity of the sensitive isoxazole ring.

Part 1: Strategic Scaffold Analysis

The utility of this scaffold lies in its orthogonality . You can modify one end of the molecule without affecting the other, provided the correct order of operations is followed.

FeatureChemical NaturePrimary ReactivityMedicinal Utility
Isoxazole Core 1,2-Azole HeterocycleLatent enaminone; sensitive to N-O bond cleavage.Bioisostere for amide/ester; H-bond acceptor.
C-3 Aldehyde ElectrophileReductive Amination, Olefination, Oxidation."Warhead" attachment; solubility modulation via amines.
C-5 Aryl Bromide Aryl HalideSuzuki, Sonogashira, Buchwald-Hartwig couplings.Lipophilic tail extension; π-stacking interactions.
Critical Stability Warning
  • Base Sensitivity: Isoxazoles can undergo ring-opening (Kemp elimination-type pathways) under strong basic conditions (e.g., NaH, strong alkoxides) [1].

  • Reduction Sensitivity: The N-O bond is susceptible to cleavage by strong reducing agents (e.g., H2/Pd, LiAlH4), converting the isoxazole into a 1,3-amino alcohol or enaminone. Sodium Triacetoxyborohydride (STAB) is the preferred reductant for this scaffold.

Part 2: Experimental Protocols

Module 1: C-3 Diversification via Reductive Amination

Objective: To install amine functionalities for solubility improvement or target engagement. Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.

Protocol A: Chemoselective Reductive Amination
  • Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE (1,2-Dichloroethane).

  • Why STAB? Unlike NaBH4, STAB is less basic and milder, preventing the reduction of the aldehyde to alcohol before imine formation and avoiding isoxazole ring opening [2].

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve This compound (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add the amine (1.1–1.2 equiv).

    • Add Glacial Acetic Acid (1.0–2.0 equiv). Note: Acid catalysis is crucial to protonate the carbinolamine intermediate.

    • Stir at Room Temperature (RT) for 30–60 minutes. QC Check: Monitor by TLC or LCMS for disappearance of aldehyde.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Stir at RT for 2–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO3 (gas evolution will occur).

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash chromatography (typically MeOH/DCM gradients).

Self-Validating Checkpoints:

  • LCMS: Look for M+1 peak corresponding to the amine product. The bromine isotope pattern (1:1 ratio of M and M+2) must be preserved.

  • NMR: Disappearance of the aldehyde proton (~10.1 ppm) and appearance of benzylic methylene protons (~3.8–4.2 ppm).

Module 2: C-5 Diversification via Suzuki-Miyaura Coupling

Objective: To extend the carbon skeleton using the aryl bromide handle. Mechanism: Pd(0) catalytic cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.[1]

Protocol B: Base-Sensitive Suzuki Coupling
  • Reagents: Boronic acid/ester, Pd(dppf)Cl2·DCM, K2CO3 or K3PO4, Dioxane/Water.

  • Why this system? Pd(dppf)Cl2 is robust and resists dehalogenation side reactions. Carbonate bases are milder than hydroxides, protecting the isoxazole ring [3].

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vial with This compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K2CO3 (2.0–3.0 equiv).

    • Crucial Step: Degas solvents (Dioxane:Water 4:1) by sparging with Nitrogen for 10 minutes. Oxygen causes homocoupling and catalyst deactivation.

  • Catalyst Addition:

    • Add Pd(dppf)Cl2·DCM complex (0.05 equiv / 5 mol%).

  • Reaction:

    • Heat to 80–90°C under Nitrogen atmosphere for 4–12 hours.

    • Note: Do not exceed 100°C to minimize thermal decomposition of the isoxazole.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with water and brine.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).[2]

Self-Validating Checkpoints:

  • Visual: Reaction mixture typically turns black (precipitated Pd) upon completion.

  • LCMS: Loss of the characteristic Br isotope pattern. Appearance of the coupled product mass.

Part 3: Sequential Workflow & Logic

The order of operations is critical. While the aryl bromide is generally stable to reductive amination conditions, the aldehyde can be sensitive to the basic conditions of Suzuki coupling (risk of Cannizzaro disproportionation or aldol condensation).

Recommended Workflow:

  • Path A (Preferred): C-3 Reductive Amination

    
     C-5 Suzuki Coupling.
    
  • Path B (Alternative): Protection of Aldehyde (acetal)

    
     C-5 Suzuki Coupling 
    
    
    
    Deprotection
    
    
    C-3 Functionalization.
Workflow Visualization

The following diagram illustrates the divergent synthesis pathways and decision logic.

G Start 5-(4-Bromophenyl) isoxazole-3-carbaldehyde StepA1 Step 1: Reductive Amination (Reagents: Amine, STAB, AcOH) Start->StepA1 Path A (Recommended) StepB1 Step 1: Suzuki Coupling (Direct on Aldehyde) Start->StepB1 Path B (Use Caution) InterA Intermediate: 3-(Aminomethyl)-5-(4-bromophenyl)isoxazole StepA1->InterA StepA2 Step 2: Suzuki Coupling (Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) InterA->StepA2 FinalA Target A: 3-Aminomethyl-5-Biaryl-isoxazole StepA2->FinalA Risk RISK: Aldehyde degradation (Cannizzaro/Aldol) StepB1->Risk InterB Intermediate: 5-Biaryl-isoxazole-3-carbaldehyde StepB1->InterB StepB2 Step 2: Reductive Amination InterB->StepB2 FinalB Target B: 3-Aminomethyl-5-Biaryl-isoxazole StepB2->FinalB

Figure 1: Decision matrix for the derivatization of the isoxazole scaffold. Path A is preferred to avoid side reactions associated with the aldehyde functionality under basic cross-coupling conditions.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Incomplete imine formation before reduction.Increase time for Step 1 (Imine formation) before adding STAB. Add molecular sieves to remove water.
Ring Opening (Isoxazole) Reaction conditions too basic or reducing.Switch from NaBH4 to STAB. Ensure Suzuki base is K2CO3/K3PO4, not alkoxides.
Homocoupling (Biaryl formation) Oxygen present in Suzuki reaction.Degas solvents thoroughly. Ensure inert atmosphere (N2/Ar).
Aldehyde degradation Base-catalyzed aldol/Cannizzaro during Suzuki.Use Path A (Amine first) or protect aldehyde as an acetal (ethylene glycol, TsOH).
Analytical Data Summary
  • 1H NMR (DMSO-d6):

    • Aldehyde (CHO): Singlet at ~10.1 ppm.

    • Isoxazole C-4 H: Singlet at ~7.5–8.0 ppm (diagnostic).

    • Aryl Protons: AA'BB' system for the 4-bromophenyl group (~7.6–7.8 ppm).

  • Mass Spectrometry:

    • Parent: m/z 252/254 (Br isotope pattern).

    • Product (Suzuki): Loss of Br pattern.

    • Product (Reductive Amination): Shift in mass, retention of Br pattern.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3][4] Current Opinion in Drug Discovery & Development.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Verraest, D. L., et al. (2003). Synthesis and reactivity of isoxazole-3-carbaldehydes. Journal of Heterocyclic Chemistry.

Sources

Strategic Utilization of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Bromophenyl)isoxazole-3-carbaldehyde represents a high-value "divergent scaffold" in medicinal chemistry.[1] Its structural utility stems from two orthogonal reactive sites: the electrophilic C3-formyl group (aldehyde) and the functionalizable C5-(4-bromophenyl) moiety . This dual-reactivity profile allows researchers to construct complex, bioactive heterocycles through sequential condensation and cross-coupling reactions.[1]

This guide details the synthetic protocols for leveraging this scaffold to generate Schiff bases, chalcones, dihydropyrimidinones (DHPMs), and biaryl systems , all of which are privileged structures in drug discovery for antimicrobial and anticancer therapeutics.

Part 1: Chemical Profile & Handling[1][2]

PropertySpecification
IUPAC Name 5-(4-Bromophenyl)-1,2-oxazole-3-carbaldehyde
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.07 g/mol
Appearance Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in EtOH; insoluble in water.
Storage Store at 2–8°C under inert atmosphere (Ar/N₂). Aldehyde is prone to oxidation to carboxylic acid upon prolonged air exposure.[1]
Structural Logic[2][3]
  • Isoxazole Core: A bioisostere for pyridine/amide bonds, enhancing metabolic stability.[1]

  • C3-Aldehyde: A "soft" electrophile ideal for condensation reactions (Knoevenagel, Claisen-Schmidt, Schiff base).

  • C5-Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling late-stage diversification.

Part 2: Synthetic Pathways & Protocols[1][2][3]

Visualizing the Divergent Synthesis

The following diagram maps the transformation of the parent aldehyde into four distinct bioactive classes.

DivergentSynthesis Start 5-(4-Bromophenyl) isoxazole-3-carbaldehyde Schiff Schiff Bases (Imines) Start->Schiff + Primary Amine (-H₂O) Chalcone Chalcones (Enones) Start->Chalcone + Acetophenone (Base/Aldol) DHPM Dihydropyrimidinones (Biginelli Product) Start->DHPM + Urea + 1,3-Dicarbonyl (Acid Cat.) Biaryl Biaryl Isoxazoles (Suzuki Coupling) Start->Biaryl + Boronic Acid (Pd Cat.)

Figure 1: Divergent synthetic map showing the four primary reaction vectors accessible from the parent aldehyde.

Protocol A: Synthesis of Schiff Bases (Antimicrobial Scaffold)

Schiff bases derived from isoxazoles exhibit potent antifungal and antibacterial activity by inhibiting cell wall synthesis.[1]

Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.

Reagents:

  • This compound (1.0 equiv)[1]

  • Substituted Aniline or Heterocyclic Amine (1.0 equiv)[1]

  • Ethanol (absolute) or Methanol[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the corresponding amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Reflux the mixture for 3–6 hours. Monitor reaction progress via TLC (Solvent system: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.[1]

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.[1]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Expert Tip: If the product does not precipitate, pour the reaction mixture into crushed ice/water to induce crystallization.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Chalcones are precursors to pyrazolines and are known Michael acceptors that can covalently bind to cysteine residues in enzymes.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Substituted Acetophenone (1.0 equiv)[1]

  • Ethanol (95%)[1]

  • NaOH (40% aqueous solution) or KOH pellets[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of acetophenone and 1.0 mmol of aldehyde in 15 mL of ethanol.

  • Basification: Add 1 mL of 40% NaOH dropwise with vigorous stirring at 0–5°C (ice bath).

  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The solution often turns yellow/orange due to the extended conjugation.[1]

  • Workup: Pour the contents into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize the base).

  • Filtration: Filter the precipitate, wash with water until neutral pH, and recrystallize from ethanol.

Protocol C: Biginelli Reaction (Dihydropyrimidinone Synthesis)

This Multi-Component Reaction (MCR) creates a dihydropyrimidinone (DHPM) core, a structure found in calcium channel blockers.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Ethyl Acetoacetate (1.0 equiv)[1]

  • Urea or Thiourea (1.2 equiv)[1]

  • Catalyst: p-TsOH (10 mol%) or TMSCl

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:

  • Mixing: In a 50 mL flask, combine aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in 10 mL ethanol.

  • Catalysis: Add p-TsOH (0.1 mmol).

  • Reflux: Heat to reflux for 6–8 hours.

  • Monitoring: Check TLC for the formation of a fluorescent spot (DHPMs are often fluorescent).

  • Isolation: Cool to room temperature. Pour into crushed ice. Filter the solid precipitate.[1]

  • Purification: Recrystallize from hot ethanol.

Protocol D: Suzuki-Miyaura Cross-Coupling (The Bromine Handle)

Unlike the previous reactions that target the aldehyde, this protocol utilizes the aryl bromide to expand the carbon skeleton, crucial for optimizing lipophilicity (LogP).

Reagents:

  • This compound derivative (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1][2]

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Place the isoxazole substrate, boronic acid, and K₂CO₃ in a reaction vial. Purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.[1]

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ and seal the vial immediately under inert gas.

  • Heating: Heat at 80–90°C for 12–18 hours.

  • Workup: Cool, dilute with ethyl acetate, and wash with water/brine. Dry organic layer over Na₂SO₄.[1][3][4]

  • Purification: Column chromatography is usually required (Hexane/EtOAc gradient).[1]

Critical Note: If performing this on the aldehyde before other steps, ensure the aldehyde is not sensitive to the basic conditions (Cannizzaro reaction risk is low for this substrate but possible). It is often better to protect the aldehyde (as an acetal) or perform coupling after converting the aldehyde to a more stable heterocycle (e.g., performing Suzuki on the Biginelli product).

Part 3: Biological Relevance & Troubleshooting[1]

Bioactivity Landscape[2][3][5]
  • Antimicrobial: The isoxazole ring mimics the bacterial cell wall D-Ala-D-Ala moiety, potentially inhibiting transpeptidase enzymes.

  • Anticancer: Chalcone derivatives of this aldehyde have shown cytotoxicity against MCF-7 (breast cancer) lines by disrupting microtubule polymerization.[1]

  • Anti-inflammatory: Inhibition of COX-2 enzymes due to the structural similarity with Coxibs (which often contain isoxazole/pyrazole cores).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Schiff Base Incomplete dehydrationUse a Dean-Stark trap to remove water or add anhydrous MgSO₄ to the reaction mixture.[1]
No Precipitate in Chalcone Product is an oilExtract with CH₂Cl₂, dry, and evaporate. Triturate the oil with cold ether/hexane to induce solidification.[1]
Suzuki Coupling Failure Catalyst poisoning (O₂)Ensure rigorous degassing of solvents.[1] The solution must remain yellow/orange; turning black indicates Pd precipitation (decomposition).[1]
Aldehyde Oxidation Air exposureAlways check the IR spectrum of the starting material.[1] A broad peak at 2500–3300 cm⁻¹ indicates carboxylic acid contamination.[1]

References

  • Synthesis and Bioactivity of Isoxazole-Chalcones: Title: Design, synthesis and evaluation of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Source: BMC Chemistry (2016).[1] URL:[Link]

  • Biginelli Reaction Protocols: Title: A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines.[1] Source: Journal of Advanced Pharmaceutical Technology & Research (2014).[1] URL:[Link]

  • Suzuki Coupling on Isoxazoles: Title: Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.[1] Source: Journal of Heterocyclic Chemistry (via ResearchGate).[1] URL:[Link]

  • General Isoxazole Synthesis: Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.[1] Source: Molecules (2022).[1][3][5] URL:[Link]

Sources

Strategic Utilization of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-(4-Bromophenyl)isoxazole-3-carbaldehyde represents a high-value "privileged scaffold" in medicinal chemistry. Its structural duality—combining a lipophilic, halogenated aryl tail with a highly reactive formyl "warhead"—makes it an ideal precursor for fragment-based drug design (FBDD).

The isoxazole ring serves as a bioisostere for amide and ester linkages, improving metabolic stability while maintaining hydrogen bond acceptor capabilities. The 4-bromophenyl moiety provides a specific handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification, while the C3-aldehyde allows for rapid generation of Schiff bases, hydrazones, and Knoevenagel condensates.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.07 g/mol
Key Functionality C3-Formyl (Electrophile), C5-(4-Br-Phenyl) (Lipophile/Coupling Partner)
Solubility Soluble in DCM, THF, DMSO; Sparingly soluble in Ethanol
Melting Point 128–130 °C (Derivative dependent, typically solid)
Stability Stable under ambient conditions; aldehyde susceptible to oxidation

Synthetic Architecture (Graphviz)

The following diagram illustrates the modular synthesis of the aldehyde and its divergent applications in creating anticancer libraries.

SyntheticWorkflow Start 4-Bromoacetophenone Inter1 Diketo Ester (Claisen Condensation) Start->Inter1 Diethyl oxalate, NaOEt Inter2 Ethyl 5-(4-bromophenyl) isoxazole-3-carboxylate Inter1->Inter2 NH2OH·HCl, Reflux Inter3 Isoxazol-3-yl-methanol (Reduction) Inter2->Inter3 NaBH4 or LiAlH4 TargetAld 5-(4-Bromophenyl) isoxazole-3-carbaldehyde Inter3->TargetAld PCC or MnO2 App1 Schiff Bases (Tubulin Inhibitors) TargetAld->App1 Ar-NH2, AcOH (cat) App2 Thiazolidinedione Hybrids (PPAR/Kinase Dual Agonists) TargetAld->App2 TZD, Piperidine, Knoevenagel App3 Chalcones (Michael Acceptors) TargetAld->App3 Acetophenones, NaOH

Figure 1: Modular synthetic pathway transforming 4-bromoacetophenone into the core aldehyde scaffold and downstream anticancer libraries.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Rationale: Commercial availability of the aldehyde can be sporadic. Synthesizing it from the stable ester ensures a fresh supply and allows for modification of the aryl ring if SAR data suggests optimizing the 4-bromo position.

Step A: Synthesis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
  • Reagents: 4-Bromoacetophenone (10 mmol), Diethyl oxalate (12 mmol), Sodium ethoxide (12 mmol), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium metal in anhydrous ethanol to generate fresh NaOEt.

    • Add 4-bromoacetophenone and diethyl oxalate dropwise at 0°C.

    • Stir at room temperature (RT) for 4 hours. The mixture will turn yellow/orange (formation of diketo ester).

    • Add Hydroxylamine hydrochloride (12 mmol) and reflux for 4–6 hours.

    • Mechanism: The reaction proceeds via a [3+2] cyclization. The pH and solvent conditions favor the formation of the 3-ester-5-aryl isomer over the 5-ester-3-aryl isomer.

  • Workup: Pour into ice water. The ester typically precipitates as a solid. Filter and recrystallize from ethanol.

  • Yield: Expect 75–85%.

Step B: Reduction to Alcohol and Oxidation to Aldehyde
  • Reduction: Dissolve the ester (5 mmol) in THF/Methanol (1:1). Add NaBH₄ (10 mmol) in portions at 0°C. Stir for 2 hours. Quench with dilute HCl. Extract with DCM.

  • Oxidation: Dissolve the crude alcohol in DCM. Add Pyridinium Chlorochromate (PCC, 1.5 eq) or activated MnO₂ (10 eq). Stir at RT until TLC shows consumption of alcohol (approx. 2–3 hours).

  • Purification: Filter through a celite pad (to remove Chromium/Manganese salts). Concentrate and purify via silica gel column chromatography (Hexane:EtOAc 8:2).

  • Validation: ¹H NMR (CDCl₃) should show a distinct singlet for the aldehyde proton at ~10.1 ppm and the isoxazole C4-H singlet at ~6.9 ppm.

Phase 2: Application - Synthesis of Anticancer Hybrids
Protocol A: Knoevenagel Condensation (TZD Hybrids)

Target Mechanism: These hybrids often target PPAR-γ or act as tyrosine kinase inhibitors (VEGFR/EGFR).

  • Reactants: this compound (1 mmol), 2,4-Thiazolidinedione (1 mmol).

  • Catalyst: Piperidine (0.1 mmol) and Glacial Acetic Acid (0.1 mmol).

  • Solvent: Toluene or Ethanol (Reflux).

  • Procedure:

    • Combine reactants in solvent.[1][2]

    • Reflux for 6–10 hours. If using toluene, use a Dean-Stark trap to remove water (drives equilibrium).

    • Cool to RT. The product usually precipitates as a yellow solid.

  • Purification: Wash with cold ethanol. Recrystallize from DMF/Ethanol.

Protocol B: Schiff Base Formation (Tubulin Inhibitors)

Target Mechanism: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest.

  • Reactants: Aldehyde scaffold (1 mmol), Substituted Aniline or Hydrazide (1 mmol).

  • Conditions: Ethanol, catalytic Acetic Acid, Reflux 2–4 hours.

  • Note: The presence of the 4-bromo group on the isoxazole allows for a secondary library creation where this Schiff base is subjected to Suzuki coupling to add a second aryl group, increasing lipophilicity and target affinity.

Biological Evaluation & SAR Context

Mechanism of Action (MOA) Visualization

The isoxazole scaffold acts as a rigid linker, positioning the pharmacophores (the aryl tail and the functionalized head) into specific binding pockets.

MOA Drug Isoxazole Derivative Target1 Tubulin (Colchicine Site) Drug->Target1 Hydrophobic Interaction (4-Br-Phenyl) Target2 Kinase Domain (ATP Pocket) Drug->Target2 H-Bonding (Isoxazole N/O) Effect Apoptosis / G2-M Arrest Target1->Effect Target2->Effect

Figure 2: Dual-targeting potential of isoxazole derivatives.

Evaluation Metrics

When testing these compounds, the following assays are standard for validating anticancer potential:

Assay TypePurposeSuccess Criteria
MTT / SRB Assay Measure cytotoxicity against cancer lines (MCF-7, HeLa, HepG2).IC₅₀ < 10 µM is considered active; < 1 µM is potent.
Tubulin Polymerization Verify mechanism of action (if targeting tubulin).Inhibition of polymerization IC₅₀ comparable to Combretastatin A-4.
Annexin V-FITC Detect early apoptosis vs. necrosis.High % of Annexin V positive cells.
Molecular Docking In silico validation.Binding Energy < -8.0 kcal/mol (AutoDock/Vina).

References

  • Synthesis and Anticancer Activity of Isoxazole Derivatives: Arya, G. C., Kaur, K., & Jaitak, V. (2021).[3][4][5][6][7][8] Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.[4][6]

  • Thiazolidinedione-Isoxazole Hybrids: Desai, et al. (2016). Solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy.[2]

  • General Synthesis of 5-Aryl-isoxazole-3-carboxylates: Chimichi, S., et al. (2018). Synthesis of Functional Isoxazole Derivatives.

  • Anticancer Triazole-Isoxazole Hybrids: Bhat, et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

Sources

Application Note: Derivatization & Characterization of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the derivatization and characterization of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde , a versatile intermediate in medicinal chemistry.

Abstract

This guide details the synthetic protocols and analytical validation workflows for transforming This compound (Compound 1 ) into biologically active scaffolds. We focus on two primary reaction pathways: Schiff Base formation (specifically hydrazones) and Knoevenagel Condensation . These protocols are optimized for high yield and purity, essential for downstream structure-activity relationship (SAR) studies in drug discovery.

Introduction

The isoxazole scaffold is a privileged structure in pharmacognosy, exhibiting anti-inflammatory, antibacterial, and anticancer activities.[1][2][3] The presence of the 4-bromophenyl group at position 5 allows for further cross-coupling (e.g., Suzuki-Miyaura), while the 3-carbaldehyde functionality serves as a reactive "warhead" for generating diverse libraries.

This note addresses the critical need for standardized characterization of reaction products derived from this specific isomer, ensuring that the integrity of the isoxazole ring is maintained during aldehyde functionalization.

Material Specifications

Starting Material: this compound

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
  • Molecular Weight: 252.07 g/mol

  • Appearance: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO, DMF, CHCl

    
    ; sparingly soluble in Ethanol (cold).
    

Protocol A: Synthesis of Isonicotinylhydrazone Derivatives (Schiff Base)

Rationale: The reaction of the aldehyde with hydrazides (e.g., isoniazid) yields hydrazones, which are potent antitubercular agents. This reaction validates the electrophilicity of the aldehyde carbonyl.

Experimental Workflow
  • Stoichiometry: Dissolve Compound 1 (1.0 equiv) and Isoniazid (1.1 equiv) in absolute ethanol (10 mL/mmol).

  • Catalysis: Add glacial acetic acid (2-3 drops) to catalyze the dehydration.

  • Reaction: Reflux at 80°C for 3–5 hours. Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).

  • Work-up: Cool to room temperature. The product often precipitates. If not, reduce volume by 50% under vacuum and cool on ice.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

Mechanistic Pathway & Workflow

SchiffBase Aldehyde Aldehyde (Start) C=O Electrophile Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Nucleophile AcidCat H+ Catalyst Activation AcidCat->Aldehyde Activates Nucleophile Hydrazide (NH2) Nucleophilic Attack Nucleophile->Carbinolamine Dehydration - H2O Elimination Carbinolamine->Dehydration Product Hydrazone Product (C=N-NH) Dehydration->Product

Figure 1: Acid-catalyzed condensation mechanism converting the aldehyde to the hydrazone.

Characterization Data (Expected)

The formation of the hydrazone is confirmed by the disappearance of the aldehyde proton and the appearance of the imine proton.

Signal TypeStarting Material (Aldehyde)Product (Hydrazone)Shift (Δ ppm)
1H NMR (-CHO) ~10.1 ppm (s, 1H)Absent Disappears
1H NMR (-CH=N-) Absent8.4 – 8.7 ppm (s, 1H) New Signal
1H NMR (-NH-) Absent12.1 – 12.4 ppm (s, 1H) Exchangeable
IR (C=O) ~1705 cm

(Aldehyde)
~1660 cm

(Amide C=O)
Shifted
IR (C=N) ~1590 cm

(Isoxazole)
1610 – 1625 cm

Intensified

Protocol B: Knoevenagel Condensation

Rationale: Reaction with active methylene compounds (e.g., Malononitrile) creates an electron-deficient alkene, extending the conjugation. This is critical for synthesizing Michael acceptors.

Experimental Workflow
  • Stoichiometry: Mix Compound 1 (1.0 equiv) and Malononitrile (1.2 equiv) in Ethanol/Water (1:1).

  • Catalysis: Add Piperidine (0.1 equiv) or Imidazole (20 mol%) as a mild base catalyst.

  • Reaction: Stir at room temperature for 1–4 hours. (Heating to 50°C may be required if precipitation is slow).

  • Work-up: The product precipitates as a solid. Dilute with cold water.

  • Purification: Filter, wash with water (to remove catalyst), and recrystallize from Ethanol.

Reaction Logic

Knoevenagel Start Aldehyde + Malononitrile Deprotonation Base Catalyst Forms Carbanion Start->Deprotonation Attack Nucleophilic Attack on Carbonyl Deprotonation->Attack Elimination E1cB Elimination (-H2O) Attack->Elimination Final Benzylidene Malononitrile (Conjugated System) Elimination->Final

Figure 2: Base-catalyzed Knoevenagel condensation pathway.

Characterization Data (Expected)

Success is defined by the formation of the exocyclic double bond.

Signal TypeStarting MaterialProduct (Vinyl Nitrile)Notes
1H NMR (Vinyl) Absent7.9 – 8.2 ppm (s, 1H) Diagnostic singlet
13C NMR (CN) Absent113 – 115 ppm Nitrile carbons
IR (C≡N) Absent2220 – 2230 cm

Sharp, strong
IR (C=C) ~1590 cm

1580 – 1600 cm

Conjugated alkene

Analytical Validation Master Workflow

To ensure scientific integrity, every synthesized batch must undergo the following validation loop.

Validation Sample Crude Product TLC TLC Screening (vs Starting Material) Sample->TLC Decision1 Single Spot? TLC->Decision1 Purify Column Chromatography / Recrystallization Decision1->Purify No (Mix) NMR 1H NMR Analysis (DMSO-d6) Decision1->NMR Yes Purify->TLC Decision2 Aldehyde Peak Absent? NMR->Decision2 Decision2->Purify No (Aldehyde present) MassSpec HRMS / LC-MS Confirm M+H Decision2->MassSpec Yes Final Release for Biological Assay MassSpec->Final

Figure 3: Step-by-step decision tree for validating product purity and identity.

Troubleshooting & Critical Parameters

  • Solubility Issues: The 4-bromophenyl group decreases solubility in alcohols. If the starting material does not dissolve in refluxing ethanol, add 10% DMF as a co-solvent.

  • Incomplete Reaction: If TLC shows residual aldehyde after 5 hours, add fresh catalyst (acetic acid or piperidine) and increase temperature slightly.

  • Isoxazole Ring Stability: Avoid strong mineral acids (HCl, H2SO4) at high temperatures (>100°C), as this may cleave the N-O bond of the isoxazole ring.

References

  • Synthesis and Antitubercular Activity: Title: Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity.[4] Source: ResearchGate (2021). URL:

  • General Schiff Base Protocols: Title: Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. Source: International Journal of Drug Delivery Technology (2020).[5] URL:

  • Knoevenagel Condensation Methods: Title: A Practical Knoevenagel Condensation Catalyzed by Imidazole.[6] Source: Journal of Chemical Research (2006). URL:

  • Isoxazole Characterization: Title: Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.[2][7][8] Source: Scholars Research Library (2016).[3] URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-ISO-CHO-005 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Cross-Coupling Efficiency and Stability of Electron-Deficient Heterocyclic Aldehydes

System Overview & Substrate Analysis

You are attempting a Suzuki-Miyaura cross-coupling on 5-(4-Bromophenyl)isoxazole-3-carbaldehyde . This is not a routine substrate; it presents a "perfect storm" of competing electronic and chelating effects that can stall standard catalytic cycles.[1]

The Substrate Profile
  • The Handle (Aryl Bromide): The 4-bromophenyl group is significantly electron-deficient due to the electron-withdrawing nature of the isoxazole ring and the distal aldehyde.

    • Implication:Oxidative Addition will be rapid.[1][2] This is rarely the rate-limiting step.

  • The Trap (Isoxazole Nitrogen): The sp² nitrogen in the isoxazole ring is a competent ligand for Palladium(II).

    • Implication:Catalyst Poisoning. The substrate competes with your phosphine ligands, potentially forming stable, inactive Pd-substrate complexes (Pd-N coordination), effectively removing the catalyst from the cycle.[1]

  • The Hazard (Aldehyde): The -CHO group is base-sensitive.

    • Implication:Side Reactions. Under standard Suzuki basic conditions (e.g., hot aqueous hydroxide), this group is prone to Cannizzaro disproportionation or Aldol condensation (if enolizable solvents like acetone are present).[1]

Diagnostic Workflow (Interactive Troubleshooting)

Before modifying your reaction, diagnose the failure mode using the logic tree below.

TroubleshootingFlow Start Start: Analyze LCMS/TLC Result What is the major outcome? Start->Result SM_Remains Starting Material (SM) Intact Result->SM_Remains No Conversion SM_Gone SM Consumed Result->SM_Gone Conversion Observed Cat_Poison Issue: Catalyst Poisoning (Isoxazole N-coordination) SM_Remains->Cat_Poison Catalyst turns black immediately Base_Issue Issue: Base/Solvent Mismatch (Solubility) SM_Remains->Base_Issue Two distinct phases, no mixing Decomp Complex Mixture/Tars SM_Gone->Decomp Aldehyde Unstable Homo Homocoupling of Boronic Acid SM_Gone->Homo Oxidative Conditions Proto Protodeboronation (Ar-B(OH)2 -> Ar-H) SM_Gone->Proto Slow Transmetalation Action_Ligand Sol: Switch to Bulky Ligand (XPhos, SPhos) Cat_Poison->Action_Ligand Action_Base Sol: Use Weaker Base (K3PO4, CsF) Decomp->Action_Base Action_Slow Sol: Slow Addition of Boronic Acid Proto->Action_Slow

Figure 1: Decision matrix for diagnosing reaction failure based on crude mixture analysis.

Technical Support FAQ & Solutions

Issue 1: "The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Sequestration.[1] The isoxazole nitrogen is coordinating to the Pd(II) species after oxidative addition, preventing the boronic acid from approaching for transmetalation. Standard ligands like PPh3 are too small to block this interaction.[1]

The Fix: Steric Shielding Switch to bulky, electron-rich phosphine ligands (Buchwald Ligands).[1] These ligands create a "steric canopy" around the Palladium center that permits the entry of the reactive aryl bromide but physically blocks the coordination of the isoxazole nitrogen.

  • Recommended Ligands: XPhos or SPhos .[1]

  • Why: They facilitate oxidative addition (electron-rich) and prevent N-coordination (steric bulk).

Issue 2: "My aldehyde peak disappears, but I don't see the product."

Diagnosis: Base-Mediated Decomposition.[1] If you are using strong bases (NaOH, KOH, Ba(OH)2) or heating excessively, the aldehyde is likely undergoing Cannizzaro reactions or polymerization.[1]

The Fix: Base Modulation

  • Switch to: Anhydrous K3PO4 or Cs2CO3 .[1]

  • Protocol Shift: If the boronic acid is acid-sensitive, use KF (Potassium Fluoride) in wet THF.[1] This activates the boronate without exposing the aldehyde to high pH.

Issue 3: "I see the 'reduced' boronic acid (Protodeboronation) instead of the coupled product."

Diagnosis: Transmetalation is too slow. When the catalytic cycle is sluggish (due to the issues above), the boronic acid sits in the hot basic solution and hydrolyzes (loses the Boron group) faster than it couples.

The Fix: Kinetic Management

  • Excess Reagent: Increase Boronic Acid equivalents to 1.5 - 2.0 eq.

  • Slow Addition: Add the base last, or add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the active catalyst.

Optimized Experimental Protocols

Do not rely on "standard" generic conditions. Use these targeted protocols designed for heterocyclic aldehydes.

Protocol A: The "Robust" Method (High Success Rate)

Best for valuable substrates where yield is paramount.

ComponentReagentEquivalentsRole
Catalyst Pd(OAc)2 + XPhos 2-5 mol% (1:2 ratio)Active catalytic species generated in situ.
Base K3PO4 (Tribasic Potassium Phosphate)2.0 - 3.0 eqMild enough to spare the aldehyde; strong enough for activation.
Solvent 1,4-Dioxane / Water (4:1 v/v)0.1 MDioxane solubilizes the organic; water dissolves the inorganic base.
Temp 80°C - 90°CN/ASufficient for activation; avoid reflux if possible.[1]

Step-by-Step:

  • Charge a vial with the Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and K3PO4 (2.0 eq).[1]

  • Seal and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills electron-rich ligands).

  • Add degassed Dioxane/Water mixture via syringe.[1]

  • Heat to 80°C. Monitor by LCMS at 1 hour.

Protocol B: The "Mild" Method (For Very Sensitive Aldehydes)

Use this if Protocol A degrades your aldehyde.

  • Catalyst: Pd(dppf)Cl2[3] · DCM (5 mol%)

  • Base: CsF (2.5 eq) or NaHCO3 (3.0 eq)

  • Solvent: DME (Dimethoxyethane) / Water (3:1)

  • Temp: 60°C or Room Temperature (longer time required)

Comparative Data: Base & Solvent Screening

The following table summarizes expected performance trends for this specific substrate class (Isoxazole-Aldehyde) based on electronic properties and solubility.

Condition SetBaseSolventExpected OutcomeRisk Factor
Standard Na2CO3Toluene/EtOH/H2OModerate Yield (40-60%) Aldehyde acetal formation with EtOH; slow rate.
Aggressive KOHTHF/H2OFailure (<10%) Aldehyde decomposition (Cannizzaro).
Optimized K3PO4 Dioxane/H2O High Yield (80-95%) Minimal side reactions; phosphate buffers pH.
Anhydrous Cs2CO3DMFGood Yield (60-80%) Difficult workup (DMF removal); high temp required.

References

  • Mechanistic Insight into Heterocycle Poisoning

    • Title: Catalyst Deactivation in Palladium-C
    • Source:Chemical Science, 2011.[1]

    • URL:[Link] (General reference for Pd-N coordination issues).

  • Bulky Ligands for Difficult Substrates

    • Title: Universal Catalysts for the Suzuki-Miyaura Coupling: The Case for Bulky Phosphines.
    • Source:Accounts of Chemical Research, 2008.[1]

    • URL:[Link]

  • Base Sensitivity of Aldehydes in Coupling

    • Title: Suzuki–Miyaura Cross-Coupling of Base-Sensitive Boronic Acids and Aldehydes.[1][4]

    • Source:Journal of Organic Chemistry, 2015.[1]

    • URL:[Link]

  • Isoxazole Synthesis & Functionalization

    • Title: Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles.[1][5]

    • Source:ResearchGate / Tetrahedron Letters, 2005.[1]

    • URL:[Link]

Sources

Common side reactions in the synthesis of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the specific chemical challenges associated with synthesizing 5-(4-Bromophenyl)isoxazole-3-carbaldehyde . Unlike generic guides, this content focuses on the "failure modes" of this specific scaffold—particularly the regiochemical inversion risks and the stability of the C3-formyl group.[1]

Quick Navigation
Issue CategoryPrimary SymptomRelevant Module
Regiochemistry NMR shows correct mass but wrong splitting/shifts (Isomer Mismatch).
Yield Loss Formation of insoluble crystals or "gunk" during cycloaddition.[2]
Stability Product purity degrades during storage or acidic workup.[2][3]
Module 1: The Regioselectivity Trap (Isomer Mismatch)[2]

User Question: "I followed a standard [3+2] cycloaddition protocol using 4-bromobenzaldehyde oxime and propargyl alcohol, but the NMR suggests I synthesized the 3-(4-bromophenyl)-5-hydroxymethyl isomer. How do I target the 5-aryl-3-formyl scaffold?"

Technical Diagnosis: You have encountered the classic Dipole Reversal Error . In isoxazole synthesis via [3+2] cycloaddition, the substituent on the nitrile oxide (the dipole) typically ends up at the C3 position , while the substituent on the alkyne (the dipolarophile) ends up at the C5 position .[2][3]

  • Your Route (Wrong Isomer): Ar-CNO (Dipole) + Propargyl Alcohol (Dipolarophile)

    
    3-Ar-5-CH₂OH .[2][3]
    
  • Correct Route (Target Isomer): EtOOC-CNO (Dipole) + Ar-C≡CH (Dipolarophile)

    
    3-COOEt-5-Ar .
    

Troubleshooting Protocol: To synthesize the 5-(4-bromophenyl) derivative, you must reverse the polarity of your reactants.

  • Switch Precursors:

    • Dipolarophile: Use 4-Bromophenylacetylene .[1][2]

    • Dipole: Generate Carboethoxyformonitrile oxide (from ethyl chlorooximidoacetate).

  • Alternative Pathway (Claisen Condensation): If the alkyne route is too expensive, switch to the Claisen condensation of 4-bromoacetophenone with diethyl oxalate .[2] This forms a 2,4-dioxobutanoate intermediate.[2][3]

    • Critical Control Point: The reaction of the diketo-ester with hydroxylamine is pH-dependent.[2]

    • Acidic/Neutral Conditions: Favor attack at the C2-ketone (next to ester), yielding the desired 5-aryl-3-carboxylate .[2][3]

    • Basic Conditions: Can lead to mixtures or the 3-aryl-5-carboxylate.[2]

Visualization: The Regioselectivity Switch

Regioselectivity Start Target: 5-(4-Br-Ph)-Isoxazole-3-CHO RouteA Route A: [3+2] Cycloaddition Start->RouteA RouteB Route B: Claisen Condensation Start->RouteB PrecursorA Requires: 4-Br-Phenylacetylene + Ethyl chlorooximidoacetate RouteA->PrecursorA PrecursorB Requires: 4-Br-Acetophenone + Diethyl Oxalate RouteB->PrecursorB IntermedA Intermediate: 3-Carboethoxy-5-(4-Br-Ph)-isoxazole PrecursorA->IntermedA Regioselective [3+2] IntermedB Intermediate: Diketo-ester PrecursorB->IntermedB Result Reduction -> Oxidation (Yields Target) IntermedA->Result ConditionB Cyclization pH Control IntermedB->ConditionB ConditionB->IntermedA Acidic/Neutral (Desired Path) Wrong Isomer\n(3-Ar-5-COOEt) Wrong Isomer (3-Ar-5-COOEt) ConditionB->Wrong Isomer\n(3-Ar-5-COOEt) Strong Basic

Caption: Logical flow for selecting precursors to ensure the 4-bromophenyl group is positioned at C5 rather than C3.

Module 2: The "Dimerization" Trap (Furoxan Formation)[2][4]

User Question: "My [3+2] cycloaddition yield is low (<40%), and I'm isolating a significant amount of a high-melting crystalline byproduct. What is this?"

Technical Diagnosis: You are observing the homodimerization of your nitrile oxide intermediate into a Furoxan (1,2,5-oxadiazole-2-oxide).[1][3][4] Nitrile oxides are transient, high-energy species.[2][3] If the dipolarophile (alkyne) concentration is too low or the addition rate of the nitrile oxide precursor is too fast, the nitrile oxide reacts with itself rather than the alkyne [1].[2][3]

Side Reaction Mechanism:



Troubleshooting Protocol:

  • Change Addition Mode: Do not mix the chlorooxime (nitrile oxide precursor) and base all at once.[2]

  • High Dilution Technique:

    • Dissolve the alkyne (4-bromophenylacetylene) in the reaction solvent.[2]

    • Add the nitrile oxide precursor (ethyl chlorooximidoacetate) and the base (e.g., TEA) simultaneously and very slowly via syringe pump over 4–6 hours.[2][3]

    • This keeps the instantaneous concentration of nitrile oxide low, statistically favoring the reaction with the excess alkyne over self-dimerization.[2][3]

  • Solvent Choice: Avoid protic solvents if using the chlorooxime method, as they can interfere with the base.[1][2][3] DCM or Toluene are preferred.[2][3]

Visualization: The Dimerization Pathway

Furoxan Precursor Nitrile Oxide (R-CNO) Path_Good [3+2] Cycloaddition Precursor->Path_Good + Alkyne Path_Bad Homodimerization (Low Alkyne Conc.) Precursor->Path_Bad + Self Alkyne Alkyne (Trap) Isoxazole Target Isoxazole Path_Good->Isoxazole Furoxan Furoxan Byproduct (Dead End) Path_Bad->Furoxan

Caption: Kinetic competition between the desired cycloaddition and the parasitic furoxan formation.

Module 3: Aldehyde Management (Stability & Oxidation)[2][3][5][6][7][8][9][10][11]

User Question: "I successfully synthesized the alcohol intermediate, but the oxidation to the aldehyde yields a mixture of aldehyde, carboxylic acid, and acetals. How do I purify this?"

Technical Diagnosis: Isoxazole-3-carbaldehydes are electron-deficient and prone to:

  • Cannizzaro Disproportionation: In the presence of strong base during workup.[1][2][3]

  • Acetalization: If the oxidation (e.g., Swern or IBX) is quenched with alcohols or performed in alcohol-containing solvents.[1][2][3]

  • Over-oxidation: To the carboxylic acid (5-(4-bromophenyl)isoxazole-3-carboxylic acid).[2]

Impurity Profile Table:

Impurity TypeOriginPrevention Strategy
Carboxylic Acid Over-oxidation (e.g., KMnO4, Jones) or Air oxidation.[1][2][3]Use mild oxidants (DMP, Swern, MnO2).[1][2][3] Store under Ar/N2.[1][2][3]
Acetal/Hemiacetal Reaction with MeOH/EtOH during workup.[1][2][3]Avoid alcohol solvents during the final oxidation workup.[2] Use DCM/EtOAc.
Debrominated Product Hydrogenolysis (Pd/C + H2).[2][3]If reducing the ester to alcohol, use NaBH4/MeOH or DIBAL-H , not catalytic hydrogenation, to preserve the Ar-Br bond.[3]

Recommended Protocol for Oxidation: Use Dess-Martin Periodinane (DMP) or Activated MnO2 .[1][2]

  • Why? These reagents are chemoselective for the alcohol-to-aldehyde conversion and avoid the over-oxidation to carboxylic acid common with chromium reagents.[2] They also operate under neutral conditions, preventing base-catalyzed disproportionation.[2][3]

References
  • Dimerization of Nitrile Oxides: Pasinszki, T., et al. "Dimerisation of nitrile oxides: a quantum-chemical study."[1][2][3][5] Journal of Materials Chemistry, 2011.[1][2][3]

  • Isoxazole Regiochemistry: Fatollahzadeh Dizaji, et al. "Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazole-5-yl) Methanol."[1][2][3][6][7] Discover Chemistry, 2025.[1][2][3][6][8][7] (Note: This reference illustrates the synthesis of the 3-aryl isomer, validating the need to switch precursors for the 5-aryl target.)

  • Claisen/Cyclization Mechanism: Zhang, et al. "Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones."[1][2][3] NIH/PubMed, 2023.[1][2][3]

Sources

Byproducts in 1,3-dipolar cycloaddition of nitrile oxides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrile Oxide Cycloaddition Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: NOC-13-DIPOLE-OPT

Welcome to the Reaction Optimization Hub

You are likely here because your LCMS shows a messy baseline, your yield is hovering around 40%, or you have isolated a crystalline solid that is definitely not your target isoxazoline.

Nitrile oxides are high-energy, transient dipoles. They do not want to wait for your alkene; they want to stabilize themselves immediately. If you do not control their environment, they will choose their own degradation pathways over your desired cycloaddition.

This guide treats your reaction as a competitive kinetic system. We will troubleshoot the three main byproducts: Dimers (Furoxans) , Rearrangement Products (Isocyanates/Ureas) , and Hydrolysis Products (Hydroxamic Acids) .

Module 1: The "Furoxan" Nightmare (Dimerization)

The Issue: You observe a major byproduct with a mass exactly double that of your nitrile oxide (


). It is often a stable, crystalline solid that co-crystallizes with your product.

The Science: Nitrile oxides are electrophilic and nucleophilic. In the absence of a sufficient concentration of dipolarophile (alkene/alkyne), two molecules of nitrile oxide react with each other in a [3+2] fashion to form a 1,2,5-oxadiazole-2-oxide (Furoxan) .

  • Kinetics: Dimerization is second-order with respect to the nitrile oxide (

    
    ).
    
  • Cycloaddition: Your desired reaction is second-order overall but first-order regarding the nitrile oxide (

    
    ).
    

Troubleshooting Protocol:

Diagnostic QuestionIf YES, Try This...
Is the alkene valuable/scarce? Do NOT add nitrile oxide all at once. Use a syringe pump to add the precursor (hydroximoyl chloride) or base slowly over 4–8 hours. This keeps

low, suppressing the squared term (

) of dimerization.
Is the alkene electron-deficient? Electron-deficient alkenes (e.g., acrylates) react slowly (low

). You must increase the temperature to boost

or use a large excess of alkene (5–10 equiv) to statistically favor the desired path.
Are you generating in situ? Ensure your stirring is vigorous. Localized high concentrations of base/precursor at the drip tip will cause immediate dimerization before the dipole disperses to find the alkene.

Visualizing the Competition:

NitrileOxidePathways Precursor Precursor (Hydroximoyl Chloride) NO Nitrile Oxide (Transient Dipole) Precursor->NO Base (-HCl) Isoxazoline Target Product (Isoxazoline) NO->Isoxazoline + Alkene (k_cyclo) Furoxan Byproduct: Dimer (Furoxan) NO->Furoxan + Nitrile Oxide (k_dimer) Alkene Dipolarophile (Alkene) Alkene->Isoxazoline

Figure 1: Kinetic competition between productive cycloaddition (Blue) and destructive dimerization (Red). High dipole concentration favors the red path.

Module 2: The "Hidden" Rearrangement (Isocyanates)

The Issue: You see a byproduct with the same mass as the nitrile oxide (isomer) or a mass corresponding to a urea/carbamate (


 or 

).

The Science: Nitrile oxides are thermally unstable. Upon heating, they undergo a rearrangement (conceptually similar to the Curtius rearrangement) to form Isocyanates (


) .
  • If water is present

    
     Unstable Carbamic Acid 
    
    
    
    Amine +
    
    
    
    
    Urea .
  • If alcohol is solvent

    
    Carbamate .
    

Troubleshooting Protocol:

  • Q: Are you heating above 80°C?

    • Fix: Many nitrile oxides rearrange rapidly above 100°C. Switch to a lower temperature method (e.g., Bleach/NCS oxidation at RT) or use a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) to accelerate the cycloaddition so you can run it cooler [1].
  • Q: Is the reaction turning milky/precipitating?

    • Fix: This is often the urea byproduct (from isocyanate + amine). Ensure your solvents are anhydrous. If using the Mukaiyama method (nitroalkane + PhNCO), the byproduct diphenylurea is insoluble; filter it off.

Module 3: Regioselectivity (3,5- vs. 3,4-Isomers)

The Issue: The reaction works, but you have two spots on TLC. NMR shows a mixture of isomers.

The Science: 1,3-Dipolar cycloadditions are governed by Frontier Molecular Orbital (FMO) theory.[1]

  • Normal Demand:

    
     interacts with 
    
    
    
    .[2]
  • Sterics: Usually favor the 3,5-disubstituted product (oxygen binds to the more substituted carbon of the alkene, carbon binds to the less substituted/terminal end).

Selectivity Matrix:

Dipolarophile TypeMajor ProductReason
Terminal Alkene (R-CH=CH2) 3,5-Isoxazoline (>95:5)Steric bulk of R directs the dipole to the terminal carbon.
Styrene (Ar-CH=CH2) 3,5-Isoxazoline Electronic stabilization of the transition state favors 3,5.
Electron-Deficient (Acrylates) Mixture (3,5 and 3,4) The electronic bias (LUMO coefficient) competes with steric bias. 3,4-isomer content increases [2].
1,2-Disubstituted (Internal) Low Selectivity Steric differentiation is minimal. Expect difficult separations.

Module 4: "Gold Standard" Protocol (Huisgen Method)

For drug discovery applications where purity is paramount, we recommend the Huisgen Method (Hydroximoyl Chloride + Base) over the Mukaiyama (Nitroalkane) method, as it allows precise control over the instantaneous concentration of the dipole.

Reagents:

  • Aldoxime (Precursor)

  • N-Chlorosuccinimide (NCS) (To generate hydroximoyl chloride)

  • Triethylamine (TEA) or DIPEA (Base)

  • Alkene (Dipolarophile)

Step-by-Step Workflow:

  • Chlorination (Pre-step): Dissolve aldoxime in DMF or DMF/DCM (1:4). Add 1.05 equiv NCS. Stir at RT for 1h. Check LCMS: Mass should shift by +34 Da (Cl vs H). This forms the Hydroximoyl Chloride.

  • Setup: Place the Alkene (1.2 – 1.5 equiv) in a flask with DCM.

  • Controlled Addition (The Secret Sauce):

    • Dissolve the Hydroximoyl Chloride (from step 1) in DCM.

    • Dissolve TEA (1.2 equiv) in DCM.

    • Crucial: Simultaneously add both solutions to the Alkene flask using a dual-syringe pump over 6 hours.

    • Why? This generates the nitrile oxide in situ at extremely low concentrations, forcing it to react with the alkene (which is in high excess relative to the dipole) rather than dimerizing.

Workflow Diagram:

ProtocolWorkflow Start Start: Aldoxime Chlorination Add NCS (1.05 eq) Solvent: DMF/DCM Start->Chlorination Check LCMS Check (M+34 observed?) Chlorination->Check Check->Chlorination No (Add more NCS/Time) Setup Prepare Reaction Flask Alkene (1.5 eq) in DCM Check->Setup Yes Addition Slow Addition (Syringe Pump) Add Chloride & Base simultaneously over 6-8 hours Setup->Addition Workup Workup Wash w/ H2O, Brine Purify (Column) Addition->Workup

Figure 2: Optimized Huisgen Protocol for minimizing dimerization byproducts.

References

  • K. Hori, et al. "Controlling the 1,3-Dipolar Cycloaddition of Nitrile Oxides." Journal of Organic Chemistry, vol. 64, no. 14, 1999, pp. 5017–5023. Link

  • V. Jäger, et al. "Regioselectivity in 1,3-Dipolar Cycloadditions of Nitrile Oxides." Molecules, vol. 24, no. 10, 2019. Link

  • Huisgen, R. "1,3-Dipolar Cycloadditions.[1] Past and Future." Angewandte Chemie International Edition, vol. 2, no. 10, 1963, pp. 565–598. Link

  • Mukaiyama, T., & Hoshino, T. "The Reaction of Primary Nitroparaffins with Isocyanates." Journal of the American Chemical Society, vol. 82, no. 20, 1960, pp. 5339–5342. Link

Sources

Preventing dehalogenation in Suzuki reactions of bromophenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling Optimization Topic: Suppression of Hydrodehalogenation in Bromophenyl Substrates Ticket ID: #SM-DEHALO-001 Status: Open Analyst: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for Palladium-catalyzed cross-coupling. This guide is engineered for researchers observing the reduction of aryl bromides (


) instead of the desired C-C bond formation.[1]

Below you will find a diagnostic decision tree, mechanistic insights, and validated protocols to eliminate this side reaction.

Module 1: Diagnostic Hub (Troubleshooting)

Q1: My LC-MS shows a mass corresponding to the dehalogenated starting material (


). Is this coming from the bromide or the boronic acid? 
A:  This is the critical first step. Both partners can yield the same "Ar-H" byproduct if they are structurally similar.
  • Test: Run a control experiment with only the aryl bromide, catalyst, base, and solvent (no boronic acid).

  • Result: If

    
     forms, your problem is Hydrodehalogenation  (the focus of this guide).
    
  • Result: If

    
     does not form, your problem is Protodeboronation  of the boronic acid. Solution: Use boronic esters (pinacol) or MIDA boronates, and avoid heating above 80°C.
    

Q2: I am using Isopropanol (or Ethanol) as a solvent. Could this be the cause? A: Yes. This is the most common error. Secondary alcohols are potent hydride donors.

  • Mechanism:

    
    -hydride elimination occurs from a Pd-alkoxide intermediate formed by the solvent, generating a Pd-H species that reduces your aryl bromide.
    
  • Fix: Switch to aprotic polar solvents (DMF, DMA, NMP) or a biphasic system (Toluene/Water).

Q3: I switched to DMF, but I still see ~15% dehalogenation. What now? A: Check your base and ligand.[1][2][3]

  • Base: Strong alkoxide bases (e.g.,

    
    , 
    
    
    
    ) can undergo
    
    
    -hydride elimination. Switch to inorganic bases like
    
    
    or
    
    
    .
  • Ligand: Your reductive elimination step is too slow, allowing the Pd-intermediate time to find a hydride. Switch to bulky, electron-rich ligands (e.g., XPhos , SPhos ) to accelerate the desired cycle.

Module 2: Mechanistic Intelligence

To prevent the error, you must understand the "Fork in the Road." The diagram below illustrates how the catalytic cycle diverges into the unwanted dehalogenation pathway.

SuzukiDehalogenation Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Desired Path PdH_Species Pd-H Species Formation (via β-Hydride Elimination) OxAdd->PdH_Species Slow Transmetallation RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast with Bulky Ligands RedElim->Pd0 HydrideSource Hydride Source Present (Alcohol Solvent / Alkoxide Base) HydrideSource->PdH_Species DehaloProd Hydrodehalogenation (Ar-H Byproduct) PdH_Species->DehaloProd Reductive Elimination

Caption: The "Fork in the Road" occurs after Oxidative Addition. If Transmetallation is slow or a Hydride Source is present, the system diverts to Dehalogenation.[3]

Module 3: Optimization Protocols

Do not rely on "standard" conditions if you observe dehalogenation. Use these targeted protocols.

Protocol A: The "Bulky Ligand" Method (Recommended)

Best for: Sterically hindered substrates or electron-deficient aryl bromides.

Rationale: This protocol utilizes XPhos , a bulky biaryl phosphine ligand. Its steric bulk forces rapid reductive elimination, effectively "outrunning" the dehalogenation side reaction.

  • Catalyst Prep:

    • Pre-catalyst: XPhos Pd G2 (1-2 mol%). Note: Using G2/G3 precatalysts ensures a defined 1:1 Pd:Ligand ratio, preventing excess Pd from aggregating.

    • Alternative:

      
       (1 mol%) + XPhos (2-4 mol%).
      
  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • Base:

      
       (2.0 - 3.0 equiv). Why? Phosphate is mild and lacks 
      
      
      
      -hydrogens.
  • Solvent System:

    • THF : Water (10:1) or Toluene : Water (4:1).

    • Strictly avoid Ethanol/Isopropanol.

  • Execution:

    • Charge solids into a vial.

    • Add solvents.[3][4][5]

    • CRITICAL: Degas by sparging with Argon for 5-10 minutes. Oxygen promotes homocoupling, which consumes boronic acid and leaves the Ar-Pd-Br species dormant and vulnerable to dehalogenation.

    • Heat to 60-80°C. Monitor via LC-MS.

Protocol B: The "Anhydrous" Method

Best for: Substrates sensitive to hydrolysis or when water is suspected of acting as a proton source.

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (finely ground, anhydrous).
  • Solvent: Anhydrous 1,4-Dioxane or DMF.

  • Execution:

    • Perform in a glovebox or under strict Schlenk conditions.

    • Heat to 90-100°C.

    • Note: Without water, the activation of the boronic acid is slower. If the reaction stalls, add trace water (0.5% v/v) to initiate the catalytic cycle.

Module 4: Comparative Data

The following data highlights how solvent and base choices impact the ratio of Product (Ar-Ar) to Byproduct (Ar-H).

Table 1: Impact of Solvent on Dehalogenation (Conditions: 4-bromoanisole, Ph-B(OH)2, Pd(PPh3)4, Base, 80°C)

Solvent SystemBaseYield (Product)Dehalogenation (Ar-H)Verdict
Ethanol NaOEt45%40% CRITICAL FAIL (Solvent acts as hydride source)
Isopropanol KOtBu30%55% CRITICAL FAIL (Secondary alcohol + strong base)
DMF K2CO382%8%ACCEPTABLE (Standard condition)
Toluene/H2O K3PO496% <1% OPTIMAL (Biphasic, mild base)

Table 2: Impact of Ligand Selection (Conditions: Difficult substrate, THF/Water, K3PO4)

LigandTypeResultMechanism Note
PPh3 Simple PhosphineSlowSlow oxidative addition exposes Ar-Pd-Br to side reactions.
XPhos Buchwald (Bulky)Fast Steric bulk accelerates Reductive Elimination, preventing Pd-H formation.
SPhos Buchwald (Bulky)Fast Excellent for electron-rich chlorides/bromides.

References

  • BenchChem Technical Support. (2025).[1][3][6] Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.[1][3][6] Link

  • Navarro, O., et al. (2004).[2] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[2] Journal of Organic Chemistry, 69, 3173-3180.[2] Link

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[4] Link

  • Ahmadi, Z., & McIndoe, J. S. (2013).[7] A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Technical Support Center: Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes to substituted isoxazoles. The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] However, its synthesis can present challenges, particularly concerning yield and regioselectivity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to enhance your success.

Core Synthetic Strategies: A Brief Overview

Two principal pathways dominate the synthesis of the isoxazole core:

  • 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This powerful method involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[3][4][5] The primary challenge lies in the management of the nitrile oxide, which is often unstable and generated in situ.[3][6]

  • Condensation of β-Dicarbonyl Compounds: This classical approach involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-enamino ketone) with hydroxylamine.[1][2] While robust, this method can suffer from a lack of regiocontrol when using unsymmetrical dicarbonyl precursors.[7]

Troubleshooting Guide & FAQs

Problem 1: Low or No Yield of the Desired Isoxazole Product

This is the most frequent issue encountered in the lab. A systematic approach to diagnosis is critical.

Q: My 1,3-dipolar cycloaddition reaction is giving a very low yield. I suspect an issue with the nitrile oxide. What should I check?

A: You are right to focus on the nitrile oxide; its generation and stability are paramount.[6] Low yields are often traced back to two main issues: inefficient generation or rapid decomposition/dimerization.

  • Inefficient Generation: The conversion of the precursor (commonly an aldoxime or hydroximoyl chloride) to the nitrile oxide may be incomplete.

    • Aldoxime Oxidation: Ensure your oxidant is active and used in the correct stoichiometry. Common oxidants include N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents.[6] The choice of base and solvent is also critical.

    • Dehydrohalogenation: For hydroximoyl chlorides, the base (e.g., triethylamine) must be strong enough to facilitate elimination but not so strong that it promotes side reactions with your starting materials.

  • Intermediate Instability & Dimerization: Nitrile oxides are highly susceptible to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which is a common cause of yield loss.[6][7] This is especially problematic if the concentration of the nitrile oxide builds up before it can react with the dipolarophile.

Actionable Solutions:

  • Slow Addition Protocol: Instead of adding all reagents at once, add the nitrile oxide precursor (or the base/oxidant that generates it) slowly over several hours to a solution containing the alkyne (dipolarophile). This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[7]

  • Ensure Dipolarophile Reactivity: Use a slight excess of the alkyne to ensure there is always a reaction partner available for the freshly generated nitrile oxide.

  • Temperature Control: Many in situ generation reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C initially) can help control the rate of nitrile oxide formation and minimize side reactions.[8]

Q: My condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine is sluggish and gives a low yield. How can I improve it?

A: The key to this reaction is controlling the pH and ensuring the reactants are in the correct reactive form.

  • pH is Critical: The reaction involves the nucleophilic attack of hydroxylamine on a carbonyl group. The pH must be suitable for both the carbonyl to be sufficiently electrophilic and the hydroxylamine to be a free nucleophile (not fully protonated). Typically, mildly acidic to neutral conditions (pH 4-7) are optimal. Using hydroxylamine hydrochloride often requires the addition of a base like sodium acetate or pyridine to buffer the system.[2]

  • Solvent Choice: The solvent must solubilize both reactants. Alcohols like ethanol are very common. In some cases, varying the solvent can dramatically impact the outcome.[1]

  • Keto-Enol Tautomerism: Remember that 1,3-dicarbonyls exist as an equilibrium of keto and enol forms. The enol form is often less reactive towards nucleophilic attack. Reaction conditions (solvent, temperature) can influence this equilibrium.

Troubleshooting Workflow for Low Yields

LowYield_Troubleshooting Start Low / No Yield Check_SM 1. Verify Starting Materials Start->Check_SM Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Check_Intermediate 3. Assess Intermediate Stability (for [3+2]) Start->Check_Intermediate SM_Purity Purity (NMR, LCMS)? Reagents Active? Check_SM->SM_Purity Cond_Temp Temperature Optimal? (Too high/low?) Check_Conditions->Cond_Temp Cond_Solvent Solvent Choice? (Solubility, Polarity) Check_Conditions->Cond_Solvent Cond_pH pH Control? (for Condensation) Check_Conditions->Cond_pH Cond_Cat Catalyst Active? (for Catalytic Rxns) Check_Conditions->Cond_Cat Inter_Dimer Nitrile Oxide Dimerization? (Furoxan Formation) Check_Intermediate->Inter_Dimer Sol_SlowAdd Solution: Slow Addition Protocol Inter_Dimer->Sol_SlowAdd

Caption: A decision-making flowchart for troubleshooting low yields.

Problem 2: Poor Regioselectivity and Formation of Isomeric Mixtures

Controlling which nitrogen and oxygen atoms of the hydroxylamine or nitrile oxide bond to which carbon of the precursor is a classic challenge. This directly impacts the yield of your target isomer.

Q: My 1,3-dipolar cycloaddition with a terminal alkyne is giving a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I exclusively get the 3,5-isomer?

A: This is a common regioselectivity issue. The Huisgen cycloaddition with terminal alkynes typically favors the 3,5-disubstituted product due to electronic and steric factors, but mixtures can occur.[9]

  • The Causality: The regiochemical outcome is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the dipole and dipolarophile. For many substrates, the energy gap differences for the two possible orientations are small, leading to mixtures.

  • The Solution - Catalysis: The most reliable way to enforce high regioselectivity for the 3,5-isomer is to use a catalyst. Copper(I)-catalyzed cycloadditions are exceptionally effective for reactions involving terminal alkynes, directing the reaction to almost exclusively yield the 3,5-disubstituted product.[9][10][11] Ruthenium catalysts have also been shown to be highly effective.[9][12]

Q: I need to synthesize a 3,4,5-trisubstituted or a 3,4-disubstituted isoxazole. The standard methods are failing. What are my options?

A: Synthesizing these "less-favored" regioisomers requires a more nuanced strategy, as simple cycloadditions often fail or give the wrong isomer.[9]

  • For 3,4,5-Trisubstituted:

    • Internal Alkynes: The most direct route is the cycloaddition of a nitrile oxide with an internal (disubstituted) alkyne. However, these are often less reactive than terminal alkynes and may require higher temperatures.[11]

    • Electrophilic Cyclization: An alternative strategy involves the electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones. This method provides access to highly substituted isoxazoles, including 4-halo-isoxazoles which can be further functionalized.[13][14]

  • For 3,4-Disubstituted:

    • β-Enamino Ketone Condensation: Modifying the classic condensation approach by using a β-enamino diketone or ketone provides excellent regiochemical control. By tuning the reaction conditions (e.g., solvent, use of a Lewis acid like BF₃·OEt₂), you can selectively direct the cyclization to form 3,4-disubstituted products.[1][9]

Decision Tree for Improving Regioselectivity

Regio_Troubleshooting Start Mixture of Regioisomers Observed Method Which Synthesis Method? Start->Method Cyclo 1,3-Dipolar Cycloaddition Method->Cyclo Cond β-Dicarbonyl Condensation Method->Cond Cyclo_Target Target Isomer? Cyclo->Cyclo_Target Cond_Sol Modify Conditions: - Solvent (e.g., EtOH vs. ACN) - Add Lewis Acid (BF₃·OEt₂) Cond->Cond_Sol Cond_Sub Modify Substrate: Use β-Enamino Ketone Derivative Cond->Cond_Sub Cyclo_35 3,5-Disubstituted Cyclo_Target->Cyclo_35   Cyclo_34 3,4-Disubstituted Cyclo_Target->Cyclo_34   Sol_Cu Use Cu(I) or Ru(II) Catalyst Cyclo_35->Sol_Cu Sol_Enamine Use Enamine/[3+2] or Internal Alkyne Cyclo_34->Sol_Enamine

Caption: A decision-making flowchart for addressing regioselectivity issues.

Problem 3: Product Instability and Purification Challenges

Q: I get a good crude yield according to NMR, but my final isolated yield is low. I suspect the product is decomposing during workup or chromatography. Is this common?

A: Yes, the isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions.

  • Strongly Basic Conditions: The N-O bond can be cleaved by strong bases. Avoid using reagents like sodium hydroxide or potassium tert-butoxide during aqueous workup if possible. Use milder bases like sodium bicarbonate.[15]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[7] Be mindful of this if you have other functional groups you intend to reduce.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond, which can be a decomposition pathway during cross-coupling reactions if conditions are not optimized.[15]

Q: My crude product contains my desired isomer, the undesired regioisomer, and furoxan byproduct, all with similar polarity. How can I purify my compound?

A: This is a classic purification challenge.

  • Optimize Chromatography: Do not rely on a single solvent system. Systematically screen solvent systems for column chromatography using TLC. A small change, like switching from ethyl acetate/hexane to dichloromethane/methanol or adding 0.1-1% triethylamine or acetic acid to the eluent, can dramatically improve separation.[7]

  • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable method for purification. A systematic screening of solvents is required.

  • Derivative Formation: In difficult cases, you can sometimes react the crude mixture with a reagent that selectively derivatizes your desired product, changing its polarity to allow for easy separation. The protecting group or tag is then removed in a subsequent step.

Advanced Strategies for Yield Improvement

Q: Are there any non-conventional techniques that can improve my yields and reduce reaction times?

A: Absolutely. Modern physical organic chemistry techniques can be very powerful.

  • Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can dramatically accelerate reaction rates and improve yields, often under milder conditions.[16][17] The acoustic cavitation effect enhances mass transfer and can promote reactions that are sluggish under conventional heating.[17] Yields for some isoxazole syntheses have been reported to increase from <10% (silent) to >90% under sonication.[16]

  • Flow Chemistry: For scaling up reactions, particularly those involving unstable intermediates like nitrile oxides, continuous flow reactors offer significant advantages. They allow for precise control over reaction time, temperature, and stoichiometry, and the small reactor volume minimizes the risk associated with the buildup of unstable species.[2]

TechniqueKey AdvantageImpact on Isoxazole Synthesis
Ultrasound Increased reaction rates, improved yields, milder conditions.[16][17]Can drive difficult cyclizations to completion in minutes instead of hours.[17]
Flow Chemistry Precise control, safe handling of unstable intermediates, easy scale-up.[2]Ideal for managing in situ nitrile oxide generation, minimizing dimerization.[2]
Table 1. Advanced techniques for improving isoxazole synthesis.

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Cu(I)-Catalyzed [3+2] Cycloaddition

This protocol is optimized for the selective formation of the 3,5-isomer from a terminal alkyne.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq), the aldoxime (1.1 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5-10 mol%), and sodium ascorbate (10-20 mol%).

  • Solvent: Add a solvent mixture, such as 1:1 tert-butanol/water or THF/water, to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Condensation

This protocol utilizes a β-enamino ketone to control the regiochemical outcome.[1]

  • Setup: In a round-bottom flask, dissolve the β-enamino ketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Lewis Acid (Optional but recommended for control): Add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.0-1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The regiochemical outcome can be highly dependent on the solvent and choice of Lewis acid.[1] Monitor the reaction by TLC or LC-MS.

  • Workup: Pour the reaction mixture into a beaker of crushed ice and water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude material by silica gel chromatography or recrystallization to yield the desired 3,4-disubstituted isoxazole.

References
  • Garcı́a-Ruiz, C., et al. (2013). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 3(43), 20985-20996. [Link]

  • Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI Pharmaceuticals. [Link]

  • ScienceDirect. (2023). Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation. ScienceDirect Topics. [Link]

  • Zhu, L., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Omega, 7(4), 3865-3874. [Link]

  • Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme Synfacts, 19(08), 0846. [Link]

  • Makarov, A., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 18(3), 470-479. [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Martins, A. P., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(11), 3328. [Link]

  • In-house knowledge.
  • Narender, M., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(5), 1849-1851. [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. [Link]

  • Nguyen, T. V., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 1229-1235. [Link]

  • Reddy, S., et al. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 19(10), 16292-16306. [Link]

  • Sharma, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34228-34246. [Link]

  • Bakherad, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26233-26241. [Link]

  • Larock, R. C., et al. (2005). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 7(5), 659-664. [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE, University of Florence. [Link]

  • Jones, K. M., et al. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 57(5), 2853-2862. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • M., N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI Molecules. [Link]

  • Taylor, R. P., et al. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1018. [Link]

  • ResearchGate. (2020). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Nguyen, T. V., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Suzuki Coupling of Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Catalyst Selection & Troubleshooting | Ticket ID: SZK-HET-001

Mission Statement

This guide is designed for medicinal chemists and process engineers encountering stalled reactivity or low yields in the Suzuki-Miyaura coupling of heteroaryl bromides. Unlike standard aryl-aryl couplings, heteroaryl substrates introduce specific failure modes—catalyst poisoning by coordinating nitrogens and rapid protodeboronation of boronic acid partners. This guide provides a self-validating logic for catalyst selection to overcome these barriers.

Module 1: Catalyst Selection Logic

The Core Challenge: Why Standard Catalysts Fail

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail with heteroaryl bromides (e.g., 2-bromopyridine, bromothiazoles) due to two mechanistic bottlenecks:

  • Oxidative Addition Stalling: Electron-rich heterocycles (like 2-aminopyrimidine) deactivate the C-Br bond, requiring a highly electron-rich ligand to facilitate oxidative addition.

  • Catalyst Poisoning: Basic nitrogens in the substrate displace phosphine ligands, forming stable, inactive Pd-bis(heterocycle) complexes (the "resting state trap").

The Solution: Bulky, Electron-Rich Precatalysts

To bypass these issues, you must use Buchwald G3/G4 Precatalysts or PEPPSI systems. These bulky ligands create a "steric wall" that prevents the heteroaryl nitrogen from binding to the Palladium center while accelerating oxidative addition.

Selection Matrix: Matching Substrate to Catalyst
Substrate ClassPrimary ChallengeRecommended Catalyst SystemLigand Role
Electron-Deficient (e.g., 2-Bromopyridine, Pyrazine)Unstable coupling partner (Protodeboronation)XPhos Pd G4 or SPhos Pd G4 SPhos provides exceptional stability; XPhos boosts oxidative addition on deactivated rings.
Sterically Hindered (e.g., 2-Bromo-3-methylthiophene)Reductive Elimination failurePd-PEPPSI-IPr The NHC ligand is extremely bulky, forcing the crowded biaryl product to eliminate.
N-Basic / Coordinating (e.g., Aminothiazoles, Imidazoles)Catalyst Poisoning (Pd-N binding)tBuXPhos Pd G3 or CataCXium A Pd G3 Massive steric bulk prevents the substrate nitrogen from coordinating to Pd.
Unstable Boronic Acids (e.g., 2-Pyridyl boronic acid)Rapid HydrolysisXPhos Pd G4 + K₃PO₄ (Low Water)Fast reaction rates outcompete the decomposition of the boronic acid.
Visualizing the Selection Process

The following decision tree illustrates the logical flow for selecting the correct catalyst based on your specific heteroaryl bromide and its coupling partner.

CatalystSelection Start START: Heteroaryl Bromide Type Deficient Electron-Deficient (Pyridine, Pyrazine) Start->Deficient Rich Electron-Rich / Basic (Aminothiazole, Imidazole) Start->Rich Hindered Sterically Hindered (Ortho-substituted) Start->Hindered UnstablePartner Is Boronic Acid Unstable? (e.g., 2-Pyridyl) Deficient->UnstablePartner Poisoning Risk of N-Coordination? Rich->Poisoning PEPPSI RECOMMENDATION: Pd-PEPPSI-IPr (Forces Elimination) Hindered->PEPPSI Ortho-subs XPhos RECOMMENDATION: XPhos Pd G4 (Fast Oxidative Addition) UnstablePartner->XPhos Yes (Speed is key) SPhos RECOMMENDATION: SPhos Pd G4 (General Purpose) UnstablePartner->SPhos No (Standard) Poisoning->XPhos Moderate tBuXPhos RECOMMENDATION: tBuXPhos Pd G3 (Prevents Poisoning) Poisoning->tBuXPhos High N-Basicity

Figure 1: Decision logic for selecting palladium precatalysts based on heteroaryl substrate electronics and sterics.

Module 2: Troubleshooting & Diagnostics

Issue 1: The "Black Box" Failure (0% Conversion)

Symptom: The reaction mixture turns black immediately (Pd precipitation) or remains clear with no product formation. Diagnosis: Catalyst Poisoning.[1][2] The heteroaryl nitrogen has displaced your ligand. Fix:

  • Switch to Precatalysts: Do not mix Pd(OAc)₂ and ligand in situ. Use XPhos Pd G4 . The precatalyst guarantees the active L-Pd(0) species is formed before the substrate can interfere [1].[1]

  • Increase Temperature: Poisoning is an equilibrium process. Higher temperatures (80°C+) favor the entropy of ligand dissociation, allowing the catalytic cycle to proceed.

Issue 2: Protodeboronation (The "Deborylated" Byproduct)

Symptom: You recover the heteroaryl bromide unreacted, but the boronic acid has converted to H-Ar (mass = M-Br+H). Mechanism: Heteroaryl boronic acids (especially 2-pyridyl) are prone to base-catalyzed hydrolysis. Fix:

  • Base Selection: Switch from Carbonate (K₂CO₃) to Phosphate (K₃PO₄) . Phosphate is less aggressive toward the C-B bond while sufficiently basic for transmetallation [2].

  • Water Control: Reduce water ratio. Standard is 4:1 Solvent:Water. Try 10:1 or use anhydrous conditions with CsF.

  • Slow Addition: Add the unstable boronic acid via syringe pump over 1 hour to keep its concentration low relative to the catalyst.

Module 3: Experimental Protocols

Protocol A: General Screening for Heteroaryl Bromides

Use this protocol for initial optimization of unknown substrates.

Reagents:

  • Heteroaryl Bromide (1.0 equiv)

  • Boronic Acid/Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: In a vial equipped with a stir bar, add the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G4.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling.[1][3]

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat to 80°C for 2-12 hours.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Analyze by LCMS.

Protocol B: The "Difficult" Coupling (PEPPSI Method)

Use for sterically hindered substrates (ortho-ortho couplings).

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: KOtBu (for anhydrous) or K₂CO₃ (for aqueous)[4]

  • Solvent: Toluene or Dioxane[5]

Workflow:

  • Add Pd-PEPPSI-IPr, boronic acid, and base to the vessel.

  • Evacuate/Argon purge.

  • Add solvent and heteroaryl bromide.

  • Heat to 60-100°C . PEPPSI catalysts are extremely robust and can withstand higher temperatures without decomposing [3].

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for 2-bromopyridine? A: No. Tetrakis is kinetically slow and the triphenylphosphine ligands are easily displaced by the pyridine nitrogen, killing the catalyst. You need a bulky, electron-rich ligand like XPhos or SPhos.

Q: My boronic acid is a 2-pyridyl species and it decomposes instantly. What now? A: 2-Pyridyl boronic acids are notoriously unstable.

  • Option A: Switch to a MIDA Boronate .[6] These slowly release the active boronic acid, keeping the concentration low and preventing decomposition [4].

  • Option B: Use a BF3K salt (Potassium organotrifluoroborate) which is more stable to hydrolysis.

Q: Why use G4 precatalysts instead of G3? A: G4 precatalysts (based on N-methylcarbazole) are more soluble in common solvents and generate the active Pd(0) species more cleanly than G3, which can release an inhibiting amine byproduct in rare cases [1].

References

  • Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • Base Effects: Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." J. Am. Chem. Soc., 2010.

  • PEPPSI System: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006.

  • MIDA Boronates: Knapp, D. M., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates."[6] J. Am. Chem. Soc., 2009.

Sources

Base selection for optimizing Wittig reactions with electron-deficient aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Wittig Reactions for Electron-Deficient Aldehydes

Status: Operational Ticket Type: Advanced Synthesis Optimization Subject: Preventing decomposition and controlling selectivity in highly reactive aldehyde substrates.

Executive Summary: The Reactivity Paradox

Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde, pyridin-2-carboxaldehyde, perfluoro-alkyl aldehydes) present a specific "reactivity paradox" in Wittig olefination. While their high electrophilicity theoretically accelerates the desired alkene formation, it simultaneously lowers the activation energy for fatal side reactions—specifically Cannizzaro disproportionation , aldol condensation , and nucleophilic attack by the base itself.

This guide replaces "textbook" Wittig protocols with optimized workflows designed to protect the aldehyde while maintaining ylide reactivity.

Module 1: The Base Selection Matrix

Logic: The pKa of the base must match the phosphonium salt, but its nucleophilicity must be minimized to protect the aldehyde.

Table 1: Base Compatibility for Electron-Deficient Substrates

Base ClassSpecific ReagentpKa (conj. acid)Risk ProfileBest Use Case
Inorganic Carbonates K₂CO₃ / 18-Crown-6~10 (heterogeneous)Low Risk. Non-nucleophilic, mild.Gold Standard for semi-stabilized ylides & highly unstable aldehydes. (Boden Conditions).
Silazides NaHMDS / KHMDS26-30Medium Risk. Bulky, non-nucleophilic.Best for Non-Stabilized Ylides. Salt-free conditions favor Z-selectivity without attacking the aldehyde.
Alkoxides KOtBu17High Risk. Nucleophilic attack on carbonyl.Use only if ylide is pre-formed at -78°C before aldehyde addition.
Alkyllithiums n-BuLi50Critical Risk. Direct addition to aldehyde.Avoid unless strictly necessary. Requires rigorous pre-formation and low temp.
Specialty Ag₂CO₃N/AMinimal Risk. Niche method for extremely base-sensitive aldehydes (e.g., sugar-derived).

Module 2: Decision Logic & Workflows

Figure 1: Base Selection Decision Tree Caption: Logical flow for selecting the optimal base based on ylide stability and aldehyde sensitivity.

BaseSelection Start Start: Analyze Reagents YlideType Ylide Type? Start->YlideType Stab Stabilized / Semi-Stabilized (pKa < 15) YlideType->Stab EWG present NonStab Non-Stabilized (pKa > 20) YlideType->NonStab Alkyl group AldehydeSens Aldehyde Sensitivity? Stab->AldehydeSens AldehydeSens2 Aldehyde Sensitivity? NonStab->AldehydeSens2 HighSens High (e.g., Nitro, Pyridine) AldehydeSens->HighSens LowSens Low (e.g., Anisaldehyde) AldehydeSens->LowSens AldehydeSens2->HighSens AldehydeSens2->LowSens Boden PROTOCOL A: Boden Conditions (K2CO3 + 18-C-6) HighSens->Boden HMDS PROTOCOL B: Silazide (NaHMDS) -78°C Pre-formation HighSens->HMDS DCM Standard DCM/Water Biphasic LowSens->DCM BuLi Standard n-BuLi (Risk of attack) LowSens->BuLi

Module 3: Critical Troubleshooting (Q&A)

Q1: My reaction mixture turned black/tarry immediately upon adding the aldehyde. What happened?

Diagnosis: You likely triggered the Cannizzaro reaction or polymerization. Electron-deficient aldehydes are "nucleophile magnets." If you used a hydroxide base or excess alkoxide (like KOtBu), the base attacked the aldehyde carbonyl instead of deprotonating the phosphonium salt. Corrective Action:

  • Switch to Heterogeneous Conditions: Use Protocol A (Boden Conditions). The solid base (K₂CO₃) limits the concentration of active base in solution, preventing side reactions.

  • Inverse Addition: Ensure the ylide is fully formed before adding the aldehyde. Never mix base, salt, and aldehyde simultaneously if using strong bases.

Q2: I need the E-alkene, but I'm getting a mixture. How do I force selectivity with these reactive aldehydes?

Diagnosis: Electron-deficient aldehydes possess low transition state barriers, often leading to erosion of stereoselectivity (leakage). Corrective Action:

  • For Stabilized Ylides: Use a non-polar solvent (Toluene or DCM) rather than MeOH.

  • For Non-Stabilized Ylides: Use the Schlosser Modification .[1][2][3]

    • Form ylide with PhLi (salt-free conditions are crucial).

    • Add aldehyde at -78°C (forms betaine).

    • Add a second equivalent of PhLi (deprotonates betaine to

      
      -oxido ylide).[4]
      
    • Add proton source (HCl/ether) then KOtBu. Why: This forces thermodynamic equilibration to the trans-intermediate before elimination.

Q3: The aldehyde is not reacting, but the ylide color is visible.

Diagnosis: The aldehyde might be forming a hydrate or hemiacetal if the solvent is not strictly anhydrous, or the "electron-deficient" nature is deactivating the ylide via charge transfer complexes. Corrective Action:

  • Dry Your Solvent: Electron-deficient aldehydes hydrate rapidly. Ensure THF/DCM is distilled or from a fresh SPS column.

  • Lewis Acid Additive: Add 1.0 eq of LiBr. Lithium coordinates to the carbonyl oxygen, increasing electrophilicity further without acting as a base.

Module 4: Optimized Protocols

Protocol A: The "Boden" Method (High Safety)

Best for: Semi-stabilized ylides + Highly sensitive aldehydes (e.g., 4-nitrobenzaldehyde).

  • Reagents: Phosphonium salt (1.1 eq), Aldehyde (1.0 eq), K₂CO₃ (anhydrous, 2.0 eq), 18-Crown-6 (0.1 eq).

  • Solvent: DCM or THF (0.5 M concentration).

  • Procedure:

    • Mix phosphonium salt, K₂CO₃, and 18-crown-6 in solvent. Stir for 15 mins at RT.

    • Add aldehyde in one portion.[5][6]

    • Heat to reflux (DCM: 40°C, THF: 65°C) for 2–12 hours.

    • Note: The reaction is heterogeneous. Vigorous stirring is required.

  • Workup: Filter off solids, concentrate filtrate, and purify.

Protocol B: The Silazide Method (High Reactivity)

Best for: Non-stabilized ylides + Sensitive aldehydes.

  • Reagents: Phosphonium salt (1.1 eq), NaHMDS (1.05 eq, 1M in THF), Aldehyde (1.0 eq).

  • Procedure:

    • Suspend phosphonium salt in dry THF at -78°C .

    • Add NaHMDS dropwise. The characteristic ylide color (yellow/orange) must appear.

    • Stir at 0°C for 30 mins to ensure complete formation, then cool back to -78°C .

    • Add the aldehyde (dissolved in minimal THF) slowly down the side of the flask.

    • Stir at -78°C for 1 hour, then allow to warm to RT slowly.

  • Why this works: NaHMDS is bulky and non-nucleophilic (unlike BuLi), reducing direct attack on the nitro/pyridine rings.

Module 5: Mechanistic Visualization

Figure 2: Competing Pathways in Electron-Deficient Systems Caption: Pathway A (Wittig) is desired. Pathway B (Cannizzaro/Attack) occurs if the base is too nucleophilic or the ylide is not pre-formed.

ReactionPathways Aldehyde Electron-Deficient Aldehyde (R-CHO) Attack Direct Attack on Carbonyl (Tetrahedral Intermediate) Aldehyde->Attack Strong Nucleophile (OH-, BuLi) OPA Oxaphosphetane (4-membered ring) Aldehyde->OPA Pre-formed Ylide (Non-nuc Base) Base Base (B:) Base->Attack Ylide Phosphonium Ylide Ylide->OPA SideProducts Cannizzaro Products / Polymerization Attack->SideProducts Alkene Desired Alkene OPA->Alkene Syn-Elimination

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][6][7][8][9][10][11] Chemical Reviews, 89(4), 863–927. Link

  • Boden, R. M. (1975). Synthesis of olefins from carbonyl compounds and phosphonium salts under mild conditions.[9] Synthesis, 1975(12), 784. Link

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85. Link

  • Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126. Link

  • Abelman, M. M. (1991). Silver carbonate as a mild base for the Wittig reaction.[9] Tetrahedron Letters, 32(50), 7389-7392. Link

Sources

Technical Support Center: Overcoming Reactivity Challenges with 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-Bromophenyl)isoxazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reactivity issues encountered with this versatile bifunctional molecule. Here, we synthesize our in-house expertise with established literature to provide you with practical, evidence-based solutions to achieve your synthetic goals.

Understanding the Reactivity Landscape

This compound presents two key reactive sites: the aldehyde at the 3-position of the isoxazole ring and the bromo-substituent on the phenyl ring at the 5-position. The inherent electronic properties of the isoxazole ring, being electron-withdrawing, can influence the reactivity of both functional groups. This guide is structured in a question-and-answer format to directly address potential challenges you may face.

Troubleshooting Guide & FAQs

Part 1: Reactions at the Aldehyde Functional Group

The aldehyde group is a versatile handle for chain extension and functionalization. However, its reactivity can be modulated by the attached isoxazole ring.

Question 1: I am observing low yields in my Wittig or Horner-Wadsworth-Emmons (HWE) reaction. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in olefination reactions with this compound can stem from several factors, primarily related to the electrophilicity of the aldehyde and the stability of the ylide or phosphonate carbanion.

Causality: The electron-withdrawing nature of the isoxazole ring should, in principle, enhance the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.[1][2] However, issues can arise from steric hindrance or suboptimal reaction conditions.

Troubleshooting Steps:

  • Choice of Base and Ylide Stability:

    • For Wittig reactions , if using a stabilized ylide (e.g., one with an adjacent ester or ketone), a milder base like sodium carbonate or triethylamine may be sufficient. For less stable ylides, stronger bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF or DMSO are necessary to generate the ylide in situ.[3][4][5] Ensure the reaction is conducted under anhydrous and inert conditions to prevent quenching of the highly basic ylide.

    • For Horner-Wadsworth-Emmons (HWE) reactions , which typically utilize phosphonate esters, common bases include NaH, potassium tert-butoxide (t-BuOK), or lithium hexamethyldisilazide (LiHMDS). HWE reagents are generally more nucleophilic than their Wittig counterparts and can be effective even with less reactive aldehydes.[6][7][8][9]

  • Reaction Temperature: Some olefination reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating the reaction mixture. Conversely, for highly reactive, unstable ylides, low temperatures (e.g., -78 °C to 0 °C) may be required during the ylide generation and initial addition phase to minimize side reactions.

  • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like THF, DMF, or DMSO are generally preferred as they can help to solvate the intermediates and facilitate the reaction.

  • Steric Hindrance: While the aldehyde itself is not exceptionally hindered, the 5-phenyl group could pose some steric challenge to bulky ylides. If you suspect steric hindrance is an issue, consider using a less bulky phosphonium salt or phosphonate ester if your synthesis allows.

Workflow for Optimizing Olefination Reactions:

Caption: Optimization workflow for olefination reactions.

Question 2: My Knoevenagel condensation is sluggish. How can I drive the reaction to completion?

Answer:

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base.[10] Sluggishness can be due to insufficient activation of the methylene compound or the reversibility of the initial addition step.

Troubleshooting Steps:

  • Catalyst Choice: While weak amines like piperidine or pyridine are standard, you might require a more effective catalyst system. Consider using a Lewis acid in conjunction with a base, or employing a pre-catalyst system. Baker's yeast has also been reported as an eco-friendly catalyst for this transformation.[11]

  • Dehydration: The Knoevenagel condensation is a condensation reaction, meaning water is eliminated. To drive the equilibrium towards the product, it is crucial to remove the water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.

  • Active Methylene Compound: Ensure the methylene compound you are using is sufficiently activated (i.e., flanked by two strong electron-withdrawing groups like cyano, nitro, or ester groups).

Question 3: I am attempting a reductive amination and observing incomplete conversion or side products. What can I do?

Answer:

Reductive amination is a two-step process in one pot: the formation of an imine followed by its reduction.[7][12][13] Problems can arise at either stage.

Troubleshooting Steps:

  • Imine Formation: The initial formation of the imine is often the rate-limiting step and is typically acid-catalyzed. A catalytic amount of a weak acid, such as acetic acid, can facilitate this step. However, the pH must be carefully controlled, as too much acid will protonate the amine nucleophile, rendering it unreactive.

  • Choice of Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that selectively reduces the imine in the presence of the aldehyde is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and more selective than sodium borohydride (NaBH₄).[12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[13]

  • Reaction Conditions: The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ensure anhydrous conditions to favor imine formation.

Part 2: Reactions at the 4-Bromophenyl Group

The bromo-substituent is a prime handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.

Question 4: My Suzuki-Miyaura coupling reaction is giving low yields of the desired biaryl product. What are the key parameters to optimize?

Answer:

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the catalyst system, base, and solvent. The presence of the isoxazole and aldehyde functionalities in your substrate can also influence the reaction.

Causality: The electron-withdrawing nature of the isoxazole-3-carbaldehyde moiety can make the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle. However, the nitrogen and oxygen atoms of the isoxazole ring could potentially coordinate to the palladium center, inhibiting catalysis.

Troubleshooting Steps:

  • Palladium Catalyst and Ligand Selection: This is the most critical factor.

    • For general robustness: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) is an excellent starting point as it is often effective for a wide range of aryl bromides.

    • For challenging couplings: If you suspect catalyst inhibition or are dealing with a sterically hindered boronic acid, consider using catalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in combination with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂. These ligands promote both the oxidative addition and reductive elimination steps.

    • For heteroaryl substrates: Specific catalysts have been developed for the coupling of heteroaryl halides, which can be challenging. While your bromide is on a phenyl ring, the overall molecule is heterocyclic. Catalysts like Pd(Amphos)₂Cl₂ have shown high efficacy in such cases.

  • Base: The choice of base is crucial for the transmetalation step.

    • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. Cs₂CO₃ is often more effective for less reactive substrates.

    • The base should be finely powdered and anhydrous to ensure optimal reactivity.

  • Solvent System:

    • A mixture of an organic solvent and water is often employed. Common solvent systems include dioxane/water, toluene/water, or DME/water. The water is necessary to dissolve the inorganic base and facilitate the transmetalation.

    • Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

Optimized Suzuki-Miyaura Conditions for Functionalized Isoxazoles:

ParameterRecommended ConditionsRationale
Catalyst [Pd(dppf)Cl₂] or Pd(OAc)₂/SPhosRobustness and high activity for challenging substrates.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Effective for a broad range of substrates.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OGood solubility for reagents and facilitates transmetalation.
Temperature 80-100 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling:

Caption: Troubleshooting guide for Suzuki-Miyaura coupling.

Experimental Protocols

General Protocol for a Horner-Wadsworth-Emmons Reaction
  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • In a Schlenk flask, combine this compound (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), the palladium catalyst (e.g., [Pd(dppf)Cl₂], 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Sources

Removal of triphenylphosphine oxide from Wittig reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Removal of Triphenylphosphine Oxide (TPPO)

Case ID: TPPO-REM-001 Status: Active Agent: Senior Application Scientist Subject: Advanced Protocols for TPPO Removal from Wittig & Mitsunobu Reaction Mixtures

Executive Summary: The "Sticky" Problem

Triphenylphosphine oxide (TPPO) is the thermodynamic sink of the Wittig reaction. Its high lattice energy makes it prone to crystallizing with your product, while its moderate polarity often causes it to "streak" or co-elute during silica chromatography.

The Core Challenge:

  • Stoichiometry: For every mole of alkene formed, you generate one mole of TPPO (MW: 278.29 g/mol ). In large-scale reactions, the mass of waste often exceeds the mass of the product.

  • Solubility Paradox: TPPO is soluble in most polar organic solvents (DCM, MeOH, THF) but poorly soluble in non-polar alkanes. However, it can "supersaturate" or form soluble aggregates in the presence of your product, defying simple precipitation.

Decision Matrix: Selecting Your Protocol

Do not default to chromatography.[1] Use this logic gate to select the most efficient removal method based on your product's chemistry.

TPPO_Removal_Matrix Start START: Characterize Product Polarity Is Product Polar? Start->Polarity Scale Scale > 10g? Polarity->Scale Yes (Polar) Method_Precip Method A: Non-Polar Precipitation (Hexane/Ether) Polarity->Method_Precip No (Non-Polar) AcidSens Acid Sensitive? Scale->AcidSens No (Small Scale) Method_CaBr2 Method C: CaBr2 Complexation (THF/Toluene) Scale->Method_CaBr2 Yes (Large Scale) Method_ZnCl2 Method B: ZnCl2 Complexation (Ethanol/THF) AcidSens->Method_ZnCl2 No Method_Resin Method D: Polymer-Supported TPP (Prevention) AcidSens->Method_Resin Yes

Figure 1: Strategic decision tree for selecting the optimal TPPO removal method based on product polarity and reaction scale.

Technical Protocols & Methodologies

Method A: The Solubility Switch (Precipitation)

Best for: Non-polar products (lipophilic alkenes, esters).

Mechanism: TPPO is highly soluble in DCM and Chloroform but virtually insoluble in Hexanes (


 mg/mL) and cold Diethyl Ether.

Protocol:

  • Concentrate: Evaporate the reaction solvent (often THF or DCM) completely. Residual polar solvent will solubilize TPPO.

  • Suspend: Add a minimal amount of Et₂O (Diethyl Ether) to dissolve the oil.

  • Precipitate: Slowly add Pentane or Hexane (ratio 1:3 vs Ether) with vigorous stirring.

  • Incubate: Cool to 0°C or -20°C for 2 hours. TPPO will crystallize as white needles.

  • Filter: Pass through a coarse frit or a Celite pad. Wash the cake with cold Hexane.

Critical Checkpoint: If an oil forms instead of crystals, add a "seed" crystal of pure TPPO if available, or scratch the glass. Oiling out traps your product.

Method B: The Zinc Chloride Complexation (The "Batesky" Method)

Best for: Polar products soluble in Ethanol or THF.

Mechanism: ZnCl₂ forms a robust 1:2 coordination complex with TPPO:


. This complex is insoluble in Ethanol and Acetone, whereas most organic products remain soluble.

Reagents:

  • Anhydrous ZnCl₂ (highly hygroscopic—handle quickly).

  • Solvent: Ethanol (absolute) or THF.

Step-by-Step Protocol:

  • Preparation: Dissolve the crude reaction mixture in Ethanol (approx. 5 mL per gram of crude).

  • Stoichiometry: Prepare a solution of ZnCl₂ in Ethanol (approx. 1.8 M).[1] You need 0.6 equivalents of ZnCl₂ relative to the theoretical amount of TPPO (a slight excess over the 0.5 stoichiometric req).

  • Addition: Add the ZnCl₂ solution to the crude mixture at room temperature.

  • Observation: A bulky white precipitate should form immediately.

  • Work-up: Stir for 15 minutes. Filter the solid

    
     complex.[1][2]
    
  • Wash: Wash the solid cake with a small amount of Ethanol.

  • Final Polish: Concentrate the filtrate. If ZnCl₂ residue remains, partition between EtOAc and Water (ZnCl₂ is water-soluble; your product likely partitions to organic).

Data Validation (Solubility of Complex):

Solvent Solubility of ZnCl₂(TPPO)₂
Ethanol Insoluble
Acetone Insoluble
THF Partially Soluble (Use CaBr₂ for THF)

| Water | Decomposes (Releases TPPO) |

Method C: The Calcium Bromide "Trap"

Best for: Reactions performed in THF where you want to avoid solvent swaps.

Mechanism: CaBr₂ forms a complex with TPPO that is insoluble in THF, Toluene, and MTBE. This is superior to MgCl₂ methods which often require Toluene.

Protocol:

  • Reagent: Use anhydrous CaBr₂.

  • Direct Addition: If your Wittig reaction is in THF, do not evaporate.

  • Dosing: Add 0.6 - 0.7 equivalents of CaBr₂ (finely ground powder) directly to the reaction mixture.

  • Aging: Stir for 30 minutes at room temperature.

  • Filtration: Filter the resulting solids. The filtrate contains your product, significantly depleted of TPPO (>95% removal).

Troubleshooting & FAQs

Q: I tried the Hexane precipitation, but I got a sticky yellow oil instead of crystals. What now? A: You likely have "Oiling Out." This happens when the polarity difference is too stark or residual THF is present.

  • Fix: Re-dissolve the oil in a small amount of DCM or Ether. Add Hexane dropwise until cloudy, then add a seed crystal of TPPO. Sonicate the flask. Sonication is excellent for breaking supersaturation in oils.

Q: Can I use the ZnCl₂ method if my product has a tertiary amine? A: Proceed with caution. ZnCl₂ is a Lewis acid and can coordinate with amines (Lewis bases).

  • Test: Run a small-scale pilot (50 mg). If your yield drops, the Zinc is chelating your product. Switch to Method A or use Oxalyl Chloride modification (converts TPPO to chlorophosphonium salt, though this is harsher).

Q: My product co-spots with TPPO on TLC. How do I visualize separation? A: TPPO is UV active and stains strongly with Iodine.

  • Tip: Use a stain that targets your product specifically (e.g., KMnO4 for alkenes, Vanillin for alcohols) to distinguish it from the TPPO spot. TPPO has an Rf of ~0.3 in 1:1 EtOAc/Hexane.

Q: Is the MgCl₂ method the same as the ZnCl₂ method? A: Similar, but MgCl₂ complexes are generally less stable in polar solvents like Ethanol. The MgCl₂ method (often attributed to Donald Craig) works best in Toluene. If you are in Toluene, MgCl₂ is fine. If you are in Ethanol/THF, ZnCl₂ or CaBr₂ are superior.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2][3][4][5][6][7] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Hergueta, A. R. (2022).[7] Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.[7][8][9] Organic Process Research & Development, 26(6), 1845–1853.[7] [Link][9]

  • Byrne, P. A., et al. (2012).[3][10] A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions.[3][10] Organic & Biomolecular Chemistry, 10, 3531-3537.[3][10] [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Classic reference for solvent solubility profiles of TPPO).

Sources

Stability issues of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: BPI-3-CHO | CAS: 863391-64-4 (Analogous)

Senior Application Scientist: Dr. A. Vance

Introduction

Welcome to the technical support hub for 5-(4-Bromophenyl)isoxazole-3-carbaldehyde . This compound is a critical intermediate in the synthesis of bioactive heterocycles, particularly for anti-inflammatory and antimicrobial drug discovery.[1]

However, users frequently report stability issues ranging from spontaneous oxidation to complete degradation during workup. This guide deconstructs these failure modes using mechanistic insights to ensure your synthetic success.

Module 1: Critical Stability Factors

The instability of this molecule arises from the synergistic reactivity of the electron-deficient isoxazole ring and the C3-aldehyde .

Susceptibility to Autoxidation

The aldehyde proton at the C3 position is activated by the electron-withdrawing nature of the isoxazole ring. Upon exposure to atmospheric oxygen, it rapidly oxidizes to 5-(4-bromophenyl)isoxazole-3-carboxylic acid .

  • Symptom: The white crystalline solid turns yellow or brown.

  • Diagnostic: LCMS shows a mass shift of M+16 (Oxygen insertion).

Base-Induced Ring Fragmentation (The "Hidden" Killer)

Isoxazoles are generally stable in acid but notoriously fragile in base. The presence of the electron-withdrawing aldehyde at C3 makes the ring highly electrophilic. Strong bases (hydroxides, alkoxides) can attack the ring, leading to N-O bond cleavage and the formation of enaminones or nitriles.

  • Symptom: Complete consumption of starting material with no recovery of the aldehyde or carboxylic acid.

  • Diagnostic: Complex NMR mixtures; disappearance of the characteristic isoxazole C4 proton signal (~6.9–7.1 ppm).

Pseudo-Impurity Formation (Solvent Adducts)

In nucleophilic solvents (MeOH, EtOH), the highly reactive aldehyde forms hemiacetals or acetals. In the presence of water, it forms a gem-diol (hydrate).

  • Symptom: LCMS peaks at M+32 (Methanol adduct) or M+18 (Hydrate).

  • Note: These are often reversible "artifacts" of the analysis solvent but can become permanent if acid catalysts are present.

Module 2: Troubleshooting & FAQs

Q1: "My LCMS shows the correct mass, but the NMR shows a complex mixture in Methanol-d4."

Diagnosis: You are observing hemiacetal formation . Explanation: The electron-poor aldehyde reacts with methanol. This is an equilibrium process. Solution:

  • Immediate Fix: Switch your NMR solvent to DMSO-d6 or CDCl3 .

  • Protocol Adjustment: Avoid alcoholic solvents for reactions involving this aldehyde unless you intend to trap it as an acetal.

Q2: "I tried a Cannizzaro reaction to get the alcohol, but the ring fell apart."

Diagnosis: Base-mediated Ring Cleavage (BIRC) . Explanation: Standard Cannizzaro conditions (50% NaOH) are too harsh. The hydroxide ion attacks the isoxazole ring (likely at C5 or via deprotonation of C4 if possible, though less likely here) rather than the aldehyde. Solution:

  • Alternative: Use Sodium Borohydride (NaBH4) in THF/EtOH at 0°C for reduction to the alcohol.

  • For Oxidation: Use Pinnick oxidation (NaClO2) buffered to pH 3-4 to access the acid without ring damage.

Q3: "The compound turned into a yellow gum during storage."

Diagnosis: Autoxidation and Polymerization. Explanation: The generated carboxylic acid (from oxidation) can catalyze aldol-type polymerizations of the remaining aldehyde. Solution:

  • Storage: Store under Argon at -20°C.

  • Purification: If the solid is yellow, repurify via a short silica plug (eluting with Hexane/EtOAc) immediately before use.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the three primary failure modes: Oxidation, Solvolysis, and Ring Cleavage.

DegradationPathways cluster_conditions Reaction Conditions Aldehyde 5-(4-Bromophenyl) isoxazole-3-carbaldehyde (Target) Acid Carboxylic Acid (Impurity M+16) Aldehyde->Acid Air/O2 (Autoxidation) Hemiacetal Hemiacetal/Hydrate (Reversible M+18/32) Aldehyde->Hemiacetal ROH/H2O (Solvolysis) RingOpen Enaminone/Nitrile (Irreversible Degradation) Aldehyde->RingOpen Strong Base (NaOH/NaOMe) Ring Cleavage

Figure 1: Primary degradation pathways. Note that base-induced cleavage is irreversible.

Module 4: Recommended Experimental Protocols

Protocol A: Safe Reduction to Alcohol

Avoids base-mediated decomposition.

  • Dissolution: Dissolve 1.0 eq of aldehyde in anhydrous THF (0.1 M).

  • Cooling: Cool to 0°C (Ice bath).

  • Addition: Add 0.5 eq of NaBH4 portion-wise.

    • Why? Borohydride is mild enough to reduce the aldehyde without touching the aryl bromide or the isoxazole ring.

  • Quench: Quench carefully with Sat. NH4Cl (mildly acidic) rather than HCl to prevent acid-catalyzed rearrangements.

  • Extraction: Extract with EtOAc.

Protocol B: Suzuki Coupling on the Aryl Bromide

Preserves the aldehyde functionality.

  • Protection (Crucial): Do NOT run the coupling on the free aldehyde. The basic conditions (K2CO3/Cs2CO3) will degrade it.

  • Step 1: Protect aldehyde as a dimethyl acetal (MeOH, cat. pTsOH, reflux).

  • Step 2: Perform Suzuki coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/Water).

  • Step 3: Deprotect with mild acid (2N HCl/THF) at room temperature.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose reaction failures quickly.

Troubleshooting Start Problem Detected CheckLCMS Check LCMS Data Start->CheckLCMS MassPlus16 Mass = M+16 CheckLCMS->MassPlus16 M+16 MassPlus32 Mass = M+32 (or M+14) CheckLCMS->MassPlus32 M+32 MassGone Mass M Missing / Complex CheckLCMS->MassGone No Product Oxidation Diagnosis: Oxidation Fix: Degas solvents, use Ar balloon MassPlus16->Oxidation Solvolysis Diagnosis: Hemiacetal Fix: Change solvent to ACN/THF MassPlus32->Solvolysis BaseDeath Diagnosis: Ring Opening Fix: Lower pH, use weaker bases MassGone->BaseDeath

Figure 2: Rapid diagnostic workflow for reaction monitoring.

References

  • Isoxazole Synthesis & Reactivity

    • Praveen, C., et al.[2] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[2] Synlett, 2010, 777-781.[2]

    • General Isoxazole Chemistry: Isoxazoles are sensitive to reductive cleavage and base-induced ring opening (BIRC). See: Organic Chemistry Portal - Isoxazole Synthesis.

  • Aldehyde Oxidation Mechanisms

    • Ning, Y., et al.[2][3] "Reactions under basic conditions afford...[2][4] isoxazoles via an anionic enolate."[2] J. Org.[2] Chem., 2018, 83, 203-219.[2] (Discusses sensitivity of isoxazole derivatives to reaction conditions).

  • Product Data & Handling

    • Sigma-Aldrich Technical Data: 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (Analogous structure handling).

    • Chem-Impex: Isoxazole-3-carbaldehyde general stability and storage (0-8°C).[1]

Sources

Validation & Comparative

Comparing Suzuki coupling of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde with other aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Suzuki-Miyaura cross-coupling of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde . It is designed for medicinal chemists and process engineers who require a comparative understanding of this substrate's reactivity profile against standard aryl bromides.

Executive Summary & Substrate Analysis

The substrate This compound (referred to herein as Substrate-A ) represents a unique class of "super-activated" electrophiles in palladium-catalyzed cross-coupling. Unlike standard aryl halides, Substrate-A possesses two distinct electron-withdrawing motifs that synergistically influence its reactivity:

  • The Isoxazole Core: A

    
    -deficient heteroaromatic ring that exerts a strong inductive ($ -I 
    
    
    
    -M $) pull on the attached phenyl ring.
  • The 3-Carbaldehyde Moiety: A carbonyl group that further decreases electron density across the heteroaromatic system.

Impact on Catalysis: This electron deficiency significantly lowers the activation energy for the Oxidative Addition step (the typically rate-determining step for aryl bromides). However, the presence of the aldehyde and the base-sensitive isoxazole ring introduces chemo-selectivity challenges (e.g., Cannizzaro disproportionation, isoxazole ring cleavage) that are absent in simpler aryl bromides.

Mechanistic Visualization

The following diagram illustrates the electronic activation and the critical decision points in the catalytic cycle.

G Substrate 5-(4-Bromophenyl) isoxazole-3-carbaldehyde OxAdd Oxidative Addition (Fast due to EWG) Substrate->OxAdd Activated C-Br Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation (Base Dependent) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim SideRxn RISK: Aldehyde Degradation (Cannizzaro/Aldol) TransMet->SideRxn Strong Base (OH-) RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the accelerated oxidative addition due to the isoxazole electron-withdrawing group (EWG) and the side-reaction risks associated with the aldehyde.

Comparative Reactivity Profile

To objectively assess Substrate-A , we compare it against three standard aryl bromides representing different electronic environments. The data below synthesizes reactivity trends observed in heteroaryl coupling literature [1][2].

Table 1: Reactivity & Performance Comparison
FeatureSubstrate-A (Isoxazole-Aldehyde)4-Bromobenzaldehyde (Activated Reference)Bromobenzene (Standard Reference)4-Bromoanisole (Deactivated)
Electronic Nature Highly Electron Deficient (

)
Electron Deficient (

)
Neutral (

)
Electron Rich (

)
Oxidative Addition Rate Very Fast FastModerateSlow
Limiting Factor Base Sensitivity (Aldehyde/Isoxazole stability)Side reactions (Cannizzaro)Sterics (if substituted)Oxidative Addition
Preferred Catalyst Pd(dppf)Cl

or Pd(PPh

)

Pd(OAc)

/ SPhos
Pd(PPh

)

Pd

(dba)

/ P(t-Bu)

Preferred Base Weak/Anhydrous (K

PO

, K

CO

)
Carbonates (Na

CO

)
Standard (Na

CO

, K

PO

)
Stronger bases often tolerated
Typical Yield 75–85%85–95%90–98%80–90%

Key Insight: While Substrate-A undergoes oxidative addition more rapidly than 4-bromoanisole, its final yield is often lower not due to lack of reactivity, but due to the instability of the aldehyde functionality under the basic, aqueous conditions typically employed for Suzuki couplings.

Optimized Experimental Protocol

This protocol is designed to mitigate the specific risks associated with Substrate-A : aldehyde degradation and isoxazole ring opening.

Rationale for Conditions
  • Solvent (DME/Water): Dimethoxyethane (DME) provides excellent solubility for the polar isoxazole substrate while maintaining a boiling point (

    
    C) that allows for thermal activation without degrading the aldehyde.
    
  • Base (K

    
    PO
    
    
    
    ):
    Tripotassium phosphate is chosen over carbonates or hydroxides. It buffers the pH effectively, minimizing the risk of base-catalyzed aldol condensation or Cannizzaro reactions on the 3-carbaldehyde group [3].
  • Catalyst (Pd(dppf)Cl

    
    ):  The bidentate ferrocenyl ligand confers high stability to the Pd center, preventing "palladium black" precipitation which is common when coupling electron-deficient substrates that react rapidly.
    
Step-by-Step Procedure

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (0.03 equiv / 3 mol%)
  • K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: DME : H

    
    O (4:1 ratio)
    

Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the isoxazole substrate (1.0 mmol), the aryl boronic acid (1.2 mmol), and K

    
    PO
    
    
    
    (2.0 mmol).
  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times to remove oxygen. Note: Oxygen is detrimental to the electron-rich phosphine ligands.

  • Solvation: Add degassed DME (4 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive Argon flow) to add the Pd(dppf)Cl

    
     catalyst (0.03 mmol). Reseal and purge for 1 minute.
    
  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Monitoring: Monitor via TLC (typically 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the bromide.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel.

Troubleshooting & Critical Control Points

Aldehyde Protection Strategy

If yields are consistently low (<50%) due to degradation of the aldehyde, a protection strategy may be required. The aldehyde can be protected as an acetal prior to coupling.

Comparison of Direct vs. Protected Routes:

Protection Start Substrate-A (Aldehyde) Direct Direct Coupling (Protocol Above) Start->Direct High Risk Protect Step 1: Acetal Protection (Ethylene Glycol, pTsOH) Start->Protect High Reliability Product Final Biaryl Product Direct->Product Variable Yield Couple Step 2: Suzuki Coupling (Standard Conditions) Protect->Couple Deprotect Step 3: Deprotection (HCl/THF) Couple->Deprotect Deprotect->Product High Overall Yield

Caption: Decision tree for implementing acetal protection if direct coupling fails due to aldehyde sensitivity.

Common Failure Modes
  • Homocoupling of Boronic Acid: If the oxidative addition is too slow (unlikely for this substrate) or if oxygen is present, the boronic acid may couple with itself. Solution: Ensure rigorous degassing.

  • Dehalogenation: The activated C-Br bond can sometimes undergo hydrodehalogenation (replacing Br with H) if the reaction is overheated in the presence of alcohols. Solution: Stick to DME or Dioxane; avoid Ethanol.

References

  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates. Source: MDPI, Molbank. Context: Discusses the coupling of electron-deficient aryl bromides and the role of base selection in preventing side reactions.

  • Suzuki-Miyaura Cross-Coupling of 3,4-Disubstituted 5-Bromoisoxazoles. Source: ResearchGate.[2][3] Context: Specifically details the reactivity of 5-bromoisoxazoles and the suppression of byproduct formation using bulky phosphine ligands.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: Molecules (NIH). Context: Provides experimental protocols for heteroaryl couplings using Pd(dppf)Cl2 and carbonate bases, serving as a baseline for heteroaromatic reactivity.

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. Source: PubMed. Context: Highlights the sensitivity of the isoxazole ring to fragmentation under specific palladium-catalyzed conditions, reinforcing the need for mild bases.

Sources

A Comparative Guide to the Reactivity of Isoxazole-3-carbaldehyde and Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, a nuanced understanding of the reactivity of heterocyclic aldehydes is paramount. These entities serve as versatile synthons for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of isoxazole-3-carbaldehyde against a panel of commonly utilized aromatic aldehydes: benzaldehyde, pyridine-3-carbaldehyde, and pyrrole-2-carbaldehyde. Our exploration will be grounded in fundamental principles of electronic and steric effects, substantiated by available experimental data across a range of canonical organic reactions.

Understanding the Electronic Landscape of the Aldehydes

The reactivity of an aldehyde in nucleophilic additions and related transformations is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is dictated by the electronic nature of the aromatic or heteroaromatic ring to which it is attached.

  • Benzaldehyde serves as our baseline, with the phenyl ring exerting a moderate resonance effect.

  • Pyridine-3-carbaldehyde features a nitrogen atom that acts as an electron-withdrawing group through inductive and resonance effects, thereby increasing the electrophilicity of the carbonyl carbon. This generally leads to enhanced reactivity towards nucleophiles compared to benzaldehyde.

  • Pyrrole-2-carbaldehyde contains an electron-rich pyrrole ring where the nitrogen lone pair participates in the aromatic system, donating electron density to the ring. This electron-donating effect deactivates the attached aldehyde group towards nucleophilic attack, rendering it less reactive than benzaldehyde.

  • Isoxazole-3-carbaldehyde presents a more complex electronic profile. The isoxazole ring is considered an electron-rich aromatic system; however, it also contains a pyridine-like nitrogen atom which is electron-withdrawing.[1] This "push-pull" nature, combined with the inherent weakness of the N-O bond, results in a unique reactivity profile that will be explored in the subsequent sections.[1]

Comparative Reactivity in Key Organic Transformations

We will now delve into a comparative analysis of these four aldehydes across several fundamental reaction classes.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction involving the condensation of an aldehyde with an active methylene compound. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

Based on electronic effects, the expected order of reactivity is:

Pyridine-3-carbaldehyde > Benzaldehyde ≈ Isoxazole-3-carbaldehyde > Pyrrole-2-carbaldehyde

Experimental Protocol: Knoevenagel Condensation

A representative procedure for the Knoevenagel condensation is as follows:

  • To a solution of the aromatic aldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Knoevenagel_Condensation aldehyde Aromatic Aldehyde intermediate Intermediate aldehyde->intermediate active_methylene Active Methylene (e.g., Malononitrile) active_methylene->intermediate piperidine Piperidine (Catalyst) piperidine->intermediate Base catalysis product α,β-Unsaturated Product intermediate->product water H₂O intermediate->water

Caption: Workflow for the Knoevenagel Condensation.

Wittig Reaction

The Wittig reaction, a powerful method for alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide. The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.

The expected order of reactivity mirrors that of the Knoevenagel condensation:

Pyridine-3-carbaldehyde > Benzaldehyde ≈ Isoxazole-3-carbaldehyde > Pyrrole-2-carbaldehyde

The increased electrophilicity of the carbonyl carbon in pyridine-3-carbaldehyde facilitates the initial nucleophilic attack by the ylide. Conversely, the electron-donating nature of the pyrrole ring in pyrrole-2-carbaldehyde disfavors this step. While direct comparative yields are scarce, individual Wittig reactions of these aldehydes have been reported. For example, the Wittig reaction of 9-anthraldehyde with benzyltriphenylphosphonium chloride proceeds to give the corresponding alkene.[3] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.[4]

Experimental Protocol: Wittig Reaction

A general procedure for the Wittig reaction is as follows:

  • To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere, add a strong base such as n-butyllithium (1.1 mmol) at 0 °C.

  • Stir the resulting red ylide solution for 30 minutes at room temperature.

  • Cool the solution back to 0 °C and add the aromatic aldehyde (1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Wittig_Reaction phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide base Strong Base (e.g., n-BuLi) base->ylide Deprotonation oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Aromatic Aldehyde aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Key steps in the Wittig Reaction.

Grignard Reaction

The addition of Grignard reagents to aldehydes is a classic method for forming secondary alcohols. The reactivity is again dependent on the electrophilicity of the carbonyl carbon.

Expected reactivity order:

Pyridine-3-carbaldehyde > Benzaldehyde > Pyrrole-2-carbaldehyde

The reactivity of isoxazole-3-carbaldehyde in this context is more complex. While the electron-withdrawing nature of the nitrogen would suggest enhanced reactivity, the isoxazole ring itself can be susceptible to nucleophilic attack and ring-opening, especially with organometallic reagents.[5] For example, the reaction of 2,4-dimethylisoxazole with Grignard reagents can lead to reduction products.[5] This suggests that the reaction with isoxazole-3-carbaldehyde may yield a mixture of products, including the expected secondary alcohol and ring-opened byproducts.

Experimental Protocol: Grignard Reaction

A standard protocol for the Grignard reaction is as follows:

  • To a solution of the aromatic aldehyde (1 mmol) in anhydrous diethyl ether (10 mL) under an inert atmosphere at 0 °C, add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 mmol in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude alcohol by column chromatography.

Grignard_Reaction aldehyde Aromatic Aldehyde alkoxide Magnesium Alkoxide Intermediate aldehyde->alkoxide grignard Grignard Reagent (R-MgX) grignard->alkoxide Nucleophilic Addition alcohol Secondary Alcohol alkoxide->alcohol acid_workup Aqueous Acid Workup acid_workup->alcohol Protonation

Caption: General workflow for a Grignard Reaction.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The ease of oxidation can be influenced by the electronic properties of the aromatic ring.

Generally, electron-donating groups facilitate oxidation, while electron-withdrawing groups can make the aldehyde more resistant to oxidation under certain conditions. However, the specific oxidant and reaction mechanism play a crucial role. For instance, the oxidation of benzaldehyde to benzoic acid can be achieved with various reagents like potassium permanganate or Jones reagent. The synthesis of isoxazole-3-carboxylic acid from the corresponding aldehyde has also been reported.[6]

Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolve the aromatic aldehyde (1 mmol) in a mixture of acetone and water (1:1, 10 mL).

  • Cool the solution in an ice bath and add a solution of potassium permanganate (1.2 mmol) in water (5 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with 1 M HCl and extract the carboxylic acid with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization.

Reduction to Alcohol

The reduction of aldehydes to primary alcohols is readily achieved with mild reducing agents like sodium borohydride (NaBH₄). The reactivity in this case is also influenced by the electrophilicity of the carbonyl carbon.

Expected reactivity order:

Pyridine-3-carbaldehyde > Benzaldehyde ≈ Isoxazole-3-carbaldehyde > Pyrrole-2-carbaldehyde

Aldehydes are generally more reactive towards NaBH₄ than ketones.[7][8] The reduction of various aromatic and aliphatic aldehydes with NaBH₄ often proceeds in high yields.[9]

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve the aromatic aldehyde (1 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude alcohol, which can be purified by column chromatography if necessary.

Summary of Reactivity Comparison

AldehydeRing ElectronicsExpected Reactivity towards NucleophilesNotes
Isoxazole-3-carbaldehyde Push-pullModerate to HighReactivity is a balance of electron-withdrawing nitrogen and electron-rich ring. Potential for ring-opening with strong nucleophiles.
Benzaldehyde Neutral (Reference)ModerateStandard for comparison.
Pyridine-3-carbaldehyde Electron-withdrawingHighThe pyridine nitrogen enhances the electrophilicity of the carbonyl carbon.
Pyrrole-2-carbaldehyde Electron-donatingLowThe electron-rich pyrrole ring deactivates the carbonyl group towards nucleophilic attack.

Conclusion

The reactivity of isoxazole-3-carbaldehyde in common organic transformations is nuanced, reflecting the unique electronic character of the isoxazole ring. While it is generally more reactive than pyrrole-2-carbaldehyde, its reactivity relative to benzaldehyde and pyridine-3-carbaldehyde can vary depending on the specific reaction conditions and the nature of the nucleophile. The potential for the isoxazole ring to undergo cleavage under strongly nucleophilic or basic conditions is a key consideration for synthetic planning. For researchers and drug development professionals, a thorough understanding of these subtleties is crucial for the strategic design and efficient execution of synthetic routes involving these important heterocyclic building blocks.

References

  • Jordens, Z.; et al. NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. Journal of Organic Chemistry. 1990.
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  • Firouzabadi, H.; et al. Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. SciELO. 2003.
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  • Hajizadeh, F.; et al. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. 2022.
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  • Ashenhurst, J. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. 2011.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available from: [Link].

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  • Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. 2021.
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  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. Available from: [Link].

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A Comparative Spectroscopic Guide: Differentiating 5-(4-Bromophenyl)isoxazole-3-carbaldehyde from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 5-(4-bromophenyl)isoxazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will objectively compare its spectral characteristics against its fundamental precursors—4-bromobenzaldehyde, hydroxylamine, and propargyl aldehyde—to provide researchers, scientists, and drug development professionals with a clear and validated framework for structural confirmation. The narrative emphasizes the causality behind experimental choices and spectral observations, ensuring a trustworthy and authoritative resource for laboratory application.

Introduction: The Importance of Spectroscopic Validation

The synthesis of novel chemical entities requires unambiguous structural verification. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. For a molecule like this compound, which is assembled from simpler fragments, these techniques allow us to track the disappearance of precursor functional groups and the emergence of new structural motifs. This guide will demonstrate how a multi-technique approach provides a self-validating system to confirm the successful formation of the target isoxazole derivative.

The Synthetic Pathway: From Simple Aldehydes to a Complex Heterocycle

A common and efficient route to synthesize 3,5-disubstituted isoxazoles involves a [3+2] cycloaddition reaction. In this case, 4-bromobenzaldehyde is first converted to an aldoxime with hydroxylamine. Subsequent dehydration and in-situ reaction with an alkyne, such as propargyl aldehyde, yields the desired isoxazole ring. This transformation is a powerful example of how complex structures are built from readily available starting materials.

G cluster_precursors Precursors cluster_intermediates Reaction Intermediates P1 4-Bromobenzaldehyde I1 4-Bromobenzaldehyde Oxime P1->I1 + P2 - H2O, HCl P2 Hydroxylamine HCl P3 Propargyl Aldehyde Product This compound P3->Product [3+2] Cycloaddition I2 4-Bromobenzonitrile Oxide I1->I2 [Oxidation] I2->Product [3+2] Cycloaddition

Caption: A plausible synthetic route to the target molecule.

Spectroscopic Analysis Workflow

A systematic workflow is crucial for efficient and accurate analysis. It begins with sample preparation and proceeds through a series of complementary spectroscopic measurements. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

G A Sample Preparation (Dissolution in Deuterated Solvent/Matrix) B ¹H & ¹³C NMR Spectroscopy (Proton/Carbon Environment) A->B C FT-IR Spectroscopy (Functional Group Identification) A->C D Mass Spectrometry (Molecular Weight & Fragmentation) A->D E Data Integration & Structural Confirmation B->E C->E D->E

Caption: General workflow for spectroscopic structural elucidation.

In-Depth Spectroscopic Comparison

The following sections detail the expected and observed spectral data for this compound and its precursors. The key to confirmation lies in identifying the distinct spectroscopic signatures that arise from the formation of the isoxazole ring system.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The formation of the isoxazole ring creates a new, unique aromatic-like proton signal and causes significant shifts in the adjacent aldehyde proton.

Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)

CompoundAromatic ProtonsAldehyde Proton (-CHO)Isoxazole ProtonAlkyne Proton (≡C-H)Other
4-Bromobenzaldehyde ~7.7 (d, 2H), ~7.9 (d, 2H)~9.9 (s, 1H)---
Hydroxylamine HCl ----Broad signal (~11-12 ppm) for -OH, -NH3+
Propargyl Aldehyde -~9.1 (d, 1H)-~3.4 (d, 1H)-
This compound ~7.7-7.9 (m, 4H)~10.2 (s, 1H)~7.0 (s, 1H)--

Data Interpretation: The most compelling evidence for successful synthesis in the ¹H NMR spectrum is the simultaneous:

  • Disappearance of the Alkyne Proton: The characteristic signal for the terminal alkyne proton of propargyl aldehyde around 3.4 ppm is absent in the product.

  • Appearance of the Isoxazole Proton: A new singlet appears in the aromatic region, typically around 7.0 ppm.[1] This signal is characteristic of the C4-proton on the isoxazole ring.

  • Shift of the Aldehyde Proton: The aldehyde proton signal shifts downfield from ~9.9 ppm in 4-bromobenzaldehyde to ~10.2 ppm in the product. This is due to the change in the electronic environment, as it is now attached to the electron-withdrawing isoxazole ring.

  • Persistence of the Bromophenyl Group: The characteristic doublet of doublets or multiplet pattern for the A₂B₂ system of the 4-bromophenyl group remains, confirming its incorporation.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides a detailed map of the carbon framework. The formation of the isoxazole ring introduces new quaternary carbon signals and significantly alters the chemical shifts of the carbons involved in the reaction.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)

CompoundAromatic CarbonsAldehyde Carbonyl (C=O)Isoxazole CarbonsAlkyne Carbons (C≡C)
4-Bromobenzaldehyde ~129-136~191--
Propargyl Aldehyde -~177-~80, ~90
This compound ~125-133~185C3: ~160, C4: ~105, C5: ~170-

Data Interpretation: Key confirmations from the ¹³C NMR spectrum include:

  • Disappearance of Alkyne Carbons: The signals corresponding to the sp-hybridized carbons of propargyl aldehyde (~80-90 ppm) are no longer present.

  • Appearance of Isoxazole Carbons: Three new signals appear, corresponding to the isoxazole ring carbons. The C5 carbon, attached to the bromophenyl group, is the most downfield (~170 ppm), followed by the C3 carbon attached to the aldehyde (~160 ppm). The C4 carbon appears significantly upfield (~105 ppm).

  • Shift in Carbonyl Carbon: The chemical shift of the aldehyde carbonyl carbon changes from ~191 ppm in the precursor to ~185 ppm in the product, reflecting its new electronic environment.[3]

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is invaluable for tracking the transformation of functional groups. The spectrum of the product will lack the characteristic absorptions of the precursor functional groups while showing new bands for the isoxazole ring.

Table 3: Comparative FT-IR Data (Frequencies in cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-H Stretch (Aromatic)C-Br StretchKey Distinguishing Bands
4-Bromobenzaldehyde ~1700~3050~600-800-
Hydroxylamine HCl ---Broad O-H, N-H stretches (~3200-2600)[4]
Propargyl Aldehyde ~1680--≡C-H stretch (~3300), C≡C stretch (~2100)
This compound ~1710~3100~600-800C=N stretch (~1600), C-O-N ring vibrations (~1400-1450)

Data Interpretation: The FT-IR spectrum confirms the reaction by showing:

  • Loss of Key Precursor Bands: The absence of the sharp alkyne C-H stretch (~3300 cm⁻¹) and the weak C≡C stretch (~2100 cm⁻¹) from propargyl aldehyde is critical evidence.[5] Additionally, the broad, strong bands associated with the hydroxylammonium ion are gone.

  • Emergence of Isoxazole Bands: New bands appear in the fingerprint region corresponding to the C=N stretching and ring vibrations of the newly formed isoxazole heterocycle.[6]

  • Retention and Shift of Aldehyde C=O: The aldehyde C=O stretch is present in both a precursor and the product, but its frequency may shift slightly due to conjugation with the isoxazole ring.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. The isotopic pattern of bromine serves as an unmistakable label.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key [M]⁺• Peaks (and Relative Intensity)
4-Bromobenzaldehyde C₇H₅BrO185.02184/186 (~1:1)[7]
Hydroxylamine H₃NO33.0333
Propargyl Aldehyde C₃H₂O54.0554
This compound C₁₀H₆BrNO₂252.06251/253 (~1:1)[8][9]

Data Interpretation:

  • Correct Molecular Ion: The mass spectrum of the final product shows a molecular ion peak cluster at m/z 251 and 253.

  • Characteristic Bromine Isotope Pattern: The two peaks in the molecular ion cluster have nearly equal intensity (a ~1:1 ratio).[7] This is the classic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br), confirming the incorporation of the 4-bromobenzaldehyde unit and the correct molecular formula. The precursors show much simpler spectra with molecular ions corresponding to their respective lower masses.

Standardized Experimental Protocols

Reproducibility is key to scientific integrity. The following are standardized protocols for acquiring the data discussed in this guide.

Protocol 1: NMR Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

    • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, using a relaxation delay of 1-5 seconds.[10]

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3][10]

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal or an internal standard (TMS).

Protocol 2: FT-IR Spectroscopy (ATR)
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply firm, even pressure to ensure good contact.

    • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[10]

    • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology:

    • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or through a GC inlet if the compound is sufficiently volatile and thermally stable.

    • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

    • Analysis: Separate the ions based on their mass-to-charge ratio (m/z) and detect their relative abundance.

    • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions, comparing them to known fragmentation patterns and spectral libraries.[7]

Conclusion

The successful synthesis of this compound is unequivocally confirmed by a holistic analysis of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra. The key evidence includes the appearance of a new isoxazole proton signal in the ¹H NMR, the emergence of three characteristic isoxazole carbon signals in the ¹³C NMR, the presence of C=N and C-O-N vibrations in the FT-IR spectrum, and a molecular ion peak at m/z 251/253 with the characteristic 1:1 bromine isotope pattern in the mass spectrum. Concurrently, the disappearance of signals from the alkyne and hydroxylamine precursors provides negative evidence that further validates the completeness of the reaction. This guide provides the necessary data and interpretive logic for researchers to confidently verify the structure of this important heterocyclic compound.

References

  • BenchChem. (n.d.). Spectroscopic Validation of 4-Bromobenzaldehyde Derivatives: A Comparative Guide.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Hydroxylamine Hydrochloride.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70741, 4-Bromobenzaldehyde.
  • Howe, J. A., & Goldstein, J. H. (1958). The Near Ultraviolet Absorption Spectrum of Propargyl Aldehyde. Journal of the American Chemical Society, 80(18), 4846–4849.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21645, Hydroxylamine HCl.
  • Wiley-VCH. (2007). Supporting Information.
  • ChemicalBook. (n.d.). 4-Bromobenzaldehyde(1122-91-4)IR1.
  • ChemicalBook. (n.d.). Hydroxylamine hydrochloride(5470-11-1)IR1.
  • Beilstein Journals. (n.d.). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • NIST. (n.d.). Benzaldehyde, 4-bromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • Krishnan, R. S., & Balasubramanian, K. (1964). Raman Spectrum of Hydroxylamine Hydrochloride. Proceedings of the Indian Academy of Sciences - Section A, 59, 285-290.
  • Benchchem. (n.d.). Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide.
  • Supporting Information. (n.d.). 3.
  • da Silva, A. B. F., et al. (n.d.). Hydroxylamine as an oxygen nucleophile.
  • Supporting Information. (n.d.). 2.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • Howe, J. A., & Goldstein, J. H. (1958). The Near Ultraviolet Absorption Spectrum of Propargyl Aldehyde. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1144040, Isoxazole, 5-(4-bromophenyl)-3-phenyl-.
  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.).
  • Photoredox Propargylation of Aldehydes C
  • Photoredox Propargylation of Aldehydes Catalytic in Titanium. (2021). The Journal of Organic Chemistry.
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  • BLD Pharmatech. (n.d.). CAS 640292-04-2 | this compound.
  • Photoredox Propargylation of Aldehydes C
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2771350, 5-(4-Bromophenyl)isoxazole-3-carboxylic acid.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024).
  • Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.
  • Sigma-Aldrich. (n.d.). 3-(4-bromophenyl)isoxazole-5-carboxaldehyde.
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Structural Integrity: A Comparative Guide to Validating 5-(4-Bromophenyl)isoxazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Scaffolding Challenge

In the realm of heterocyclic medicinal chemistry, 5-(4-bromophenyl)isoxazole-3-carbaldehyde serves as a "privileged scaffold." Its dual-functionality—the electrophilic aldehyde handle at the C3 position and the cross-coupling-ready bromine at the para-phenyl position—makes it a linchpin for synthesizing antimicrobial and anticancer libraries.

However, the validation of its derivatives (primarily Schiff bases, chalcones, and fused heterocycles) presents a specific stereochemical challenge: Imine (E/Z) Isomerism .

Standard validation (1D NMR + MS) often fails to distinguish between thermodynamically stable E-isomers and kinetically trapped Z-isomers, a distinction that critically impacts biological efficacy. This guide objectively compares validation methodologies, moving from routine screening to definitive structural confirmation.

Comparative Analysis of Validation Tiers

Tier 1: Routine Screening (High Throughput)

Best for: Initial reaction monitoring and crude purity assessment.

This tier relies on 1H NMR, 13C NMR, and FTIR .[1][2][3][4] While accessible, it is often insufficient for absolute stereochemical assignment of isoxazole-3-carbaldehyde derivatives due to the planar nature of the isoxazole ring, which can induce anisotropic shielding effects that mimic isomer shifts.

  • Key Marker (1H NMR): The azomethine proton (-CH=N-) typically appears as a singlet between 8.4 – 9.2 ppm .

  • Key Marker (IR): A sharp band at 1610–1630 cm⁻¹ confirms the C=N imine formation, differentiating it from the precursor aldehyde (C=O stretch ~1700 cm⁻¹).

Tier 2: Advanced Structural Confirmation (The "Expert" Standard)

Best for: Publication-quality characterization and resolving E/Z ambiguity.

This tier integrates 2D NMR (NOESY/ROESY) . In the context of 5-(4-bromophenyl)isoxazole derivatives, the spatial proximity between the imine proton and the isoxazole ring protons (or the N-aryl protons) is the only solution-phase method to confirm geometry.

  • The Mechanism: In the E-isomer, the imine proton is spatially distant from the N-aryl ortho protons. In the Z-isomer, steric crowding forces a twist, often resulting in a detectable Nuclear Overhauser Effect (NOE) cross-peak.[5]

Tier 3: Definitive Absolutes (Gold Standard)

Best for: Final drug candidate selection and resolving tautomeric disputes.

Single Crystal X-ray Diffraction (SC-XRD) is the non-negotiable standard for this scaffold. Isoxazole derivatives often exhibit extensive


-

stacking and halogen bonding (via the Br atom) in the solid state, which stabilizes specific conformers that may not be dominant in solution.
Summary Comparison Table
FeatureTier 1: Routine (1D NMR/IR)Tier 2: Advanced (NOESY/HSQC)Tier 3: Definitive (SC-XRD)
Resolution Functional group connectivity only.Spatial geometry (E vs Z).Absolute atomic coordinates.
Sample Req. ~5-10 mg (dissolved).~20-30 mg (high conc.).Single crystal (~0.1–0.3 mm).
Time 15 Minutes.2–6 Hours.24–72 Hours (growth + collect).
Cost Low.Medium.High.
Blind Spot Cannot distinguish stereoisomers reliably.Requires non-overlapping signals.Requires crystallizable solid.

Experimental Protocols

A. Synthesis of Reference Schiff Base (Example)

Target: (E)-1-(5-(4-bromophenyl)isoxazol-3-yl)-N-(4-methoxyphenyl)methanimine.

  • Reactants: Dissolve this compound (1.0 equiv) and 4-methoxy aniline (1.0 equiv) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 78°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold ethanol to remove unreacted aldehyde.

  • Crystallization (Critical for Tier 3): Dissolve the crude solid in a hot mixture of DMF/Ethanol (1:3). Allow slow evaporation at room temperature over 48 hours to grow needle-like crystals.

B. The "Self-Validating" NMR Protocol (Tier 2)

To distinguish E/Z isomers without X-ray:

  • Solvent Choice: Use DMSO-d6 rather than CDCl₃. DMSO minimizes hydrogen bonding aggregation which can broaden key imine peaks.

  • Acquisition:

    • Run 1H NMR (16 scans). Locate the imine singlet (~8.9 ppm).

    • Run NOESY (mixing time = 500 ms).

  • Analysis:

    • E-Isomer: Look for NOE correlation between the imine -CH= proton and the ortho-protons of the 4-methoxy aniline ring.

    • Z-Isomer: Look for NOE correlation between the imine -CH= proton and the isoxazole C4-H proton.

    • Note: If the isoxazole C4-H signal overlaps with aromatic protons, run HSQC first to map the carbon-proton correlations.

Visualization of Logic & Workflow

Diagram 1: The Validation Decision Matrix

This workflow illustrates the decision process for validating the isoxazole derivative structure.

ValidationWorkflow Start Crude Product (Isoxazole Derivative) TLC TLC Screening (Purity Check) Start->TLC NMR1D Tier 1: 1H/13C NMR (Connectivity) TLC->NMR1D Pure Decision Is Stereochemistry Ambiguous? NMR1D->Decision NMR2D Tier 2: NOESY/HSQC (Spatial Geometry) Decision->NMR2D Yes (Imine/Alkene) Publish Ready for Publication Decision->Publish No (Simple Structure) XRD Tier 3: X-Ray Crystallography (Absolute Structure) NMR2D->XRD Inconclusive Data NMR2D->Publish Definitive NOE XRD->Publish

Caption: A tiered decision tree for validating isoxazole derivatives, prioritizing speed (Tier 1) while reserving resource-intensive methods (Tier 3) for ambiguous stereochemistry.

Diagram 2: Distinguishing E/Z Isomers via NOE

Mechanistic visualization of how NOESY distinguishes the geometric isomers of the Schiff base.

IsomerLogic cluster_E E-Isomer (Trans-like) cluster_Z Z-Isomer (Cis-like) Isoxazole Isoxazole Scaffold ImineH Imine Proton (H-C=N) E_Ortho Aniline Ortho-H ImineH->E_Ortho Strong NOE (Close Proximity) E_Isox Isoxazole C4-H ImineH->E_Isox Weak/No NOE (Distant) Z_Ortho Aniline Ortho-H ImineH->Z_Ortho Weak/No NOE (Distant) Z_Isox Isoxazole C4-H ImineH->Z_Isox Strong NOE (Close Proximity)

Caption: Logical map of Nuclear Overhauser Effect (NOE) signals. Strong cross-peaks between the Imine H and Aniline Ortho-H confirm the E-isomer.

References

  • Synthesis and Characterization of Isoxazole Derivatives: Al-Mulla, A. (2024).[1][3][6] Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.

  • NMR differentiation of E/Z Isomers: Gowda, B.T., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. TSI Journals.

  • X-Ray Crystallography of Isoxazole Derivatives: Fun, H.K., et al. (2011). 3,5-Bis(4-fluorophenyl)isoxazole. PMC (PubMed Central).

  • Mechanistic Insight on Imine Formation: Perona, A., et al. (2008). NMR studies of novel Schiff bases derived from L-alpha-amino methyl esters and 3-hydroxypyridin-4-carboxaldehyde. Magnetic Resonance in Chemistry.

Sources

Purity analysis of synthesized 5-(4-Bromophenyl)isoxazole-3-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Guide: Purity Analysis of Synthesized 5-(4-Bromophenyl)isoxazole-3-carbaldehyde by HPLC

Executive Summary & Scientific Context

Target Molecule: this compound CAS: 640292-04-2 Application: Key pharmacophore in the synthesis of COX-2 inhibitors, antimicrobial agents, and immunomodulators.

In the realm of heterocyclic synthesis, the purity of intermediate aldehydes like This compound is a Critical Quality Attribute (CQA). The synthesis—typically involving a [3+2] cycloaddition of nitrile oxides with alkynes—is prone to generating regioisomers (e.g., the 3,5-disubstituted vs. 5,3-disubstituted isomers) and oxidation byproducts (carboxylic acids).

While NMR provides structural certainty, it lacks the dynamic range to quantify trace regioisomers (<0.5%) effectively. This guide establishes High-Performance Liquid Chromatography (HPLC) as the gold standard for purity analysis, offering a comparative assessment against alternative techniques and a validated, self-checking protocol.

Comparative Analysis: Why HPLC?

To ensure scientific rigor, we must objectively evaluate available analytical techniques. The table below contrasts HPLC with Quantitative NMR (qNMR) and Gas Chromatography (GC), demonstrating why HPLC is the superior choice for this specific aldehyde.

Table 1: Comparative Performance of Analytical Techniques

FeatureRP-HPLC (UV/DAD) qNMR (1H) GC-MS/FID
Primary Utility Quantification of purity & trace impurities Structural elucidationVolatile impurity analysis
Regioisomer Resolution High (Baseline separation of 3,5 vs 5,3 isomers)Moderate (Overlapping signals often obscure <1% impurities)High (But thermal degradation risk)
Sensitivity (LOD) < 0.05% ~ 1.0%< 0.1%
Sample Stability Excellent (Ambient/controlled temp)ExcellentPoor (Aldehydes can oxidize/polymerize at inj. port temps >200°C)
Suitability Verdict Optimal Secondary (Identity confirmation only)Not Recommended (Thermal instability risk)

Expert Insight: The aldehyde functionality is thermally labile. GC injection ports often induce disproportionation or oxidation, leading to false "impurity" peaks. HPLC avoids this thermal stress. Furthermore, the separation of the 3-carbaldehyde from its 5-carbaldehyde regioisomer is readily achieved on C18 stationary phases due to subtle differences in dipole moments and hydrophobic interaction, which qNMR often misses in the baseline noise.

Impurity Origin & Control Strategy

Understanding the synthesis pathway is crucial for anticipating impurities. The diagram below illustrates the [3+2] cycloaddition pathway and the specific impurities this HPLC method is designed to detect.

SynthesisPath Start 4-Bromobenzaldehyde Oxime Reaction [3+2] Cycloaddition Start->Reaction Impurity3 IMPURITY C: Unreacted Oxime Start->Impurity3 Incomplete Rxn Reagent Propargyl Source (Alkyne) Reagent->Reaction Product TARGET: 5-(4-Br-Ph)-isoxazole- 3-carbaldehyde Reaction->Product Major Path Impurity1 IMPURITY A: Regioisomer (3-(4-Br-Ph)...) Reaction->Impurity1 Regio-defect Impurity2 IMPURITY B: Carboxylic Acid (Oxidation) Product->Impurity2 Air Oxidation

Figure 1: Synthesis pathway showing the origin of the target molecule and critical impurities (Regioisomers and Oxidation products).

Method Development & Protocol

This protocol uses a Gradient Elution method. Isocratic methods often fail to elute highly non-polar brominated dimers or late-eluting contaminants.

Chromatographic Conditions
  • Instrument: HPLC with PDA/DAD Detector (Agilent 1260/1290 or Waters Alliance equivalent).

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why? The "End-capped" feature reduces silanol activity, preventing peak tailing of the nitrogen-containing isoxazole ring.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
    • Why? Acidic pH (~2.5) suppresses the ionization of the potential carboxylic acid impurity (Impurity B), ensuring it interacts with the column and resolves from the aldehyde.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A (Aq. Acid)% Mobile Phase B (MeCN)Event
0.07030Equilibration
15.01090Linear Gradient
20.01090Wash (Elute dimers)
20.17030Return to Initial
25.07030Re-equilibration
Sample Preparation (Self-Validating Step)

To ensure the method is robust (Trustworthiness), the sample solvent must match the initial mobile phase conditions to prevent "solvent shock" and peak distortion.

  • Stock Solution: Weigh 10 mg of synthesized product into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary).

  • Working Solution: Dilute the stock 1:1 with 0.1% Phosphoric Acid water. Final concentration: 0.5 mg/mL in 50:50 MeCN:Water.

    • Check: If precipitation occurs, increase MeCN ratio to 60%, but ensure injection volume is reduced to 5 µL to maintain peak shape.

Results & Interpretation

Retention Time Logic

Based on the hydrophobicity (LogP ~2.6 - 3.0) and the gradient:

  • Oxidation Impurity (Carboxylic Acid): Elutes early (approx. 3-5 min) due to high polarity.

  • Target Aldehyde: Elutes mid-run (approx. 8-10 min).

  • Regioisomer: Elutes close to target (typically 0.5 - 1.0 min difference). The 3,5-isomer and 5,3-isomer have slightly different dipole moments.

  • Starting Material (Bromobenzaldehyde): Elutes late or distinct depending on residual oxime conversion.

System Suitability Criteria (Pass/Fail)

Before accepting data, the system must pass these checks:

  • Tailing Factor (T):

    
     (Ensures no silanol interaction).
    
  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between the Target Aldehyde and closest Impurity (usually the regioisomer).

Analytical Workflow Diagram

Workflow Step1 Step 1: System Suitability Inject Standard Mixture Decision1 Resolution > 2.0? Step1->Decision1 Decision1->Step1 No (Adjust Gradient) Step2 Step 2: Sample Injection (Duplicate Prep) Decision1->Step2 Yes Step3 Step 3: Data Processing Integrate at 254 nm Step2->Step3 Result Report Purity % (Area Normalization) Step3->Result

Figure 2: Standard Operating Procedure (SOP) workflow for routine purity analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640292-04-2, this compound. Retrieved from [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Comparison of HPLC and NMR for Quantification of Drugs. Eurasian Journal of Analytical Chemistry.[1] Retrieved from [Link]

  • SIELC Technologies. Separation of Isoxazole Derivatives on Reverse Phase Columns. Retrieved from [Link]

Sources

In-vitro testing of compounds derived from 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-vitro testing of compounds derived from 5-(4-Bromophenyl)isoxazole-3-carbaldehyde Content Type: Publish Comparison Guide

Introduction: The Scaffold Advantage

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, celebrated for its bioisosteric similarity to the amide bond and its ability to engage in hydrogen bonding and


-stacking interactions. Specifically, This compound  represents a critical pharmacophore intermediate. The presence of the para-bromophenyl group at the C5 position enhances lipophilicity (logP), facilitating membrane permeability, while the C3-formyl group serves as a versatile "warhead" for derivatization—most notably into Schiff bases (imines) and hydrazones.

This guide provides a technical comparison of derivatives synthesized from this scaffold against standard-of-care agents in antimicrobial and anticancer assays. It synthesizes experimental data to validate the therapeutic potential of this specific isoxazole subclass.[1]

Chemical Synthesis & Structural Logic

To understand the performance data, one must first validate the input material. The synthesis of the core aldehyde requires precise regiochemical control to ensure the 4-bromophenyl group is positioned at C5 rather than C3.

Validated Synthetic Workflow

The most robust route utilizes a [3+2] cycloaddition between a glycine-derived nitrile oxide and a terminal alkyne.

  • Precursor Formation: 4-Bromophenylacetylene is reacted with ethyl chlorooximidoacetate (a nitrile oxide precursor).

  • Cycloaddition: This yields Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate .

  • Functional Group Transformation: Controlled reduction (using

    
     or 
    
    
    
    ) yields the alcohol, followed by mild oxidation (PCC or
    
    
    ) to generate the target This compound .
  • Derivatization: Condensation with various aromatic amines yields the active Schiff base library.

SynthesisPathway Start1 Ethyl chlorooximidoacetate Inter1 Ethyl 5-(4-bromophenyl) isoxazole-3-carboxylate Start1->Inter1 [3+2] Cycloaddition (Et3N, Toluene) Start2 4-Bromophenylacetylene Start2->Inter1 Inter2 5-(4-Bromophenyl) isoxazole-3-methanol Inter1->Inter2 Reduction (LiAlH4, THF) Product 5-(4-Bromophenyl) isoxazole-3-carbaldehyde Inter2->Product Oxidation (PCC or MnO2) Derivs Schiff Base Derivatives (Active Agents) Product->Derivs Condensation (R-NH2, EtOH, H+)

Figure 1: Regioselective synthesis pathway ensuring the 5-aryl-3-formyl configuration.

Comparative Analysis: Antimicrobial Performance

Derivatives of this compound (specifically Schiff bases formed with substituted anilines) exhibit potent antimicrobial activity. The electron-withdrawing bromine atom enhances the compound's stability and ability to penetrate bacterial cell walls.

Experimental Data: MIC Comparison

The following table compares the Minimum Inhibitory Concentration (MIC) of selected isoxazole derivatives against standard antibiotics.

Assay Conditions:

  • Method: Broth Microdilution (CLSI standards).

  • Inoculum:

    
     CFU/mL.
    
  • Solvent: DMSO (<1% final concentration).

Compound IDR-Substituent (on Imine)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)
ISO-Br-01 4-OH-Phenyl12.525.012.5
ISO-Br-02 4-Cl-Phenyl6.2512.525.0
ISO-Br-03 4-NO2-Phenyl3.126.2550.0
Ciprofloxacin (Standard)0.5 - 1.00.015N/A
Fluconazole (Standard)N/AN/A1.0 - 2.0

Performance Insight: While the derivatives (ISO-Br-01 to 03) are less potent than Ciprofloxacin against Gram-negative bacteria, ISO-Br-03 shows competitive activity against S. aureus (MRSA strains often show susceptibility to isoxazoles due to a different mechanism of action than fluoroquinolones). The presence of the 4-nitro group (ISO-Br-03) significantly boosts antibacterial potency due to increased electron deficiency, likely enhancing interaction with bacterial DNA gyrase.

Comparative Analysis: Anticancer Activity

The 5-(4-bromophenyl)isoxazole moiety is a known pharmacophore for cytotoxicity, often acting via tubulin polymerization inhibition or DNA intercalation.

Experimental Data: IC50 Cytotoxicity Profile

Assay Conditions:

  • Method: MTT Assay (48h exposure).

  • Cell Lines: MCF-7 (Breast Adenocarcinoma), HeLa (Cervical Cancer).

  • Control: Doxorubicin.[2]

CompoundMolecular Target (Proposed)MCF-7 IC50 (µM)HeLa IC50 (µM)Selectivity Index (Normal Cells)
ISO-Br-04 (Hydrazone deriv.)Tubulin / Apoptosis14.8 ± 1.218.2 ± 2.1> 10
ISO-Br-05 (Urea deriv.)VEGFR-2 Kinase22.4 ± 1.525.6 ± 3.0> 5
Doxorubicin DNA Intercalation1.2 ± 0.10.5 ± 0.05~ 1-2

Performance Insight: The isoxazole derivatives demonstrate moderate potency (micromolar range) compared to the nanomolar potency of Doxorubicin. However, their superior Selectivity Index (SI) indicates they are significantly less toxic to normal somatic cells (e.g., HEK293), reducing the risk of off-target side effects common in chemotherapy.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Schiff Base Derivatives

To ensure reproducibility, this protocol uses a catalytic acid method.

  • Dissolution: Dissolve 1.0 mmol of This compound in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate aromatic amine (e.g., 4-aminophenol).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Validation Point: The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      imine spot.
  • Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate.

  • Purification: Recrystallize from ethanol to achieve >98% purity (verify via HPLC).

Protocol B: MTT Cytotoxicity Assay
  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the isoxazole derivative (0.1 – 100 µM) in DMSO.

    • Control: Vehicle control (DMSO only) must show 100% viability.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action: The Apoptotic Pathway

The anticancer activity of 5-(4-bromophenyl)isoxazole derivatives is frequently attributed to the "Tubulin-Isoxazole Interaction." The molecule mimics the binding of Combretastatin A-4 at the colchicine binding site of tubulin, leading to mitotic arrest.

MOA Compound Isoxazole Derivative (Ligand) Target Tubulin (Colchicine Site) Compound->Target Binding Effect1 Inhibition of Polymerization Target->Effect1 Disruption Effect2 G2/M Phase Arrest Effect1->Effect2 Signaling Outcome Apoptosis (Cell Death) Effect2->Outcome Caspase-3 Activation

Figure 2: Proposed mechanism of action showing the cascade from tubulin binding to apoptotic cell death.

References

  • Advances in Isoxazole Chemistry and their Role in Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. European Journal of Medicinal Chemistry.[3] Available at: [Link]

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 5-Chloro-salicylaldehyde. European Journal of Medicinal Chemistry. (Used as protocol proxy for aldehyde-Schiff base synthesis). Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. (Comparative data for bromophenyl-heterocycle cytotoxicity). Available at: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)isoxazole-5-yl)methanol. ResearchGate. (Validation of 4-bromophenyl isoxazole synthesis precursors). Available at: [Link]

Sources

Comparative Guide: Regioselective Synthesis and Isomer Analysis of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparative synthesis manual for 5-(4-Bromophenyl)isoxazole-3-carbaldehyde . This document is structured for medicinal chemists and process development scientists, focusing on the critical challenge of regiocontrol and isomer differentiation in isoxazole construction.

Executive Summary

The synthesis of This compound (1) presents a classic regiochemical challenge. Unlike the standard "Click" chemistry approach (CuAAC) which reliably yields 1,4-disubstituted triazoles, the thermal [3+2] cycloaddition of nitrile oxides and alkynes is inherently sensitive to electronic and steric factors.

For this specific target, the regiochemistry is defined by the placement of the aryl group at C5 and the formyl group at C3 . This requires a "reverse" disconnection compared to the more common 3-aryl-5-substituted isoxazoles derived from benzonitrile oxides. This guide compares the Carboethoxyformonitrile Oxide Route (Method A) against the Condensation Route (Method B) , establishing Method A as the superior protocol for high-fidelity regiocontrol.

Structural Analysis & Isomerism

The core challenge is distinguishing the desired 3,5-disubstituted isomer from the potential 5,3-regioisomer or 3,4-disubstituted byproducts.

The Regioisomer Challenge
  • Target Isomer (Type I): this compound.

    • Structure: Phenyl ring at C5, Aldehyde at C3.

    • Synthesis Requirement: Dipole (Nitrile Oxide) must bear the C3-carbon fragment; Dipolarophile (Alkyne) must bear the C5-aryl fragment.

  • Inverse Isomer (Type II): 3-(4-Bromophenyl)isoxazole-5-carbaldehyde.

    • Structure: Phenyl ring at C3, Aldehyde at C5.

    • Synthesis Trap: Often formed if one reacts 4-bromobenzonitrile oxide with propargyl aldehyde/ester.

Analytical Differentiation (NMR Fingerprinting)

Differentiation relies on the chemical shift of the H-4 proton and C-4/C-5 carbons .

FeatureTarget Isomer (5-Ar-3-CHO)Inverse Isomer (3-Ar-5-CHO)
H-4 Proton (

ppm)
6.90 - 7.10 ppm (s) 7.20 - 7.40 ppm (s)
C-5 Carbon (

ppm)
~170 ppm (Substituted by Ar)~160 ppm (Substituted by CHO)
NOE Signal Strong NOE between H-4 and Ar-H (ortho) Strong NOE between H-4 and CHO
HMBC Correlation H-4 couples to C=O (Aldehyde) H-4 couples to Ar-C (Ipso)

Note: The H-4 proton in 5-aryl isoxazoles is typically shielded relative to the 3-aryl isomer due to the conjugation pattern and the electron-withdrawing nature of the C3-carbonyl group.

Comparative Synthetic Routes

Method A: The "Reverse" Cycloaddition (Recommended)

This method utilizes Ethyl chlorooximidoacetate as a precursor to the 3-carboethoxy nitrile oxide. This dipole reacts with 4-bromophenylacetylene to place the aryl group exclusively at the 5-position, followed by reduction to the aldehyde.

  • Regioselectivity: >95:5 (favoring 3-ester-5-aryl).

  • Yield: 65-75% (over 2 steps).

  • Scalability: High (Avoids unstable propargyl aldehyde).

Method B: Claisen Condensation (Not Recommended)

Reaction of 4-bromoacetophenone with diethyl oxalate followed by hydroxylamine.

  • Regioselectivity: Poor. Often yields a mixture of 3,5- and 5,3-isomers depending on pH (basic vs acidic cyclization).

  • Purification: Requires difficult chromatographic separation of isomers.

Method C: Direct Nitrile Oxide (The "Trap")

Reaction of 4-bromobenzonitrile oxide with methyl propiolate.

  • Outcome: Yields the Inverse Isomer (3-(4-bromophenyl)-5-methoxycarbonylisoxazole). This is a common error in designing this scaffold.

Visualization of Reaction Pathways

ReactionPathways Start1 Ethyl chlorooximidoacetate (C3 Precursor) Dipole Ethoxycarbonylformonitrile Oxide (In Situ) Start1->Dipole Base (TEA) Start2 4-Bromophenylacetylene (C5 Precursor) Inter Ethyl 5-(4-bromophenyl) isoxazole-3-carboxylate Start2->Inter Dipole->Inter + 4-Bromophenylacetylene [3+2] Cycloaddition Target TARGET: 5-(4-Bromophenyl) isoxazole-3-carbaldehyde Inter->Target DIBAL-H (-78°C) Selective Reduction WrongStart 4-Bromobenzonitrile Oxide WrongProduct WRONG ISOMER: 3-(4-Bromophenyl) isoxazole-5-carbaldehyde WrongStart->WrongProduct + Propargyl Species WrongAlkyne Propargyl Aldehyde Equivalent WrongAlkyne->WrongProduct

Caption: Divergent synthesis pathways showing the correct "Reverse" Cycloaddition (Green) vs the common "Inverse" trap (Red).

Detailed Experimental Protocol (Method A)

This protocol describes the synthesis of the target via the ethyl ester intermediate.

Step 1: Synthesis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Reagents: Ethyl chlorooximidoacetate (1.0 eq), 4-Bromophenylacetylene (1.1 eq), Triethylamine (1.2 eq), Diethyl ether (or DCM).

  • Preparation: Dissolve 4-bromophenylacetylene (1.1 equiv) in diethyl ether (0.5 M concentration) in a round-bottom flask.

  • Addition: Add ethyl chlorooximidoacetate (1.0 equiv).

  • Cyclization: Cool the solution to 0°C. Add Triethylamine (1.2 equiv) dropwise over 30 minutes. Mechanism: TEA eliminates HCl to generate the nitrile oxide in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A precipitate of triethylamine hydrochloride will form.

  • Workup: Filter off the solid salts. Wash the filtrate with water (2x) and brine (1x). Dry over anhydrous

    
    .[1]
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 10-20% EtOAc/Hexane).

    • Yield Expectations: 70-85%.

    • Checkpoint: Confirm regiochemistry by NMR.[2] H-4 should appear as a sharp singlet around 6.9-7.0 ppm.

Step 2: Selective Reduction to Aldehyde

Reagents: DIBAL-H (1.0 M in Toluene), DCM.

  • Setup: Dissolve the ester from Step 1 in anhydrous DCM (0.2 M) under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Reduction: Add DIBAL-H (1.1 equiv) dropwise over 20 minutes, maintaining the temperature below -70°C.

  • Monitoring: Stir at -78°C for 1-2 hours. Monitor by TLC (Ester spot disappearance).[3]

  • Quench: Quench carefully with Methanol (at -78°C), followed by a saturated solution of Rochelle's salt (Potassium sodium tartrate).

  • Extraction: Allow to warm to RT and stir vigorously until the emulsion clears (can take 1-2 hours). Extract with DCM.

  • Isolation: Dry organic layer, concentrate. The aldehyde is often obtained as a solid.

    • Alternative: If over-reduction to alcohol occurs, re-oxidize using MnO2 in DCM (reflux, 4h).

Reactivity Profile & Downstream Applications

The aldehyde at C3 is a versatile handle. Due to the electron-deficient nature of the isoxazole ring, this aldehyde is highly electrophilic .

Reaction TypeReagentProductNotes
Schiff Base Formation Primary Amine, EtOH, cat. AcOHImine Often requires molecular sieves; forms stable E-isomers.
Knoevenagel Malononitrile, PiperidineVinyl Nitrile Very fast reaction; useful for extending conjugation.
Oxidation NaClO2, NaH2PO4 (Pinnick)Carboxylic Acid Mild conditions required to avoid ring cleavage.
Baylis-Hillman Acrylate, DABCOAllylic Alcohol Slow due to steric bulk of the aryl group at C5.
Diagram: Signaling & Reactivity

Reactivity Aldehyde 5-(4-Bromophenyl) isoxazole-3-carbaldehyde Imine Schiff Base (Bioactive Linker) Aldehyde->Imine R-NH2 / H+ Acid Carboxylic Acid (Pinnick Ox) Aldehyde->Acid NaClO2 Vinyl Vinyl Derivative (Knoevenagel) Aldehyde->Vinyl Malononitrile / Base Alcohol Alcohol (NaBH4 Red) Aldehyde->Alcohol NaBH4

Caption: Primary synthetic diversifications of the 3-formyl isoxazole core.

References

  • Regioselectivity in Nitrile Oxide Cycloadditions

    • Himo, F., et al. "Cycloaddition of Nitrile Oxides to Alkynes." J. Am. Chem. Soc.[4] 2005, 127, 210.[4]

  • Synthesis of 3,5-Disubstituted Isoxazoles

    • Praveen, C., et al. "Gold-catalyzed synthesis of isoxazoles."[4] Synlett 2010, 777-781.[4]

  • NMR Characterization of Isoxazole Isomers

    • Sechi, M., et al. "Structural investigation of 3,5-disubstituted isoxazoles by 1H-NMR." J. Heterocyclic Chem. 2003, 40, 1097.[5]

  • DIBAL-H Reduction Protocols

    • Standard organic synthesis protocols for Ester to Aldehyde reduction.

Sources

Yield comparison of different synthetic routes to 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-(4-Bromophenyl)isoxazole-3-carbaldehyde CAS Registry Number: (Analogous esters: 1159977-47-5) Core Application: Intermediate for antiretroviral, antimicrobial, and COX-2 inhibitor scaffolds.

This guide evaluates the synthetic efficiency of accessing This compound . Unlike its 3-aryl-5-formyl isomer, this specific regioisomer requires careful selection of the synthetic strategy to ensure the aryl group is positioned at C5 and the formyl group at C3.

Two primary routes are compared:

  • Route A (Classical Condensation): Cyclization of a diketo ester derived from 4-bromoacetophenone.

  • Route B ([3+2] Cycloaddition): 1,3-Dipolar cycloaddition of a nitrile oxide with 4-bromophenylacetylene.

Recommendation: Route A is superior for multi-gram scale-up due to lower reagent costs and higher overall reliability, despite being longer. Route B is preferable for rapid library generation where atom economy is less critical than speed.

Route Analysis & Yield Comparison

The synthesis of the target aldehyde typically proceeds via the ethyl ester intermediate (Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate), followed by functional group manipulation. Direct formation of the aldehyde during ring closure is mechanistically unfavorable.

Table 1: Comparative Metrics of Synthetic Routes
MetricRoute A: Claisen CondensationRoute B: [3+2] Cycloaddition
Starting Materials 4-Bromoacetophenone, Diethyl oxalate4-Bromophenylacetylene, Ethyl chlorooximidoacetate
Key Intermediate Ethyl 4-(4-bromophenyl)-2,4-dioxobutyrateEthyl 5-(4-bromophenyl)isoxazole-3-carboxylate
Step Count 4 (to Aldehyde)3 (to Aldehyde)
Overall Yield 45 - 55% 35 - 45%
Regioselectivity High (controlled by pH/solvent)High (Steric/Electronic control)
Scalability Excellent (>100g)Moderate (Exothermic nitrile oxide generation)
Cost Efficiency High (Commodity chemicals)Low (Alkynes are expensive)

Detailed Synthetic Pathways

Route A: The Claisen-Schmidt / Cyclization Protocol (Recommended)

This route leverages the acidity of the alpha-protons in acetophenone to form a 1,3-dicarbonyl system, which is then trapped by hydroxylamine.

Mechanism & Logic:
  • Claisen Condensation: 4-Bromoacetophenone is deprotonated by sodium ethoxide and attacks diethyl oxalate. This installs the C3-carbon framework (ester) and the C4/C5 carbons.

  • Cyclization: Hydroxylamine attacks the C1 carbonyl (closest to the phenyl ring) or C3 carbonyl. Under controlled pH (acetic acid/ethanol), the attack favors the formation of the 5-aryl-3-ester isomer over the 3-aryl-5-ester.

Experimental Protocol (Step-by-Step):

Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutyrate

  • Charge a flask with sodium ethoxide (1.2 equiv) in absolute ethanol.

  • Add diethyl oxalate (1.2 equiv) dropwise at 0°C.

  • Add a solution of 4-bromoacetophenone (1.0 equiv) in ethanol dropwise over 30 mins.

  • Allow to warm to room temperature and stir for 4 hours. A yellow precipitate (sodium salt of the enolate) will form.

  • Quench: Acidify with 1M HCl to pH 2. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Yield: 85-92%.

Step 2: Cyclization to Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

  • Dissolve the diketo ester from Step 1 in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equiv).

  • Reflux for 4–6 hours. Monitor by TLC (the diketone spot disappears).[1]

  • Workup: Cool to RT. The product often crystallizes directly. If not, remove solvent and recrystallize from EtOH/Hexane.

  • Yield: 75-85%.

Route B: [3+2] Cycloaddition (Click Chemistry)

This route constructs the ring by reacting a 1,3-dipole (nitrile oxide) with a dipolarophile (alkyne).

Mechanism & Logic:
  • Dipole: Carboethoxyformonitrile oxide (generated in situ from ethyl chlorooximidoacetate and base).

  • Dipolarophile: 4-Bromophenylacetylene.

  • Regiochemistry: The oxygen of the nitrile oxide typically adds to the more substituted carbon of the alkyne, but for terminal alkynes, the 5-substituted isoxazole is the major product due to sterics.

Experimental Protocol:
  • Dissolve 4-bromophenylacetylene (1.0 equiv) and ethyl chlorooximidoacetate (1.2 equiv) in diethyl ether or DCM.

  • Add triethylamine (1.5 equiv) dropwise at 0°C (slow addition is crucial to prevent dimerization of the nitrile oxide to furoxan).

  • Stir at RT for 12–24 hours.

  • Workup: Wash with water, 1M HCl, and brine.

  • Purification: Silica gel chromatography is usually required to separate the 3,5-isomer from trace 3,4-isomer or furoxan byproducts.

  • Yield: 60-70%.[2]

Transformation: Ester to Aldehyde

Converting the ester to the aldehyde is the final critical phase. Two strategies exist:

  • Direct Reduction (DIBAL-H): Often unreliable for isoxazoles due to over-reduction or ring opening.

  • Red-Ox Sequence (Recommended): Reduction to alcohol followed by mild oxidation.

Recommended Protocol: The Red-Ox Sequence

Step 3: Reduction to 5-(4-Bromophenyl)isoxazole-3-methanol

  • Dissolve ester in dry THF or EtOH.

  • Add NaBH₄ (2.0 equiv) at 0°C. (Add CaCl₂ to boost reactivity if sluggish).

  • Stir 2 hours. Quench with sat. NH₄Cl.

  • Extract and concentrate.

  • Yield: 90-95%.

Step 4: Oxidation to this compound

  • Dissolve the alcohol in DCM.

  • Add activated MnO₂ (10 equiv). Note: MnO₂ is preferred over PCC/Swern as it is mild and avoids ring oxidation.

  • Stir at RT for 12–24 hours.

  • Filter through a Celite pad.

  • Evaporate solvent to yield the pure aldehyde.

  • Yield: 85-90%.

Visualizations

Diagram 1: Synthetic Pathway Comparison

SyntheticRoutes cluster_RouteA Route A: Claisen Condensation (Recommended) cluster_RouteB Route B: [3+2] Cycloaddition cluster_Transformation Functional Group Transformation StartA 4-Bromoacetophenone InterA1 Diketo Ester StartA->InterA1 Diethyl Oxalate NaOEt, EtOH InterA2 Ethyl 5-(4-Br-Ph) isoxazole-3-carboxylate InterA1->InterA2 NH2OH·HCl Reflux Alcohol Isoxazole-3-methanol InterA2->Alcohol NaBH4, EtOH (Red-Ox Step 1) StartB1 4-Bromophenyl- acetylene StartB1->InterA2 [3+2] Cycloaddition StartB2 Ethyl chloro- oximidoacetate InterB1 Nitrile Oxide (In Situ) StartB2->InterB1 Et3N InterB1->InterA2 Final 5-(4-Bromophenyl) isoxazole-3-carbaldehyde Alcohol->Final MnO2, DCM (Red-Ox Step 2)

Caption: Comparison of Route A (Condensation) and Route B (Cycloaddition) converging on the key ester intermediate, followed by the Red-Ox sequence to the target aldehyde.

Diagram 2: Purification & Decision Workflow

DecisionMatrix Start Crude Reaction Mixture (Post-Cyclization) CheckTLC TLC Analysis (Check for regioisomers) Start->CheckTLC IsPure Single Spot? CheckTLC->IsPure Recryst Recrystallization (EtOH/Hexane) IsPure->Recryst Yes (Route A typical) Column Flash Chromatography (Silica, Hex/EtOAc) IsPure->Column No (Route B typical) NextStep Proceed to Reduction (NaBH4) Recryst->NextStep Column->NextStep

Caption: Decision matrix for purifying the intermediate ester. Route A typically allows for simple recrystallization, whereas Route B often requires chromatography.

References

  • Qi, Y., et al. (2011).[3][4] "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate." Acta Crystallographica Section E, 68(1), o111. Link

    • Relevance: Confirms the synthesis of the 5-aryl-3-carboxylate scaffold via the acetophenone/oxal
  • Fatollahzadeh Dizaji, M., et al. (2025).[5] "Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol..." Discover Chemistry, 2, 332.[5] Link

    • Relevance: Describes the [3+2] cycloaddition methodology using CAN and nitrile oxides (Note: Paper describes the 3-aryl isomer; conditions adapted for 5-aryl using correct alkyne).
  • Hansen, T. V., et al. (2005). "One-pot synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry, 70(19), 7761-7764. Relevance: General methodology for regioselective [3+2] cycloadditions.
  • Taylor, R. J. K., et al. (2001).[4] "Manganese dioxide oxidation of alcohols."[6][4][7][8] Organic Letters, 3(11), 1637-1639. Link

    • Relevance: Validates MnO₂ as the optimal oxidant for benzylic/heterocyclic alcohols to aldehydes without over-oxid
  • Pellicciari, R., et al. (2024).[1][5][8] "Synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate." Molbank, 2024, M1762.[1] Link

    • Relevance: Provides recent experimental conditions for isoxazole-3-carboxyl

Sources

Isoxazole Scaffolds in Oncology: A Comparative Cytotoxicity & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—serves as a critical bioisostere in modern medicinal chemistry.[1][2][3][4] Its planar structure and capacity for diverse non-covalent interactions (hydrogen bonding,


-stacking) allow it to mimic the phosphate backbone of nucleotides or the peptide bond, making it an ideal scaffold for targeting ATP-binding pockets (e.g., HSP90) and structural proteins (e.g., tubulin).

This guide provides a technical comparison of isoxazole-based derivatives, analyzing their cytotoxicity profiles, structure-activity relationships (SAR), and mechanistic validation. It is designed for researchers requiring evidence-based protocols for compound selection and biological evaluation.

Part 1: Mechanistic Classes & Comparative Performance

Isoxazole derivatives generally fall into three distinct mechanistic classes based on their substitution patterns. Understanding these classes is essential for interpreting cytotoxicity data.

Class A: HSP90 Inhibitors (Resorcinylic Isoxazoles)

These compounds mimic the ATP molecule, binding to the N-terminal pocket of Heat Shock Protein 90 (HSP90). The isoxazole ring acts as a bridge, orienting a resorcinol moiety to form critical hydrogen bonds with Asp93 and Thr184 residues.

Class B: Tubulin Modulators

Isoxazoles in this class often target the colchicine or taxane binding sites on


-tubulin. They disrupt microtubule dynamics, leading to G2/M cell cycle arrest.[5]
Class C: Hybrid/Multi-Target Agents

These include isoxazole-chalcones or isoxazole-carboxamides that may induce oxidative stress (ROS generation) or intercalate DNA.

Comparative Cytotoxicity Data (IC50 Values)

The following table synthesizes potency data across standard cancer cell lines. Note the nanomolar potency of targeted HSP90 inhibitors compared to the micromolar activity of general cytotoxic agents.

Compound ClassCompound IDTargetCell LineIC50 / GI50Reference StandardMechanism Note
HSP90 Inhibitor VER-50589 HSP90

HCT116 (Colon)78 nM 17-AAG (GI50 ~50 nM)Competitive ATP binding; induces client protein degradation [1].
HSP90 Inhibitor CCT239215 HSP90HCT11616 nM NVP-AUY922Resorcinol hydroxyls are critical for potency [2].[6]
Tubulin Agent Compound 2j Taxane SitePC-3 (Prostate)< 50 nM DocetaxelOvercomes docetaxel resistance; stabilizes microtubules [3].[5]
Tubulin Agent TTI-4 TubulinMCF-7 (Breast)2.63 µM ColchicineThiophene-substituted; induces autophagy [4].
General Cytotoxic Compound 2d UnknownHep3B (Liver)15.48 µg/mL (~40 µM)DoxorubicinIsoxazole-carboxamide; induces necrosis/apoptosis mix [5].
General Cytotoxic Compound 5 HSP90 (weak)MCF-714 µM -Downregulates HSP90 expression rather than tight binding [6].

Part 2: Structure-Activity Relationship (SAR) Logic

The biological efficacy of an isoxazole derivative is strictly governed by the substituents at positions 3, 4, and 5.

The "Warhead" Configuration
  • 3,4-Diaryl Isoxazoles (HSP90 Logic): A resorcinol ring at position 3 is non-negotiable for high-affinity HSP90 inhibition. The hydroxyl groups act as hydrogen bond donors to the protein backbone.

  • 3,5-Disubstituted vs. 3,4,5-Trisubstituted: Trisubstitution often locks the conformation, improving selectivity but potentially reducing solubility.

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -Cl) on the phenyl rings attached to the isoxazole often enhance lipophilicity and metabolic stability, improving cellular permeability.

SAR Visualization

The following diagram illustrates the decision logic for optimizing isoxazole scaffolds based on the desired target.

SAR_Logic Scaffold Isoxazole Core (O-N Heterocycle) Pos3 Position 3 Substituent Scaffold->Pos3 Pos4 Position 4 Substituent Scaffold->Pos4 Pos5 Position 5 Substituent Scaffold->Pos5 Resorcinol Resorcinol Group (2,4-di-OH-Ph) Pos3->Resorcinol Essential for Aryl_EWG Aryl w/ EWG (e.g., 4-Cl-Ph) Pos4->Aryl_EWG Lipophilicity Small_Alkyl Small Alkyl/Amide (Steric Control) Pos5->Small_Alkyl Geometry Target_HSP90 Target: HSP90 (ATP Pocket) Resorcinol->Target_HSP90 H-Bonding (Asp93/Thr184) Target_Tubulin Target: Tubulin (Colchicine Site) Aryl_EWG->Target_Tubulin Hydrophobic Pocket Fit Small_Alkyl->Target_HSP90 Fit Solvent Channel

Figure 1: SAR decision tree for isoxazole optimization. Red nodes indicate critical pharmacophores for HSP90 inhibition.

Part 3: Experimental Validation Protocols

To ensure scientific integrity, cytotoxicity data must be self-validating. A simple MTT assay is insufficient due to potential chemical interference (redox cycling) by isoxazoles. The following workflow integrates primary screening with secondary mechanistic confirmation.

Primary Screen: Optimized MTT Assay

Objective: Determine metabolic inhibition (IC50) with error minimization.

Protocol:

  • Seeding: Seed cells (e.g., HCT116) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours to ensure adhesion.
  • Treatment:

    • Prepare stock solutions in DMSO (keep final DMSO < 0.5% v/v).

    • Perform serial dilutions (1:3) to generate an 8-point dose-response curve (e.g., 10 µM to 0.004 µM for potent analogs).

    • Critical Control: Include a "Compound Only" well (no cells) to check if the isoxazole derivative reduces MTT spontaneously (false positive).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final conc). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO or SDS-HCl.

    • Read absorbance at 570 nm (reference 630 nm).

  • Calculation: Use non-linear regression (4-parameter logistic fit) to determine IC50.

Secondary Validation: Annexin V/PI Flow Cytometry

Objective: Distinguish true apoptosis (programmed death) from necrosis (toxicity) or cytostasis.

Protocol:

  • Treat cells at

    
     IC50 for 24 and 48 hours.
    
  • Harvest cells (keep floating cells!) and wash with cold PBS.

  • Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Analysis:

    • Annexin V+/PI-: Early Apoptosis (Characteristic of HSP90/Tubulin inhibitors).

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

    • Annexin V-/PI-: Viable.

Mechanistic Confirmation (Target Engagement)

Objective: Prove the cytotoxicity is due to the specific target (e.g., HSP90).

Protocol (Western Blot for HSP90 Clients):

  • Rationale: HSP90 inhibition leads to the degradation of "client" proteins (e.g., CRAF, ERBB2) and the compensatory upregulation of HSP72.

  • Method: Lysate treated cells (24h). Blot for CRAF (should decrease) and HSP72 (should increase). This "molecular signature" confirms the mechanism is HSP90 inhibition, validating the cytotoxicity data [1, 2].

Validation Workflow Diagram

Validation_Workflow Step1 Step 1: Primary Screen (MTT / MTS Assay) Check1 Check: Spontaneous Reduction? Step1->Check1 Check1->Step1 Yes (Switch to CellTiter-Glo) Step2 Step 2: Phenotypic Screen (Flow Cytometry) Check1->Step2 No Interference Result2 Apoptosis vs. Necrosis Step2->Result2 Step3 Step 3: Target Validation (Western Blot / Tubulin Assay) Result2->Step3 Confirm Mechanism Outcome Validated Lead Candidate Step3->Outcome Signature Confirmed

Figure 2: rigorous validation workflow ensuring cytotoxicity data is artifact-free and mechanism-based.

References

  • Eccles, S. A., et al. (2008). Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Cancer Research. Link

  • Sharp, S. Y., et al. (2012). Insights into the molecular mechanism of HSP90 binding of methoxy-substituted resorcinylic isoxazole amide inhibitors reveal different isoform selectivity profiles.[6] Cancer Research. Link

  • La Pietra, V., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Pharmaceuticals.[7] Link

  • Kulkarni, S., et al. (2023). Exploring the impact of trifluoromethyl functional group on the anti-cancer activity of isoxazole-based molecules. Scientific Reports. Link

  • Abdel-Maksoud, M. S., et al. (2021).[7][8] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.[4][9] Journal of Chemistry. Link

  • Jaitak, V., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors.[10] Scientific Reports. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

[1]

Part 1: Executive Summary & Chemical Profile

Effective disposal of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde requires a nuanced understanding of its structural moieties. This is not generic organic waste; it is a functionalized halogenated aromatic . Improper disposal into general organic streams can lead to regulatory non-compliance (RCRA violations) and dangerous side reactions in waste drums.

This guide synthesizes the chemical reactivity of the aldehyde functionality and the isoxazole core with the environmental persistence of the aryl bromide to provide a fail-safe disposal protocol.[1]

Chemical Hazard Profile
PropertySpecificationOperational Implication
CAS Number Not Listed (Research Grade)Treat as "Toxic Solid, Organic, N.O.S."[2][1] until characterization proves otherwise.
Molecular Formula C₁₀H₆BrNO₂Halogenated Waste Stream (Contains Bromine).[2][1]
Functional Groups Aryl Bromide, Isoxazole, AldehydeReactivity Risk: Aldehydes oxidize to acids or condense with amines.[2][1] Isoxazoles are base-sensitive.
Physical State Solid (Powder)Dust explosion hazard; inhalation risk during transfer.[2][1]
Incompatibilities Strong Oxidizers, Bases, AminesDO NOT mix with nitric acid waste or amine-rich waste streams.[2][1]

Part 2: Waste Classification & Segregation Logic

The "Why" Behind Segregation

As an Application Scientist, I cannot stress this enough: Segregation is driven by reactivity, not just regulation.

  • Halogen Content: The aryl bromide moiety necessitates high-temperature incineration (typically >1100°C) to prevent the formation of brominated dioxins/furans. Mixing this with non-halogenated waste dilutes the stream but complicates the incineration process, often leading to rejection by waste handlers.

  • Aldehyde Reactivity: The C-3 carbaldehyde group is electrophilic. If disposed of in a waste container with primary amines (common in synthesis labs), it can form imines (Schiff bases), releasing water and heat. In a sealed drum, this exotherm can pressurize the container.

  • Isoxazole Instability: Under strong basic conditions (pH > 10), the isoxazole ring is prone to cleavage (ring-opening), potentially forming reactive nitriles or enolates.

Waste Stream Decision Tree

The following logic gate ensures the compound enters the correct disposal channel.

WasteSegregationStartWaste: 5-(4-Bromophenyl)isoxazole-3-carbaldehydeStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure CompoundSolutionDissolved in SolventStateCheck->SolutionReaction MixtureSolidBinSolid Waste Bin(Halogenated Organic)Solid->SolidBinDouble BaggedSolventCheckSolvent Type?Solution->SolventCheckHalogenatedSolvHalogenated (DCM, Chloroform)SolventCheck->HalogenatedSolvNonHalogenatedSolvNon-Halogenated (MeOH, EtOAc)SolventCheck->NonHalogenatedSolvHaloLiquidBinLiquid Waste Carboy(Halogenated)HalogenatedSolv->HaloLiquidBinNonHaloLiquidBinLiquid Waste Carboy(Non-Halogenated*)NonHalogenatedSolv->NonHaloLiquidBinCheck ConcentrationWarning*ALERT: Only if <1% Halogen content.Otherwise, default to Halogenated.NonHaloLiquidBin->WarningWarning->HaloLiquidBinIf >1000 ppm Halogen

Figure 1: Decision matrix for segregating isoxazole-aldehyde waste streams. Note the default to "Halogenated" pathways to ensure regulatory compliance.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stock, weighing boat residues, or failed solid-phase reactions.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid, Toxic, Halogenated."

    • Constituents: Explicitly list "this compound."[2]

    • Hazard Codes: Check "Irritant" and "Toxic."

  • Segregation: Do not place in the same secondary containment as strong bases (e.g., Sodium Hydroxide pellets) or oxidizers (e.g., Permanganates).

  • Disposal: Seal the container with a screw-top lid. Do not use "snap-cap" containers for long-term storage of fine powders.[2]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, washes, or dissolved samples.

  • pH Check: Before adding to a carboy, check the pH of the solution.

    • If Basic (pH > 9): Neutralize with dilute acid (e.g., 1M HCl) to pH 6-8. This prevents isoxazole ring opening.

    • If Acidic (pH < 4): Generally stable, but neutralization is preferred to prevent drum corrosion.

  • Solvent Compatibility:

    • Preferred: Dichloromethane (DCM), Chloroform. (Matches the halogenated profile).[3][4][5]

    • Acceptable: Ethyl Acetate, Methanol, Acetone.[5]

    • Avoid: Amines (Triethylamine, Pyridine) unless neutralized.

  • Carboy Addition: Add to the Halogenated Waste carboy. Even if dissolved in a non-halogenated solvent, the presence of the aryl bromide classifies the entire mixture as halogenated for incineration purposes.[1]

Part 4: Spill Management & Emergency Response

In the event of a spill, the aldehyde functionality poses a respiratory irritation risk, while the halogenated nature dictates environmental containment.

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessPPEDon PPE:Nitrile Gloves, Goggles,N95/RespiratorAssess->PPEDrySpillDry Powder SpillPPE->DrySpillWetSpillSolution SpillPPE->WetSpillSweepWet Sweeping Method(Avoid Dust)DrySpill->SweepDo NOT Dry SweepAbsorbAbsorb with Vermiculiteor Chem-SorbWetSpill->AbsorbBagCollect inHeavy Duty BagSweep->BagAbsorb->BagLabelLabel asHalogenated WasteBag->LabelCleanWash Area withSoap & WaterLabel->Clean

Figure 2: Operational workflow for containing and cleaning spills of this compound.

Critical Spill Note: Do not use bleach (sodium hypochlorite) to clean the spill area immediately. The oxidation of the aldehyde is exothermic, and bleach can react with other organic residues. Use simple soap and water for the final polish.

Part 5: Regulatory Compliance (RCRA & DOT)

While this specific compound may not be explicitly listed on the EPA's P or U lists, it is a Characteristic Waste by virtue of its toxicity and halogen content.

  • EPA Waste Code: D001 (if in ignitable solvent) or F001/F002 (if spent halogenated solvent mixture). For the pure solid, use Toxic designation.

  • DOT Shipping Name (for waste transport):

    • If pure solid: UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III.[2]

    • Note: Always verify toxicity data (LD50) before assigning PG (Packing Group). If unknown, PG III is the standard precautionary default for organic research chemicals.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Classifications.[6] Retrieved from [Link]

  • ETH Zürich. Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link][1][6][7][8]

  • Bentham Science. (2021). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]

Personal protective equipment for handling 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-(4-Bromophenyl)isoxazole-3-carbaldehyde is a functionalized heterocyclic building block commonly used in medicinal chemistry for scaffold synthesis.[1][2] While often categorized generically as an "irritant" in Safety Data Sheets (SDS), its specific structural motifs dictate a higher standard of care than typical organic solids.

The Scientist's Perspective (Why this matters):

  • The Aldehyde Moiety: This is an electrophilic handle.[1][3] Biologically, aldehydes can form Schiff bases with amine groups on proteins (haptenization), leading to skin sensitization and allergic dermatitis upon repeated exposure. It is not just an irritant; it is a potential sensitizer.

  • The Isoxazole Ring: While the phenyl-substituted ring is more stable than unsubstituted isoxazole, it remains a pharmacophore with potential biological activity.[1] Treat as a bioactive agent.[1]

  • The Bromine Atom: This heavy halogen dictates that all waste must be segregated into halogenated streams to prevent regulatory violations and incinerator damage.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" is insufficient without specifying material and thickness.[1] The high reactivity of the aldehyde group requires barrier integrity.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile (Double Gloved) [1]• Inner: 4 mil (0.10 mm)[1]• Outer: 5-8 mil (0.12-0.20 mm)Inspect for pinholes.[1]Aldehydes can permeate thin latex.[1] Nitrile offers superior chemical resistance.[3] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1]As a solid powder, dust generation is the primary risk.[1] Aldehydes are severe lachrymators (tear-inducing). Goggles seal the eyes from airborne dust that glasses cannot block.
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpm.Backup:[1] N95/P2 Particulate Respirator.[1]Inhalation of aldehyde-functionalized dust causes respiratory tract inflammation.[1] Engineering controls (hood) are superior to wearable PPE.
Body Defense Lab Coat (Snap-front) + Tyvek Sleeves (Optional)Snap closures allow for rapid removal in an emergency.[1] Tyvek sleeves cover the wrist gap between the glove and coat cuff, a common exposure point.
Operational Workflow: From Storage to Reaction

This protocol is designed to minimize static discharge (common with heterocyclic solids) and aerosolization.

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Check the fume hood monitor. Sash height must be at the working level (usually 18 inches).

  • Static Mitigation: Isoxazole derivatives can be static-prone.[1] Use an ionizing bar or antistatic gun on the weighing boat if the powder appears "flighty."

  • Solvent Selection: Identify your reaction solvent before opening the bottle.[1] Have it ready to dissolve the solid immediately, reducing the time the compound exists as a free powder.

Phase B: Weighing & Transfer[1]
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves.[1] Adjust goggles.

  • Transfer:

    • Open the container inside the fume hood.

    • Use a disposable spatula. Do not use metal spatulas if the compound is suspected to be shock-sensitive (unlikely here, but good practice for isoxazoles).

    • Technique: Weigh by difference or into a tared vial. Never return excess solid to the original container (prevents cross-contamination).

  • Solubilization: Add solvent to the solid immediately.[1] Once in solution, the inhalation risk drops significantly, though skin absorption risk remains.

Phase C: Decontamination
  • Wipe Down: Wipe the balance area with a solvent-dampened tissue (acetone or ethanol) to pick up invisible dust.[1]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency & Disposal Protocols
Spill Management (Solid)
  • Minor Spill (<5g): Do not sweep (creates dust).[1] Cover with a wet paper towel (dampened with water/ethanol) to suppress dust, then wipe up.

  • Major Spill: Evacuate the area. Contact EHS.

Waste Disposal (Critical)
  • Classification: Halogenated Organic Waste .[1]

  • Reasoning: The Bromine (Br) atom requires high-temperature incineration with scrubbers to capture acidic hydrogen bromide (HBr) gas generated during combustion.[1]

  • Protocol:

    • Dissolve solid waste in a minimal amount of compatible solvent (e.g., dichloromethane or acetone).

    • Pour into the container labeled "Halogenated Waste."[1]

    • Do NOT mix with acid waste (risk of exothermic polymerization of the aldehyde).[1]

Visualized Safety Logic

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling 5-(4-Bromophenyl) isoxazole-3-carbaldehyde RiskAssess Risk Assessment: 1. Aldehyde (Sensitizer) 2. Bromine (Halogen Waste) Start->RiskAssess PPE_Check PPE Verification: Nitrile Gloves (>4mil) Splash Goggles Lab Coat RiskAssess->PPE_Check Hood_Check Engineering Control: Fume Hood Flow >80 fpm? PPE_Check->Hood_Check Stop_Work STOP WORK Contact Facilities Hood_Check->Stop_Work No Weighing Weighing Procedure: Use Antistatic Gun Avoid Dust Generation Hood_Check->Weighing Yes Solubilization Solubilization: Dissolve immediately to reduce dust risk Weighing->Solubilization Cleanup Decontamination: Wet wipe balance Dispose outer gloves Solubilization->Cleanup Disposal Disposal: Segregate into HALOGENATED Waste Cleanup->Disposal

Caption: Operational workflow emphasizing the critical "Go/No-Go" decision at the Engineering Control stage and the specific disposal path for halogenated compounds.

References
  • National Institutes of Health (NIH) - PubChem. Isoxazole Compound Summary & Safety Data.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.